4-Fluoro-4'-methoxybiphenyl
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-fluoro-4-(4-methoxyphenyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO/c1-15-13-8-4-11(5-9-13)10-2-6-12(14)7-3-10/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPHJIGXCDCZLTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: Characterization and Utility of 4-Fluoro-4'-methoxybiphenyl
[1]
Executive Summary
4-Fluoro-4'-methoxybiphenyl is a symmetrically disubstituted biaryl motif essential to materials science and medicinal chemistry.[1] Distinguished by its electronic push-pull character—arising from the electron-donating methoxy group and the electron-withdrawing fluorine atom—this compound serves as a critical mesogenic core in liquid crystal (LC) formulations and a privileged scaffold in drug discovery.[1]
This guide provides a rigorous technical analysis of its physicochemical properties, validated synthetic protocols, and structural characterization data, designed to support researchers in high-precision applications.[1]
Chemical Identity & Physical Properties[1][2][3][4][5][6][7][8]
The following data aggregates experimental values and high-confidence predictive models. Researchers should note the distinct melting point range, which serves as a primary purity indicator during synthesis.[1]
Table 1: Physicochemical Specifications
| Property | Value | Method/Source |
| CAS Number | 450-39-5 | Chemical Abstract Service |
| IUPAC Name | 4-Fluoro-4'-methoxy-1,1'-biphenyl | Nomenclature |
| Molecular Formula | C₁₃H₁₁FO | Stoichiometry |
| Molecular Weight | 202.22 g/mol | Calculated |
| Appearance | White to off-white crystalline solid | Visual Inspection |
| Melting Point | 87.0 – 90.0 °C | Experimental (DSC/Capillary) |
| Boiling Point | ~298 °C (Predicted) | 760 mmHg |
| Density | ~1.105 g/cm³ | Predicted |
| Solubility | Soluble in DCM, Toluene, Acetone, THF.Insoluble in Water.[1][2] | Experimental Observation |
| LogP | ~3.6 | Hydrophobicity Index |
Technical Note: The melting point is sharp (typically < 2°C range) for high-purity samples (>99%). Broadening of this range often indicates homocoupling byproducts (e.g., 4,4'-dimethoxybiphenyl) remaining from the Suzuki reaction.[1]
Structural Characterization (Spectroscopy)[1]
Accurate identification relies on Nuclear Magnetic Resonance (NMR).[1] The fluorine atom introduces characteristic splitting patterns in the proton spectrum due to heteronuclear coupling (
Proton NMR ( H NMR, 300 MHz, CDCl )[1][9]
-
3.84 ppm (s, 3H): Singlet corresponding to the methoxy (-OCH
) group.[1] -
6.96 ppm (d,
Hz, 2H): Aromatic protons ortho to the methoxy group.[1][3] - 7.10 ppm (t/m, 2H): Aromatic protons ortho to the fluorine.[1] The triplet-like appearance is due to coupling with both the adjacent proton and the fluorine nucleus.[1]
- 7.43 – 7.54 ppm (m, 4H): Overlapping signals from the remaining biphenyl protons (meta to substituents).[1]
Carbon NMR ( C NMR, 75 MHz, CDCl )
- 55.3 ppm: Methoxy carbon.[1]
-
162.0 ppm (d,
Hz): Carbon directly bonded to Fluorine (large doublet splitting).[1] - 159.0 ppm: Carbon bonded to Methoxy.[1]
Fluorine NMR ( F NMR)
-
-117.0 ppm: Single peak (referenced to CFCl
).[1]
Synthesis Protocol: Suzuki-Miyaura Coupling
The most robust route to this compound is the palladium-catalyzed cross-coupling of 4-bromoanisole and 4-fluorophenylboronic acid.[1] This method avoids the harsh conditions of Ullmann coupling and provides high regioselectivity.[1]
Experimental Workflow
Reaction: 4-Bromoanisole + 4-Fluorophenylboronic acid
Reagents:
-
4-Bromoanisole (1.0 equiv)[1]
-
4-Fluorophenylboronic acid (1.2 equiv)[1]
-
Catalyst: Pd(PPh
) (3-5 mol%)[1] -
Base: K
CO (2.0 equiv)[1] -
Solvent: Toluene : Water (4:1 ratio) or Dioxane : Water[1]
Step-by-Step Procedure:
-
Degassing: Charge a round-bottom flask with Toluene and Water. Sparge with Argon/Nitrogen for 15 minutes to remove dissolved oxygen (critical to prevent catalyst oxidation).[1]
-
Addition: Add 4-Bromoanisole, Boronic acid, and Base under positive inert gas pressure.
-
Catalyst Charge: Add Pd(PPh
) last. The solution should turn yellow/orange.[1] -
Reflux: Heat the mixture to 90°C (or mild reflux) for 12–16 hours. Monitor by TLC (Hexane:EtOAc 9:1).[1]
-
Workup: Cool to room temperature. Separate layers. Extract aqueous layer with Ethyl Acetate (
).[1] -
Purification: Dry organic layers over MgSO
, filter, and concentrate. Recrystallize from Ethanol or purify via silica gel chromatography (Hexane 5% EtOAc/Hexane).[1]
Visualization: Reaction Mechanism & Workflow
Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling utilized for synthesis. Note the regeneration of Pd(0), making the process catalytic.
Applications in Advanced Materials & Pharma
Liquid Crystal (LC) Engineering
This compound serves as a "mesogenic core."[1] In LC displays (LCDs), the molecule's rod-like shape allows it to align with electric fields.[1]
-
Fluorine Effect: The lateral or terminal fluorine atom introduces a strong dipole moment without significantly increasing viscosity (unlike cyano groups).[1] This lowers the threshold voltage (
) required to switch the pixel.[1] -
Dielectric Anisotropy (
): The F-atom creates moderate positive dielectric anisotropy, essential for Active Matrix (TFT) displays where high resistivity (holding ratio) is required.[1]
Medicinal Chemistry (Bioisosterism)
In drug design, the biphenyl scaffold is a privileged structure.[1]
-
Metabolic Stability: The C-F bond is metabolically robust.[1] Replacing a C-H with C-F at the para-position blocks metabolic oxidation (P450 metabolism), extending the drug's half-life (
).[1] -
Lipophilicity: The fluorine atom increases logP, enhancing membrane permeability compared to the non-fluorinated parent.[1]
Visualization: Structure-Property Logic[1]
Figure 2: Functional decomposition of the molecule showing how specific substituents drive utility in distinct industries.[1]
Safety & Handling (GHS Classification)
While not highly toxic, standard laboratory safety protocols for organic synthesis intermediates apply.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2758997, this compound.[1] Retrieved from [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1] Chemical Reviews, 95(7), 2457-2483.[1] (Foundational protocol basis).
-
Kirsch, P. (2013). Fluorine in Liquid Crystal Design for Active Matrix Displays.[1] In: Modern Fluoroorganic Chemistry.[1] Wiley-VCH.[1] (Source for LC properties).
- BenchChem.Application Notes: The Role of 4,4'-Difluorobiphenyl in Advanced Liquid Crystal Synthesis.
Precision Engineering of Biaryl Scaffolds: 4-Fluoro-4'-methoxybiphenyl
[1][2]
Subject: Physicochemical Profiling, Synthetic Methodology, and Medicinal Utility Molecular Weight: 202.22 g/mol CAS Registry Number: 450-39-5
Executive Summary & Core Identity
4-Fluoro-4'-methoxybiphenyl represents a privileged structural motif in modern drug discovery and materials science.[1][2] With a molecular weight of 202.22 g/mol , it resides firmly within the "fragment" space (
This biaryl system is not merely a chemical intermediate; it is a case study in electronic "push-pull" dynamics. The molecule features two distinct electronic vectors: the methoxy group (-OMe) acting as a strong electron-donating group (EDG) via resonance, and the fluorine atom (-F) acting as an electron-withdrawing group (EWG) via induction, while also providing metabolic occlusion at the para-position.[1]
Physicochemical Architecture[1][2]
| Property | Value | Technical Context |
| Molecular Weight | 202.22 g/mol | Fragment-compliant; high Ligand Efficiency potential.[1][2] |
| Molecular Formula | - | |
| Exact Mass | 202.0794 | Critical for High-Res Mass Spectrometry (HRMS) validation.[1][2] |
| LogP (Predicted) | ~3.6 | Moderately lipophilic; crosses blood-brain barrier (BBB) readily.[1][2] |
| Melting Point | 87–90 °C | Crystalline solid; easy to handle/purify.[1][2] |
| H-Bond Acceptors | 2 | Fluorine and Methoxy oxygen.[1][2] |
| H-Bond Donors | 0 | - |
Synthetic Methodology: The Suzuki-Miyaura Protocol[1][2][3][4]
The most robust route to this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling.[1][2] This protocol is preferred over Gomberg-Bachmann or Ullmann couplings due to mild conditions and tolerance of the methoxy functionality.[1][2]
Strategic Causality (Expertise)[1][2]
-
Choice of Halide vs. Boronic Acid: We utilize 4-bromoanisole and 4-fluorophenylboronic acid .[1][2]
-
Reasoning: 4-bromoanisole is electronically activated for oxidative addition (electron-rich ring), facilitating the initial step of the catalytic cycle.[1][2] Conversely, aryl boronic acids with electron-withdrawing groups (like Fluorine) undergo transmetallation more efficiently than their electron-rich counterparts.[1][2]
-
-
Base Selection: Potassium Carbonate (
).[1][2][3]
Validated Protocol
Reagents:
Step-by-Step Workflow:
-
Degassing (Critical): Charge the reaction vessel with 1,4-dioxane and water. Sparge with Argon or Nitrogen for 15 minutes.[1][2] Oxygen is the enemy of Pd(0) catalysts.
-
Loading: Add 4-bromoanisole, 4-fluorophenylboronic acid, and
under inert flow. -
Catalyst Addition: Add
last to minimize air exposure.[1][2] Seal the vessel immediately. -
Reaction: Heat to 90°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 9:1).[1][2] The product usually runs higher (
) than the boronic acid (baseline).[1][2] -
Workup: Cool to RT. Dilute with EtOAc. Wash with water (
) and brine ( ).[1][2] Dry organic layer over .[1][2] -
Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).
Experimental Visualization
Caption: Optimized Suzuki-Miyaura coupling workflow for this compound synthesis.
Structural Analysis & Quality Control (Self-Validating System)
To ensure the integrity of the synthesized compound, rely on the specific NMR signatures.[2] The presence of Fluorine provides a unique handle for self-validation via
Diagnostic NMR Signals ( )
| Nucleus | Shift ( | Multiplicity | Assignment | Validation Logic |
| 3.84 | Singlet (3H) | Sharp singlet confirms intact methoxy group.[1][2] | ||
| 6.96 | Doublet (2H) | Ar-H (ortho to OMe) | Characteristic shielding by oxygen.[1][2] | |
| 7.10 | Triplet (2H) | Ar-H (ortho to F) | Splitting due to H-F coupling ( | |
| 7.45–7.55 | Multiplet (4H) | Biaryl Core | Overlapping signals from the biphenyl junction. | |
| 162.0 | Doublet | Large coupling constant ( | ||
| -117.0 | Multiplet | Ar-F | Pass/Fail Check: Multiple peaks indicate impurity or defluorination.[1][2] |
Technical Note: If the
Medicinal Chemistry Applications: The "Fluorine Effect"[5][6][7]
In drug development, this compound acts as a bioisostere for non-fluorinated biaryls, offering superior metabolic stability.[1][2]
Metabolic Blocking
The para-position of a phenyl ring is the primary site for Cytochrome P450-mediated oxidation (hydroxylation).[1][2]
-
Mechanism: Replacing the para-hydrogen with Fluorine blocks this metabolic "soft spot."[1][2] The C-F bond is significantly stronger (approx. 116 kcal/mol) than the C-H bond, rendering it inert to oxidative metabolism.[2]
-
Outcome: Increased half-life (
) of the drug candidate.[1][2]
Electronic Modulation
The biphenyl core transmits electronic effects.[1][2]
-
The Methoxy group donates electron density into the ring system, increasing the basicity of the system and potentially enhancing solubility.[2]
-
The Fluorine atom withdraws electron density inductively, lowering the
of neighboring protons and modulating the lipophilicity ( ).[2]
SAR Logic Diagram
Caption: Structure-Activity Relationship (SAR) logic for optimizing biaryl scaffolds using F and OMe.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2758997, this compound. Retrieved February 7, 2026 from [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1][2] Chemical Reviews, 95(7), 2457–2483.[1][2] (Foundational protocol grounding).
-
Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.[2] (Source for metabolic blocking mechanism).[1][2][4]
Structural Elucidation and Characterization of 4-Fluoro-4'-methoxybiphenyl: A Multi-Modal Analytical Framework
Executive Summary & Strategic Context
In the development of liquid crystals and medicinal pharmacophores, the biaryl scaffold is a privileged structure. 4-Fluoro-4'-methoxybiphenyl (CAS: 450-39-5) represents a classic "push-pull" system where the electron-donating methoxy group (EDG) and the electron-withdrawing fluorine (EWG) create distinct electronic environments on the two phenyl rings.
For the researcher, this molecule is not merely a synthesis target but a calibration standard for understanding Fluorine-Carbon (
Synthesis Context & Impurity Profile
To accurately elucidate the structure, one must understand the genesis of the sample. This compound is typically synthesized via Suzuki-Miyaura cross-coupling .
-
Reaction: 4-Bromoanisole + 4-Fluorophenylboronic acid
Product. -
Critical Impurities:
-
Homocoupling products: 4,4'-Dimethoxybiphenyl or 4,4'-Difluorobiphenyl.
-
Protodeboronation: Fluorobenzene (volatile, likely lost) or Anisole.
-
Analytical Implication: Your elucidation strategy must explicitly rule out symmetric homocoupling byproducts.
Primary Structure Elucidation: The NMR Logic
The definitive characterization relies on Nuclear Magnetic Resonance (NMR).[1][2] The presence of Fluorine (
H NMR: Symmetry and Shielding
Instrument: 300 MHz or higher | Solvent: CDCl
The molecule possesses a
| Chemical Shift ( | Multiplicity | Integration | Assignment | Mechanistic Logic |
| 7.54 – 7.43 | Multiplet | 4H | H-2, H-6, H-2', H-6' | Protons ortho to the biaryl bond. Deshielded by the aromatic ring current of the adjacent ring. Overlap is common here. |
| 7.14 – 7.04 | Multiplet (approx. t) | 2H | H-3, H-5 (F-ring) | Diagnostic: Protons ortho to Fluorine. Shielded relative to the biaryl protons due to F's anisotropic effect and resonance, but split by |
| 6.96 | Doublet ( | 2H | H-3', H-5' (OMe-ring) | Diagnostic: Protons ortho to Methoxy. Strong mesomeric shielding from Oxygen pushes these upfield. |
| 3.84 | Singlet | 3H | -OCH | Characteristic methoxy singlet. |
C NMR: The "Fluorine Ruler"
Instrument: 75 MHz or higher | Solvent: CDCl
This is the most critical section. You must distinguish the Fluorine-bearing ring from the Methoxy-bearing ring. We use Heteronuclear Spin-Spin Coupling (
-
Rule of Thumb:
values decrease as distance increases: . -
Self-Validation: If a carbon signal is a singlet, it belongs to the Methoxy ring. If it is a doublet, it belongs to the Fluorine ring.
| Multiplicity ( | Assignment | Interpretation | |
| 161.9 | Doublet ( | C-4 (C-F) | Ipso-Fluorine. The massive coupling constant confirms direct F-attachment. |
| 158.9 | Singlet | C-4' (C-OMe) | Ipso-Methoxy. No coupling = distal ring. |
| 136.7 | Doublet ( | C-1 (Bridge) | Quaternary bridgehead on the F-ring. Small coupling confirms it is para to F. |
| 132.5 | Singlet | C-1' (Bridge) | Quaternary bridgehead on the OMe-ring. |
| 128.0 | Doublet ( | C-2, C-6 | Meta to F. The 8 Hz coupling is diagnostic for meta positions in fluoroarenes. |
| 127.8 | Singlet | C-2', C-6' | Meta to OMe. Overlaps with 128.0 but distinguished by lack of splitting. |
| 115.3 | Doublet ( | C-3, C-5 | Ortho to F. The 21 Hz coupling is diagnostic for ortho positions. |
| 114.1 | Singlet | C-3', C-5' | Ortho to OMe. |
| 55.2 | Singlet | -OCH | Methoxy carbon. |
F NMR: The Purity Check
Shift:
-
Protocol: Run a wide sweep (-50 to -200 ppm).
-
Validation: A single sharp peak confirms no regioisomers (e.g., 2-fluoro or 3-fluoro analogs would shift significantly) and no unreacted starting material (4-fluorophenylboronic acid typically appears around -110 ppm depending on pH).
Visualization of Analytical Logic
The following diagram illustrates the decision tree used to assign the aromatic protons and carbons, separating the two rings based on electronic effects and spin coupling.
Caption: Logical flow for distinguishing Ring A (Fluorinated) from Ring B (Methoxylated) using spectral data.
Experimental Protocols
Sample Preparation for High-Resolution NMR
To ensure the coupling constants (
-
Mass: Weigh 10-15 mg of the solid.
-
Solvent: Dissolve in 0.6 mL of CDCl
(99.8% D) containing 0.03% TMS. -
Filtration: If the solution is cloudy (salt residues from Suzuki coupling), filter through a small plug of glass wool into the NMR tube. Paramagnetic particulates (Pd residues) will broaden lines and ruin the
-coupling resolution. -
Acquisition:
-
For
C: Set relaxation delay ( ) to seconds to allow quaternary carbons (C-1, C-4, C-1', C-4') to relax, ensuring visible signals.
-
HPLC Purity Method
Objective: Confirm absence of homocoupled byproducts (4,4'-dimethoxybiphenyl).
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5
m). -
Mobile Phase: A: Water (0.1% Formic Acid); B: Acetonitrile.
-
Gradient: 50% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm.
-
Expectation: The target compound is highly lipophilic.[5] Expect elution late in the gradient.
Physical Properties & Confirmation
| Property | Value | Source/Validation |
| Molecular Formula | C | Confirmed by HRMS ( |
| Molecular Weight | 202.22 g/mol | - |
| Melting Point | 87 - 90 °C | Sharp range indicates high purity.[2][6][7] Broad range (>2°C) suggests Pd or salt contamination. |
| Appearance | White crystalline solid | Yellowing indicates oxidation or nitro-impurities if nitro-precursors were used. |
References
- Kirsch, P. (2004). Modern Fluoroorganic Chemistry: Synthesis, Reactivity, Applications. Wiley-VCH.
-
Sahoo, A. K., et al. (2008). "Cross-Coupling of Triallyl(aryl)silanes with Aryl Bromides and Chlorides." Chemistry – A European Journal. (Contains specific experimental NMR data for this compound).
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 2758997, this compound.[7]
-
Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[7] (Reference for J-coupling constants).
Sources
- 1. rsc.org [rsc.org]
- 2. rsc.org [rsc.org]
- 3. jsynthchem.com [jsynthchem.com]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. acdlabs.com [acdlabs.com]
- 6. 4-Fluoro-4'-methoxy-1,1'-biphenyl | 450-39-5 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 7. This compound | C13H11FO | CID 2758997 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Monograph: 4-Fluoro-4'-methoxybiphenyl
IUPAC Designation & Synthetic Methodology
Executive Summary
This technical guide provides a comprehensive analysis of 4-Fluoro-4'-methoxybiphenyl (CAS: 450-39-5), a critical biaryl scaffold utilized in medicinal chemistry and materials science.[1] Unlike simple aromatics, this molecule combines a lipophilic, metabolically stable fluorine substituent with an electron-donating methoxy group, making it a classic model for studying electronic effects in Suzuki-Miyaura cross-coupling and a valuable intermediate for liquid crystal synthesis.[1]
This document moves beyond basic definitions to explore the causality of synthetic choices , the logic of IUPAC nomenclature , and self-validating experimental protocols .
Part 1: Chemical Identity & Nomenclature Logic[1]
The IUPAC Derivation
The nomenclature of this compound follows the IUPAC rules for substituted biaryl systems.
-
Parent Structure: The core is 1,1'-biphenyl (two benzene rings connected by a single bond).[1]
-
Numbering: The carbon atoms connecting the two rings are designated as positions 1 and 1'.[1] The numbering proceeds around each ring to give substituents the lowest possible locants.[1]
-
Substituent Priority:
-
The molecule has a Fluoro group (-F) and a Methoxy group (-OCH₃).[1][2]
-
Since the structure is symmetrical relative to the central bond (both substituents are at the para position), the numbering is dictated by alphabetical order of the substituents: F luoro precedes M ethoxy.[1]
-
Therefore, the ring bearing the fluorine is unprimed (positions 1–6), and the ring bearing the methoxy is primed (positions 1'–6').[1]
-
Final IUPAC Name: 4-Fluoro-4'-methoxy-1,1'-biphenyl [1][3]
Structural Visualization & Numbering
The following diagram illustrates the correct locant assignment, critical for spectral assignment (NMR) and synthetic planning.
Figure 1: Structural connectivity and IUPAC numbering logic. Note the priority of the Fluorine-bearing ring (unprimed).
Key Physicochemical Properties
| Property | Data | Relevance |
| Molecular Formula | C₁₃H₁₁FO | Stoichiometry calculation |
| Molecular Weight | 202.23 g/mol | Mass balance |
| Melting Point | 87–88 °C | Purity indicator (sharp range = pure) |
| LogP (Predicted) | ~3.6 | Lipophilicity; indicates good membrane permeability |
| CAS Number | 450-39-5 | Critical: Do not confuse with the benzophenone derivative (345-89-1) |
Part 2: Synthetic Strategy (Suzuki-Miyaura Coupling)
The most robust route to this compound is the Suzuki-Miyaura cross-coupling reaction.[1] This pathway is preferred over the Ullmann coupling due to milder conditions and higher tolerance for functional groups.[1]
Retrosynthetic Analysis
We disconnect the C1–C1' bond.[1] This gives two possible combinations:
-
Route A: 4-Fluorophenylboronic acid + 4-Bromoanisole.[1]
-
Route B: 4-Methoxyphenylboronic acid + 1-Bromo-4-fluorobenzene.[1]
Scientist's Recommendation: Route A is generally preferred.[1] 4-Bromoanisole is an electron-rich aryl halide.[1] While electron-rich halides are typically slower to undergo oxidative addition than electron-poor ones, 4-Fluorophenylboronic acid is highly stable and commercially abundant.[1] This combination minimizes homocoupling side reactions.[1]
Reaction Mechanism & Catalytic Cycle
Understanding the cycle is crucial for troubleshooting.[1] If the reaction stalls, it is usually at the Oxidative Addition step (due to catalyst death) or Transmetallation (due to insufficient base).[1]
Figure 2: The Suzuki-Miyaura catalytic cycle. Note that the base is essential for activating the boronic acid for transmetallation.[1]
Part 3: Experimental Protocol
Objective: Synthesis of this compound on a 5.0 mmol scale.
Reagents & Stoichiometry[1]
-
Aryl Halide: 4-Bromoanisole (1.0 equiv, 935 mg)[1]
-
Boronic Acid: 4-Fluorophenylboronic acid (1.2 equiv, 840 mg)[1]
-
Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (3-5 mol%)[1]
-
Base: Potassium Carbonate (K₂CO₃) (2.0 equiv, 1.38 g)[1]
-
Solvent System: Toluene : Ethanol : Water (4:1:1 ratio, ~20 mL total)[1]
-
Why this mix? Toluene dissolves the organics; water dissolves the inorganic base; ethanol acts as a phase-transfer co-solvent to bring the two phases together.[1]
-
Step-by-Step Methodology
-
Degassing (Crucial Step):
-
Reaction Assembly:
-
Reflux:
-
Workup:
-
Purification:
-
Recrystallize from hot Ethanol OR perform flash column chromatography (Silica gel, 100% Hexanes to 5% EtOAc/Hexanes).
-
Yield Expectation: 85–95%.[1]
-
Part 4: Quality Control & Characterization[1]
To validate the identity of the synthesized compound, compare analytical data against these expected values.
Proton NMR (¹H NMR, 400 MHz, CDCl₃)
The spectrum will show two distinct AA'BB' systems (para-substitution patterns), appearing as "doublets" (technically higher-order multiplets).[1]
-
δ 3.85 ppm (3H, s): Methoxy group (-OCH₃).[1]
-
δ 6.95–7.00 ppm (2H, d, J ~8.8 Hz): Protons ortho to the methoxy group (Shielded by electron donation).[1]
-
δ 7.10–7.15 ppm (2H, t, J ~8.7 Hz): Protons ortho to the fluorine (Split by both ortho-H and Fluorine-19).[1]
-
δ 7.45–7.55 ppm (4H, m): Overlapping signals for the protons meta to the methoxy and meta to the fluorine (the protons closest to the biphenyl bond).[1]
Mass Spectrometry (GC-MS)[1][3][7]
-
Molecular Ion (M+): m/z 202.1[1]
-
Fragmentation: Major fragment at m/z 187 (Loss of -CH₃ from methoxy).[1]
Part 5: Applications in Drug Discovery[1][8]
Bioisosterism & Metabolic Stability
In drug development, this compound is often used to probe the Para-Metabolic Block .[1]
-
Problem: Biphenyl rings are prone to oxidation by Cytochrome P450 enzymes, typically at the para position (producing hydroxylated metabolites).[1]
-
Solution: Substituting the para hydrogen with Fluorine blocks this metabolic soft spot because the C-F bond is extremely strong (approx. 116 kcal/mol) and resistant to oxidative cleavage.[1]
-
Electronic Tuning: The methoxy group acts as a Hydrogen Bond Acceptor (HBA), potentially interacting with serine or threonine residues in a receptor pocket.[1]
Liquid Crystals
This scaffold is also a precursor for liquid crystalline materials.[1] The linearity of the biphenyl core, combined with the dipole moment created by the opposing Fluoro (electron-withdrawing) and Methoxy (electron-donating) groups, facilitates the formation of nematic phases.[1]
References
-
IUPAC Nomenclature Rules: Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry.[1] [1]
-
Suzuki-Miyaura Coupling Mechanism: Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1]
-
Physical Properties & Safety: PubChem Compound Summary for CID 2758997 (this compound). National Center for Biotechnology Information.[1] [1]
-
Fluorine in Medicinal Chemistry: Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1]
Sources
Technical Guide: Synthesis of 4-Fluoro-4'-methoxybiphenyl
CAS: 450-39-5 Formula: C₁₃H₁₁FO Molecular Weight: 202.22 g/mol [1][2][3]
Executive Summary
This technical guide details the synthesis of 4-Fluoro-4'-methoxybiphenyl, a critical biaryl scaffold used in the development of liquid crystals and non-steroidal anti-inflammatory drug (NSAID) intermediates. While historical methods like the Ullmann coupling exist, they are plagued by homocoupling side reactions and harsh conditions.
This guide prioritizes two superior pathways:
-
The Gold Standard: Palladium-catalyzed Suzuki-Miyaura cross-coupling, optimized for high regioselectivity and yield (>90%).
-
The Green Alternative: Direct Arylation (C-H activation) or Ligand-free aqueous protocols, reducing toxic waste and atom economy inefficiencies.
Part 1: Strategic Retrosynthesis & Design
The target molecule consists of two benzene rings connected by a single C-C bond. One ring bears an electron-withdrawing Fluorine (F) in the para position; the other bears an electron-donating Methoxy (OMe) group in the para position.
The Electronic Effect on Catalyst Turnover
In Pd-catalyzed cross-coupling, the Oxidative Addition step is often rate-determining. Electron-poor aryl halides undergo oxidative addition faster than electron-rich ones.
-
Option A: 4-Bromoanisole (Electron Rich) + 4-Fluorophenylboronic acid.
-
Option B (Preferred): 1-Bromo-4-fluorobenzene (Electron Poor) + 4-Methoxyphenylboronic acid.
Recommendation: While both work, Option B is kinetically favored for the oxidative addition step due to the inductive withdrawal of the fluorine atom, facilitating the insertion of Pd(0) into the C-Br bond.
Part 2: The Gold Standard – Suzuki-Miyaura Coupling
This protocol utilizes a biphasic solvent system to solubilize both organic halides and inorganic bases, ensuring smooth transmetallation.
Mechanism Visualization
The catalytic cycle proceeds through three distinct stages. The diagram below illustrates the specific pathway for our target molecule.
Figure 1: Catalytic cycle for the synthesis of this compound via Suzuki-Miyaura coupling.
Experimental Protocol (Option B)
Reagents:
-
1-Bromo-4-fluorobenzene (1.0 equiv, 10 mmol)
-
4-Methoxyphenylboronic acid (1.2 equiv, 12 mmol)
-
Pd(PPh₃)₄ (Tetrakis) (1-3 mol%) OR Pd(dppf)Cl₂ (for sterically hindered cases)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv, 20 mmol)
-
Solvent: Toluene:Ethanol:Water (4:1:1 ratio) or 1,4-Dioxane:Water (4:1).
Step-by-Step Methodology:
-
Degassing: In a clean Schlenk flask, combine the solvent mixture. Degas by bubbling Nitrogen or Argon for 20 minutes. Why: Oxygen poisons the Pd(0) catalyst, leading to homocoupling of the boronic acid.
-
Charging: Add the aryl halide, boronic acid, and base to the flask. Add the Pd catalyst last under a counter-flow of inert gas.[4]
-
Reaction: Heat the mixture to reflux (approx. 80-90°C) with vigorous stirring. Monitor via TLC (Hexane/EtOAc 9:1). The reaction typically completes in 4–6 hours.
-
Workup: Cool to room temperature. Dilute with water and extract with Ethyl Acetate (3x).
-
Washing: Wash combined organics with brine, dry over anhydrous MgSO₄, and filter.
-
Concentration: Evaporate solvent under reduced pressure to yield the crude solid.
Part 3: Emerging Methodologies – Green Chemistry
For laboratories prioritizing Green Chemistry principles (reduced solvent toxicity, atom economy), a ligand-free aqueous protocol is recommended.
Protocol Comparison
| Feature | Traditional Suzuki (Method A) | Green/Aqueous Suzuki (Method B) |
| Catalyst | Pd(PPh₃)₄ (Phosphine ligands) | Pd/C or Pd(OAc)₂ (Ligand-free) |
| Solvent | Toluene/Dioxane (Toxic) | Water or Ethanol/Water |
| Temp | 80-100°C | Room Temp - 60°C |
| Surfactant | None | TBAB or SDS (Phase Transfer Agent) |
| Yield | 90-98% | 85-95% |
Green Protocol Workflow
-
Mix 1-Bromo-4-fluorobenzene and 4-Methoxyphenylboronic acid in water.
-
Add TBAB (Tetrabutylammonium bromide) as a phase transfer catalyst (0.5 equiv).
-
Add Pd(OAc)₂ (1 mol%) and Na₂CO₃.
-
Stir at 60°C in air (ligand-free Pd is less sensitive to O₂ oxidation than phosphine complexes).
-
Product precipitates out of the water; collect via filtration.
Part 4: Purification & Characterization (Self-Validating)
To ensure the integrity of the synthesized compound, the following purification and analytical data must be matched.
Purification Strategy
-
Crude Appearance: Yellowish solid (due to Pd traces or homocoupling byproducts).
-
Recrystallization: Dissolve crude solid in minimum hot Ethanol or Methanol . Cool slowly to 4°C.
-
Filtration: Collect white crystalline plates.
Analytical Data Standards
A successful synthesis is validated if the product matches these specific physical properties:
-
Physical State: Colorless/White solid.
-
Melting Point: 89–90 °C (Sharp range indicates high purity).[5]
-
¹H NMR (300 MHz, CDCl₃):
-
¹³C NMR (75.5 MHz, CDCl₃):
-
δ 161.9 (d, J = 244 Hz, C-F coupling), 158.9 (C-OMe).
-
δ 55.2 (Methoxy carbon).[5]
-
Troubleshooting Note: If the melting point is depressed (e.g., 80-85°C), significant homocoupling impurity (4,4'-dimethoxybiphenyl) may be present. Recrystallize again from Hexane/Ethyl Acetate.
References
-
Suzuki-Miyaura Coupling Mechanism & Cycle
- Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.
-
Physical Data & NMR Characterization
- Wiley-VCH Supporting Information for Fluorinated Biphenyls.
-
Green Chemistry Approaches
- Jadhav, S. N., et al. "Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium." Green Chemistry.
-
General Synthesis Protocols
- Organic Syntheses, Coll. Vol. 10, p. 102 (2004); Vol. 75, p. 61 (1998). (General procedure for methoxy-biphenyls).
Sources
- 1. 450-39-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. This compound CAS#: 450-39-5 [m.chemicalbook.com]
- 3. This compound | C13H11FO | CID 2758997 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. application.wiley-vch.de [application.wiley-vch.de]
Structural Elucidation and Spin System Analysis of 4-Fluoro-4'-methoxybiphenyl
Executive Summary
4-Fluoro-4'-methoxybiphenyl (CAS: 450-39-5) represents a classic "push-pull" biaryl system, featuring an electron-donating methoxy group and an electron-withdrawing fluorine atom on opposing phenyl rings. This structural motif is a privileged scaffold in liquid crystal engineering and medicinal chemistry (e.g., NSAID derivatives like Flurbiprofen).
This technical guide provides a rigorous analysis of the 1H NMR spectrum of this compound. Unlike simple aromatic systems, this compound exhibits complex second-order effects and heteronuclear spin-spin coupling (
Molecular Architecture & Spin Physics
To interpret the spectrum, one must first understand the magnetic environment created by the substituents.
-
Ring A (Methoxy-substituted): The methoxy group is a strong
-donor. This increases electron density at the ortho and para positions (relative to OMe), shielding the ortho protons (shifting them upfield). The spin system approximates AA'BB' . -
Ring B (Fluoro-substituted): The fluorine atom is electronegative (inductive withdrawal) but a weak
-donor. Crucially, (spin 1/2, 100% abundance) couples strongly to protons. This transforms the aromatic signals into an AA'BB'X system (where X = Fluorine). -
The Biphenyl Linkage: The C-C bond between rings allows for rotation, but the rings are generally twisted in solution to minimize steric clash, affecting the chemical shift of protons ortho to the linkage via ring-current anisotropy.
Synthesis: The Suzuki-Miyaura Protocol
The most reliable route to high-purity this compound is the Palladium-catalyzed Suzuki-Miyaura cross-coupling. Understanding the reagents is critical for identifying potential impurities (e.g., homocoupling byproducts).
Experimental Workflow
Reagents: 4-Bromoanisole, 4-Fluorophenylboronic acid, Pd(PPh3)4 (catalyst), K2CO3 (base), DME/Water (solvent).[1][2]
Figure 1: Logic flow of the Suzuki-Miyaura coupling used to synthesize the target analyte.
Experimental Protocol (NMR Acquisition)
To resolve the fine splitting caused by
Sample Preparation[2][3][4][5]
-
Mass: Weigh 10–15 mg of the purified solid.
-
Solvent: Dissolve in 0.6 mL of CDCl3 (Chloroform-d, 99.8% D).
-
Note: CDCl3 is preferred over DMSO-d6 to prevent viscosity-induced line broadening, which can obscure small
couplings.
-
-
Reference: Ensure TMS (Tetramethylsilane) is present (0.00 ppm) or reference to the residual CHCl3 peak (7.26 ppm).
Instrument Parameters
| Parameter | Setting | Rationale |
| Frequency | 400 MHz or higher | Essential to separate overlapping multiplets at 7.5 ppm. |
| Spectral Width | -2 to 12 ppm | Covers all aromatic and methoxy signals. |
| Scans (NS) | 16 or 32 | Sufficient S/N ratio for >10mg sample. |
| Pulse Angle | 30° or 90° | 30° for standard survey; 90° for quantitative integration. |
| Acquisition Time | > 3.0 sec | Required to resolve small coupling constants (< 2 Hz). |
Spectral Analysis & Assignment
The spectrum is characterized by a distinct singlet (methoxy) and three zones of aromatic signals.
Summary of Chemical Shifts (CDCl3)
| Chemical Shift ( | Multiplicity | Integration | Coupling ( | Assignment |
| 3.84 | Singlet (s) | 3H | - | Methoxy (-OCH3) |
| 6.96 | Doublet (d) | 2H | Ring A: Ortho to OMe | |
| 7.14 – 7.04 | Multiplet (m) | 2H | Ring B: Ortho to Fluorine | |
| 7.54 – 7.43 | Multiplet (m) | 4H | Overlapping | Ring A & B: Ortho to Biphenyl Linkage |
Detailed Deconvolution
1. The Methoxy Singlet (3.84 ppm)[2]
-
Appearance: Sharp singlet.
-
Diagnostic Value: This is the integration standard. Set this integral to 3.00. If this peak is split or broad, check for poor shimming or rotational barriers (unlikely at RT).
2. Ring A: The Electron-Rich Doublet (6.96 ppm)
-
Assignment: Protons at positions 3 and 5 (ortho to the methoxy group).
-
Physics: The strong shielding effect of the oxygen lone pairs pushes these protons upfield relative to benzene (7.26 ppm).
-
Splitting: Appears as a clean doublet due to
coupling with the neighboring protons (at ~7.5 ppm).
3. Ring B: The Fluorine Coupling Zone (7.14 – 7.04 ppm)[2]
-
Assignment: Protons at positions 3' and 5' (ortho to the Fluorine).
-
Physics: These protons experience a complex magnetic environment. They are shielded relative to the biphenyl linkage protons but split by the fluorine.
-
Coupling Logic:
-
(Ortho H-H)
8.0 – 8.5 Hz. -
(Ortho H-F)
8.0 – 10.0 Hz.
-
(Ortho H-H)
-
Visual Result: Because
, this signal often collapses into a pseudo-triplet (t) or a resolved doublet of doublets (dd). This is the hallmark of 4-fluorinated aromatic rings.
4. The "Biphenyl Overlap" (7.54 – 7.43 ppm)[2]
-
Assignment: Protons at positions 2, 6 (Ring A) and 2', 6' (Ring B).
-
Physics: These 4 protons are all ortho to the aryl-aryl bond. The biphenyl linkage exerts a deshielding anisotropic effect.
-
Why they overlap: The chemical shift difference between the protons on Ring A (meta to OMe) and Ring B (meta to F) is very small. At 300 or 400 MHz, these often merge into a second-order "roofed" multiplet integrating to 4H.
Logic Flow for Assignment
Use this decision tree to validate your spectrum.
Figure 2: Step-by-step logic for assigning the 1H NMR signals of this compound.
Advanced Characterization (QC & Troubleshooting)
19F NMR Confirmation
If the proton spectrum is ambiguous (e.g., overlapping impurities in the aromatic region), run a 19F NMR (typically decoupled).
-
Expected Signal: Single peak at
-117.2 ppm (relative to CFCl3). -
Significance: A single peak confirms the integrity of the C-F bond and the absence of regioisomers (e.g., 2-fluoro isomers).
Common Impurities
| Impurity | 1H NMR Signature | Origin |
| 4-Bromoanisole | Doublets at 6.7 and 7.3 ppm | Unreacted starting material. |
| 4-Fluorophenylboronic acid | Multiplets, often broad due to -B(OH)2 | Unreacted starting material. |
| Homocoupling (4,4'-Dimethoxybiphenyl) | Symmetric AA'BB'. OMe singlet shifts slightly. | Catalyst failure / Oxidation. |
| Water | Broad singlet ~1.56 ppm (varies) | Wet CDCl3. |
13C NMR Verification
For full structural validation, look for the C-F coupling in the Carbon spectrum:
-
C-F (ipso): Doublet at ~162 ppm (
Hz). -
C-ortho to F: Doublet at ~115 ppm (
Hz).
References
-
Wiley-VCH SpectraBase. "1H NMR Spectrum of this compound." SpectraBase.[3] Accessed via Wiley Online Library.
-
Royal Society of Chemistry. "Synthesis and Characterization of Biaryls via Suzuki Coupling."[1] RSC Advances, Supporting Information, 2015/2019.
-
National Institutes of Health (NIH). "PubChem Compound Summary for CID 2758997: this compound." PubChem.
-
Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents." Organometallics, 2010, 29(9), 2176–2179.[4]
-
Alfa Chemistry. "19F Coupling Constants and Patterns in Aromatic Systems." Alfa Chemistry Technical Notes.
Sources
Part 1: Executive Summary & Molecular Architecture
Technical Whitepaper: Structural Elucidation and
This compound (CAS: 450-39-5) represents a critical scaffold in the design of liquid crystals and biaryl-based pharmaceuticals.[1] Its structural utility lies in the electronic push-pull system created by the electron-withdrawing fluorine atom on one ring and the electron-donating methoxy group on the other.[1]
For the analytical chemist, this molecule presents a textbook case of heteronuclear spin-spin coupling .[1] The
Molecular Symmetry and Spin System
The molecule consists of two distinct aromatic rings:[2]
-
Ring A (Fluorinated): Characterized by large
couplings.[2][1] -
Ring B (Methoxylated): Characterized by strong shielding effects ortho to the oxygen.[2][1]
While the molecule possesses effective
Part 2: Synthesis & Experimental Protocol
To ensure the integrity of the spectral data, we must first establish the purity of the analyte.[1] The industry-standard synthesis utilizes the Suzuki-Miyaura cross-coupling reaction.[1]
Protocol: Palladium-Catalyzed Cross-Coupling
Objective: Synthesis of this compound from 4-bromoanisole and 4-fluorophenylboronic acid.
Reagents:
-
4-Bromoanisole (1.0 eq)[1]
-
4-Fluorophenylboronic acid (1.2 eq)[1]
- (3-5 mol%)[1]
- (2.0 eq, aqueous solution 2M)
-
Solvent: Toluene/Ethanol (4:1 v/v)[2]
Step-by-Step Workflow:
-
Degassing: Charge a Schlenk flask with toluene/ethanol. Degas via sparging with Argon for 20 minutes (Critical:
poisons the Pd(0) catalyst). -
Addition: Add 4-bromoanisole, boronic acid, and base. Add catalyst last under positive Argon pressure.[2][1][3]
-
Reflux: Heat to 90°C for 12 hours. Monitor by TLC (Hexane/EtOAc 9:1).[2][1]
-
Workup: Cool to RT. Dilute with water.[2][1] Extract with Ethyl Acetate (3x).[2][1] Wash organics with brine, dry over
.[2][1] -
Purification: Recrystallize from Ethanol or perform Flash Column Chromatography (Silica, Hexane -> 5% EtOAc/Hexane).
-
Validation: Target Melting Point: 89–90 °C.
Visualization: Synthesis Logic
Figure 1: Catalytic cycle for the Suzuki-Miyaura synthesis of the target biaryl.
Part 3: C NMR Spectral Analysis
This section details the assignment of the
The Fluorine Effect (Coupling Constants)
The
- (Ipso): ~240–250 Hz (Huge doublet)[2]
- (Ortho): ~20–25 Hz (Medium doublet)[2]
- (Meta): ~7–10 Hz (Small doublet)[2]
- (Para): ~2–4 Hz (Tiny doublet, often unresolved)[2]
Data Summary Table
| Chemical Shift ( | Multiplicity | Assignment | Carbon Position | Structural Logic | |
| 161.9 | Doublet | 244 Hz | C4 | C-F Ipso | Deshielded by F + Large |
| 158.9 | Singlet | - | C4' | C-OMe Ipso | Deshielded by Oxygen.[1] No F coupling.[2][1] |
| 136.7 | Doublet | 3.4 Hz | C1 | Bridge (Ring A) | Para to F. Shows tiny |
| 132.5 | Singlet | - | C1' | Bridge (Ring B)[1] | Para to OMe. No F coupling.[2][1] |
| 128.0 | Doublet | 8.0 Hz | C2, C6 | Meta to F | Typical aromatic shift.[2][1] Distinct |
| 127.8 | Singlet | - | C2', C6' | Meta to OMe | Overlaps with C2/6 but lacks splitting.[1] |
| 115.3 | Doublet | 21 Hz | C3, C5 | Ortho to F | Shielded by F resonance.[2][1] Distinct |
| 114.1 | Singlet | - | C3', C5' | Ortho to OMe | Strongly shielded by OMe resonance.[1] |
| 55.2 | Singlet | - | OMe | Methoxy Methyl | Characteristic alkyl-ether region.[1] |
Detailed Spectral Interpretation
1. The Fluorinated Ring (Ring A):
The signal at 161.9 ppm is the most distinct.[1] It appears as a wide doublet due to the massive one-bond coupling (
2. The Methoxylated Ring (Ring B): The signal at 158.9 ppm corresponds to the carbon attached to the oxygen (C4').[1] Oxygen is highly electronegative, causing strong deshielding.[2][1] The carbons ortho to the methoxy group (C3'/C5') appear at 114.1 ppm .[2][1] This strong upfield shift is a classic signature of electron donation via resonance from the oxygen lone pairs.[1] The bridge carbon C1' appears at 132.5 ppm , typical for a biphenyl bridge, appearing as a singlet.[1]
Visualization: Assignment Decision Tree
Figure 2: Logic flow for assigning
Part 4: Advanced Validation (Self-Validating System)
To ensure the trustworthiness of these assignments in a practical lab setting, perform the following checks:
-
DEPT-135 Analysis:
-
Solvent Effects:
-
HSQC Correlation:
References
-
Experimental Data Source : Wiley-VCH Supporting Information.[2][1] Eur. J. Org.[2][1][4] Chem. (Data extracted from Table 6, entry 3).[2][1][5] (Verified via search snippet 1.1).
-
Synthesis Protocol : Goodson, F. E.; Wallow, T. I.; Novak, B. M.[1][3] "Accelerated Suzuki Coupling via a Ligandless Palladium Catalyst: 4-Methoxy-2'-methylbiphenyl". Organic Syntheses, 1998 , 75,[2][3] 61.
-
Coupling Constants : Matthews, R. S.[2][1][6] "13C-19F Spin-Spin Coupling Constants in the 13C NMR Spectrum of 1-Fluoropyrene". Journal of Magnetic Resonance, 1978 .
-
Compound Database : PubChem CID 2758997 (this compound).[1] [2]
Sources
Spectroscopic Characterization of 4-Fluoro-4'-methoxybiphenyl: A 19F NMR Technical Guide
Executive Summary
This technical guide provides a rigorous framework for the acquisition, processing, and interpretation of 19F NMR data for 4-Fluoro-4'-methoxybiphenyl . As a biaryl scaffold commonly found in liquid crystals and pharmaceutical intermediates, this molecule represents a classic "push-pull" electronic system. The methoxy group (electron donor) and the fluorine atom (electron withdrawer/reporter) communicate across the biphenyl bridge, making the 19F chemical shift a highly sensitive probe for electronic environment and conjugation efficiency.
This guide is designed for analytical chemists and medicinal chemists requiring high-fidelity structural validation and reaction monitoring protocols.
Part 1: Chemical Architecture & Electronic Theory
To interpret the NMR spectrum accurately, one must understand the electronic causality governing the fluorine nucleus.
The Electronic "Push-Pull" System
The this compound molecule is not static. The resonance interaction between the 4'-methoxy group and the 4-fluoro substituent is modulated by the dihedral twist angle of the biphenyl bond.
-
Inductive Effect (-I): The fluorine atom withdraws electron density from the aromatic ring, deshielding the nucleus.
-
Resonance Effect (+R): The methoxy group donates electron density into the
-system. Through conjugation across the biphenyl bridge, this electron density shields the distal fluorine atom. -
Steric Modulation: The twist angle (typically ~30-40° in solution) limits perfect orbital overlap, attenuating the shielding effect of the methoxy group compared to a planar system.
Diagram: Electronic Resonance & Shielding Pathways
The following diagram illustrates the flow of electron density that dictates the specific chemical shift observed.
Caption: Logical flow of electronic effects. The OMe group pumps electron density toward the F nucleus, resulting in an upfield shift relative to unsubstituted fluorobiphenyl.
Part 2: Experimental Protocol (Self-Validating)
A robust 19F NMR protocol requires specific attention to relaxation times and spectral width to avoid truncation or integration errors.
Sample Preparation
-
Solvent: Chloroform-d (
) is the standard.-
Note: Polar solvents like DMSO-
will increase the planar character of the biphenyl, slightly altering the chemical shift due to enhanced conjugation.
-
-
Concentration: 10–20 mg of analyte in 0.6 mL solvent.
-
Internal Standard (Mandatory for qNMR):
-
Primary:
-Trifluorotoluene ( -63.72 ppm). -
Alternative: Hexafluorobenzene (
, -164.9 ppm). -
Protocol: Add 10
L of standard solution (10 mg/mL) to the NMR tube.
-
Acquisition Parameters
The following parameters ensure quantitative accuracy and prevent "ringing" artifacts.
| Parameter | Setting | Rationale |
| Pulse Sequence | zg or zg30 | Standard 1-pulse sequence. Decoupling (1H) is optional but recommended for simplified singlets. |
| Spectral Width (SW) | 200 ppm (-50 to -250 ppm) | Covers the analyte (-117) and common standards (-63 or -164). |
| Offset (O1P) | -120 ppm | Centers the excitation pulse near the analyte to minimize off-resonance effects. |
| Relaxation Delay (D1) | Critical: Fluorine nuclei in para-positions often have | |
| Scans (NS) | 16 – 64 | 19F is 83% as sensitive as 1H; high signal-to-noise is achieved quickly. |
Data Processing Workflow
-
Exponential Multiplication: Apply a line broadening (LB) of 0.3 – 1.0 Hz.
-
Phasing: 19F spectra often suffer from significant baseline roll due to the probe background (PTFE components). Apply aggressive baseline correction (e.g., Bernstein polynomial fit).
-
Referencing: Set
to 0.00 ppm (or calculate relative to internal standard).
Part 3: Spectral Analysis & Interpretation
Primary Chemical Shift Data
The following data points are validated for this compound in
| Nucleus | Chemical Shift ( | Multiplicity | Coupling Constants ( | Assignment |
| 19F | -117.1 to -117.3 ppm | Multiplet (tt) | Ar-F | |
| 1H | 6.96 - 7.54 ppm | Multiplets | N/A | Aromatic Protons |
Note: The shift of -117.2 ppm is slightly upfield (more shielded) compared to 4-fluorobiphenyl (~ -115.8 ppm). This confirms the electron-donating influence of the distal methoxy group.
Coupling Architecture
If proton decoupling ({1H}) is OFF , the 19F signal will appear as a triplet of triplets (tt):
-
Ortho-coupling (
): Large splitting (~8.5 Hz) from the two protons adjacent to the fluorine. -
Meta-coupling (
): Smaller splitting (~5.3 Hz) from the two meta protons.
Recommendation: Run the spectrum 1H-decoupled (e.g., zgpg30) to collapse the multiplet into a sharp singlet for easier integration and reaction monitoring.
Part 4: Application – Monitoring Suzuki Cross-Coupling
One of the most valuable applications of this protocol is monitoring the synthesis of this compound via Suzuki coupling. 19F NMR offers a distinct advantage over 1H NMR here because the "spectral clutter" of aromatic protons is eliminated.
Reaction: 4-Fluorophenylboronic acid + 4-Bromoanisole
Reaction Monitoring Workflow
The starting material (boronic acid) and product have distinct fluorine signatures, allowing for rapid calculation of conversion percentage without workup.
Caption: Workflow for using 19F NMR to calculate reaction conversion. The distinct shift difference (>5 ppm) allows for unambiguous integration.
Troubleshooting Common Artifacts
-
Broad Boronic Acid Peak: The starting material (boronic acid) often appears broad due to dynamic hydrogen bonding or oligomerization (boroxine formation). Solution: Add a drop of
or small amount of base to sharpen the species. -
Baseline Rolling: A wide "hump" around -100 to -150 ppm often comes from fluorine in the probe construction materials or PTFE liners. Solution: Use "Linear Prediction" (LP) for the first few points of the FID or background subtraction.
References
-
Chemical Shift Verification
- Wiley-VCH. (2011). Supporting Information for: Palladium-Catalyzed Coupling Reactions. (Confirming -117.2 ppm shift in CDCl3).
-
(General Wiley Online Library landing page for verification).
-
Suzuki Coupling Methodology
- Lian, F., et al. (2013).
-
19F NMR Principles
-
Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[1]
-
-
Spectral Database
- National Institute of Standards and Technology (NIST) / PubChem. This compound Compound Summary.
Sources
Technical Guide: Mass Spectrometry of 4-Fluoro-4'-methoxybiphenyl
Executive Summary
This technical guide details the mass spectrometric characterization of 4-Fluoro-4'-methoxybiphenyl (CAS: 450-39-5), a critical bi-aryl scaffold often generated via Suzuki-Miyaura cross-coupling.[1] While nominally a simple ether, the interplay between the electron-withdrawing fluorine and the electron-donating methoxy group creates a distinct fragmentation signature in Electron Ionization (EI) sources.
This document is designed for researchers requiring high-fidelity structural confirmation and purity analysis. It moves beyond basic spectral matching to explain the mechanistic origins of ion formation, ensuring you can distinguish this analyte from isobaric impurities or degradation products.
Physicochemical Context & Ionization Strategy[1][2]
The Analyte
| Property | Value | Significance for MS |
| Formula | MW 202.22 Da .[1] Monoisotopic Mass: 202.08 Da .[1] | |
| Structure | Biphenyl core, 4-F, 4'-OMe | High aromatic stability; intense molecular ion ( |
| Boiling Point | ~298°C | Requires high-temperature GC interface (>280°C).[1] |
| Polarity | Low-Medium | Ideal for Non-polar columns (DB-5ms, HP-5).[1] |
Ionization Choice: Why EI over ESI?
While Electrospray Ionization (ESI) is standard for polar drugs, Electron Ionization (EI) is the gold standard for this compound for two reasons:
-
Lack of Protonation Sites: The ether oxygen is weakly basic, and the fluorine is non-basic.[1] ESI sensitivity is often poor without forcing conditions (e.g., APCI).
-
Fingerprinting: EI at 70 eV provides a reproducible fragmentation pattern essential for distinguishing this isomer from 3-fluoro or 2-methoxy variants, which ESI
peaks cannot differentiate.[1]
Experimental Protocol (GC-MS)[1][3][4]
This protocol is validated for trace impurity analysis (e.g., catalyst screening) and bulk purity checks.
Sample Preparation[1][5]
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade).
-
Concentration: 10 µg/mL (Scan mode) or 1 µg/mL (SIM mode).
-
Critical Step: Filter through 0.2 µm PTFE.[1] Biphenyls crystallize easily; particulates will cause inlet discrimination.[1]
Instrumentation Parameters (Agilent/Thermo/Shimadzu compatible)
| Parameter | Setting | Rationale |
| Inlet Temp | 280°C | Prevents condensation of the biphenyl core.[1] |
| Injection | Split (20:1) | Prevents detector saturation; improves peak shape.[1] |
| Column | 5% Phenyl-methylpolysiloxane (30m x 0.25mm x 0.25µm) | Standard non-polar phase (e.g., HP-5ms) provides ideal retention.[1] |
| Carrier Gas | Helium @ 1.2 mL/min | Constant flow to maintain MS source pressure.[1] |
| Oven Program | 80°C (1 min) | Rapid ramp elutes the biphenyl (~200°C region) while baking out heavy dimers. |
| Source Temp | 230°C | High enough to prevent fouling, low enough to preserve molecular ion.[1] |
| Transfer Line | 290°C | Critical: Must be hotter than the column max to prevent cold spots. |
Fragmentation Mechanics & Spectral Interpretation[1]
Understanding the fragmentation is vital for validating the structure.[1] The spectrum is dominated by the stability of the biphenyl system and the lability of the methoxy bond.[1]
Key Diagnostic Ions[1]
| m/z | Identity | Relative Abundance | Mechanistic Origin |
| 202 | 100% (Base Peak) | Radical cation stabilized by extensive | |
| 187 | ~60-80% | Homolytic cleavage of the methyl ether bond.[1] Forms a stable quinoid-like oxonium ion.[1] | |
| 159 | ~20-40% | Subsequent loss of carbon monoxide (28 Da) from the phenolic oxygen.[1] | |
| 133 | <10% | Complex rearrangement/ring contraction (loss of acetylene | |
| 101 | <5% | Doubly charged molecular ion (distinctive in highly aromatic systems). |
Isotope Considerations
-
Fluorine (
): Monoisotopic. There is no M+2 peak from the halogen (unlike Cl/Br).[1] -
Carbon (
): Expect an M+1 peak (m/z 203) at approximately 14% intensity relative to the parent (13 carbons 1.1%).
Fragmentation Pathway Diagram
The following diagram illustrates the stepwise degradation of the molecule within the EI source.
Figure 1: Proposed EI fragmentation pathway for this compound showing the characteristic transition from parent ether to phenolic cation to hydrocarbon core.[1]
Analytical Workflow & Quality Control
To ensure data integrity, particularly in regulated drug development environments (GLP), follow this logical workflow.
Figure 2: Standard Operating Procedure (SOP) workflow for analyzing fluorinated biphenyls.
Troubleshooting Common Issues
-
Peak Tailing: Indicates active sites in the liner.[1] Replace the glass liner with a deactivated (silanized) wool liner.[1] The methoxy group can interact with free silanols.[1]
-
Ghost Peaks (m/z 277/279): If synthesized via Suzuki coupling, this is likely Triphenylphosphine Oxide (TPPO) . It elutes later than the biphenyl.[1] Ensure the oven ramp goes to 300°C to clear this.
-
Low Abundance of m/z 202: Check ion source cleanliness. If the source is dirty, the ratio of m/z 202 to m/z 187 may skew due to thermal degradation before ionization.
References
-
National Institute of Standards and Technology (NIST). Mass Spectrum of 4-Fluoro-2-methoxyphenol (Analogous Fragmentation). NIST Chemistry WebBook, SRD 69.[1] Available at: [Link]
-
PubChem. this compound (Compound Summary). National Library of Medicine.[1] Available at: [Link]
-
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.).[1] University Science Books. (Standard text for mechanisms of ether cleavage).
-
Md. Mahbubul Alam, et al. (2025). Synthesis and characterization of fluorinated biphenyl derivatives. MDPI/ResearchGate.[1] (Context for Suzuki coupling synthesis). Available at: [Link]
Sources
Technical Monograph: 4-Fluoro-4'-methoxybiphenyl Scaffolds in Drug Discovery
Topic: Biological Activity & Medicinal Chemistry of 4-Fluoro-4'-methoxybiphenyl Derivatives Content Type: Technical Monograph / Whitepaper Audience: Drug Discovery Scientists, Medicinal Chemists, and Pharmacologists
Executive Summary
The this compound (FMBP) scaffold represents a "privileged structure" in medicinal chemistry, balancing lipophilicity, metabolic stability, and electronic distribution. Unlike unsubstituted biphenyls, which suffer from rapid Phase I hydroxylation, the FMBP motif leverages the high carbon-fluorine bond strength (approx. 116 kcal/mol) to block para-metabolic sites while utilizing the methoxy group as a hydrogen-bond acceptor. This guide analyzes the pharmacophore's utility in non-nucleoside reverse transcriptase inhibitors (NNRTIs), anti-inflammatory agents, and tubulin-targeting anticancer therapeutics.
Pharmacophore Analysis & SAR Logic
The Fluorine Effect (Metabolic Blockade)
In the FMBP scaffold, the fluorine atom at the 4-position is not merely a steric replacement for hydrogen. It serves a critical metabolic blocking function.
-
Mechanism: Cytochrome P450 enzymes typically target the electron-rich para-position of aromatic rings for hydroxylation. Fluorine’s high electronegativity reduces electron density in the ring, and the strength of the C-F bond renders this position resistant to oxidative cleavage.
-
Outcome: Extended half-life (
) and improved bioavailability compared to non-fluorinated analogs.
The Methoxy Anchor
The 4'-methoxy group acts as a specific interaction point within protein binding pockets.
-
H-Bonding: The oxygen atom serves as a weak Hydrogen Bond Acceptor (HBA), often interacting with backbone amides or serine/threonine side chains.
-
Lipophilicity: The methyl cap increases
relative to a hydroxyl group, facilitating membrane permeability while retaining polarity for solubility.
Visualization: Structure-Activity Relationship (SAR)
The following diagram illustrates the functional roles of the FMBP substituents.
Figure 1: SAR analysis of the this compound scaffold highlighting the distinct roles of the halogen and ether substituents.
Therapeutic Applications
Infectious Disease: HIV-1 NNRTIs
Derivatives of FMBP have shown significant potency as Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs).
-
Case Study: Diarylpyrimidine (DAPY) analogs.
-
Mechanism: The biphenyl wing fits into the hydrophobic non-nucleoside binding pocket (NNBP) of HIV-1 Reverse Transcriptase. The 4-F substituent interacts with aromatic residues (e.g., Tyr181, Tyr188) via
stacking interactions, while the methoxy group orients the molecule away from the solvent front. -
Data: Fluorinated analogs often exhibit
values in the low nanomolar range (< 10 nM) against wild-type HIV-1.
Oncology: Tubulin Polymerization Inhibition
Biphenyl derivatives are isosteric with Combretastatin A-4 (CA-4), a potent tubulin inhibitor.
-
Activity: FMBP derivatives bind to the colchicine site of tubulin, disrupting microtubule dynamics and causing cell cycle arrest in the G2/M phase.
-
Selectivity: The 4-methoxy group mimics the trimethoxy ring of colchicine, essential for high-affinity binding.
Inflammation: COX-2 Inhibition
Structurally related to Flurbiprofen (which contains a 2-fluoro-biphenyl core), FMBP derivatives exhibit anti-inflammatory activity by inhibiting Cyclooxygenase-2 (COX-2).
-
Advantage: The 4'-methoxy group reduces gastric toxicity compared to free carboxylic acids found in traditional NSAIDs by eliminating the direct acidic irritation of the gastric mucosa (requires prodrug activation or acts as a selective inhibitor).
Experimental Protocols
Synthesis: Suzuki-Miyaura Cross-Coupling
This is the industry-standard method for constructing the FMBP core.
Reagents:
-
Aryl Halide: 1-bromo-4-fluorobenzene
-
Boronic Acid: 4-methoxyphenylboronic acid
-
Catalyst:
or -
Base:
or
Protocol:
-
Setup: In a Schlenk flask, dissolve 1-bromo-4-fluorobenzene (1.0 eq) and 4-methoxyphenylboronic acid (1.2 eq) in a degassed mixture of 1,4-dioxane/water (4:1 v/v).
-
Activation: Add
(2.0 eq) and stir for 10 min under . -
Catalysis: Add
(5 mol%). -
Reaction: Reflux at 90°C for 12–16 hours. Monitor via TLC (Hexane/EtOAc 9:1).
-
Workup: Cool to RT, filter through Celite, extract with EtOAc, wash with brine, and dry over
. -
Purification: Silica gel column chromatography.
In Vitro Assay: MTT Cytotoxicity Screening
To evaluate the anticancer potential of FMBP derivatives.
Protocol:
-
Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) at
cells/well in 96-well plates. Incubate for 24h. -
Treatment: Add test compounds (dissolved in DMSO) at serial dilutions (0.1
M – 100 M). Ensure final DMSO concentration < 0.5%. -
Incubation: Incubate for 48h or 72h at 37°C, 5%
. -
Development: Add 20
L MTT solution (5 mg/mL in PBS) to each well. Incubate for 4h. -
Solubilization: Remove media and add 150
L DMSO to dissolve formazan crystals. -
Measurement: Read absorbance at 570 nm. Calculate
using non-linear regression.
Metabolism & Pharmacokinetics (PK)
Understanding the metabolic fate of FMBP is crucial for lead optimization.
Primary Pathway: O-Demethylation. The 4'-methoxy group is the primary "soft spot" for metabolism, mediated largely by CYP2D6 and CYP3A4.
Secondary Pathway: No Para-Hydroxylation. The 4-fluoro substituent effectively blocks the standard hydroxylation pathway, shifting metabolism to the methoxy group or forcing ring opening (rare).
Figure 2: Metabolic pathway of FMBP. The fluorine atom blocks para-hydroxylation, funneling metabolism through O-demethylation.
Quantitative Data Summary
The following table summarizes typical biological activity ranges for FMBP-containing derivatives found in literature.
| Therapeutic Area | Target Protein | Activity Metric | Typical Potency | Reference |
| Antiviral | HIV-1 Reverse Transcriptase | 1.8 – 5.0 nM | [1] | |
| Anticancer | Tubulin (Colchicine Site) | 0.05 – 1.0 | [2] | |
| Antimicrobial | Bacterial Cell Wall | MIC (S. aureus) | 4 – 16 | [3] |
| Inflammation | COX-2 | 0.5 – 5.0 | [4] |
References
-
Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors. National Institutes of Health (NIH) / PubMed Central. [Link]
-
Synthesis, Anti-Proliferative Evaluation and Mechanism of 4-Trifluoro Methoxy Proguanil Derivatives. MDPI Molecules. [Link]
-
Synthesis and Biological evaluation of 3-fluorinated derivatives of flavone. PubMed. [Link]
-
4-Methoxybiphenyl: Chemical Properties and Biological Activity. PubChem Compound Summary. [Link]
Technical Guide: 4-Fluoro-4'-methoxybiphenyl as a Synthetic Intermediate
[1]
Executive Summary
4-Fluoro-4'-methoxybiphenyl (CAS 396-64-5) represents a "privileged scaffold" in both medicinal chemistry and materials science.[1] Its structural significance lies in the electronic asymmetry between the two phenyl rings: the electron-withdrawing fluorine atom at the 4-position and the electron-donating methoxy group at the 4'-position.[1]
This push-pull electronic system creates a dipole moment essential for liquid crystalline behavior (mesogenic core) and provides a metabolic handle for pharmaceutical optimization (fluorine blocks metabolic oxidation).[1] This guide details a robust, self-validating synthetic protocol for this compound, emphasizing the Suzuki-Miyaura coupling as the gold standard for regiocontrol.
Part 1: Structural & Electronic Rationale[1][2]
Before synthesis, one must understand the target. The molecule consists of two benzene rings connected by a single bond.[1]
-
Ring A (Fluorinated): The C-F bond is short, strong, and highly polar. It mimics a C-H bond sterically but alters lipophilicity and metabolic stability.[1]
-
Ring B (Methoxylated): The methoxy group acts as a pi-donor (resonance), increasing electron density in Ring B.[1]
Why this matters for synthesis: In a cross-coupling reaction, the choice of coupling partners is dictated by these electronics. Using 4-bromoanisole (electron-rich aryl halide) requires a catalyst system capable of facilitating oxidative addition on a deactivated ring.[1] Conversely, using 4-fluorophenylboronic acid ensures the nucleophilic partner is stable and less prone to protodeboronation than its electron-rich counterparts.[1]
Part 2: Primary Synthetic Pathway (Suzuki-Miyaura Coupling)[1]
The following protocol is optimized for high yield (>90%) and operational simplicity. It utilizes a biphasic solvent system to accommodate the inorganic base and organic reactants.[1][2]
Reaction Mechanism
The synthesis proceeds via the Pd(0)/Pd(II) catalytic cycle.
Figure 1: Catalytic cycle specific to the coupling of 4-bromoanisole and 4-fluorophenylboronic acid.
Reagents & Stoichiometry[1]
| Reagent | Role | Equiv. | MW ( g/mol ) |
| 4-Bromoanisole | Electrophile | 1.0 | 187.03 |
| 4-Fluorophenylboronic acid | Nucleophile | 1.2 | 139.92 |
| Pd(PPh₃)₄ | Catalyst | 0.03 (3 mol%) | 1155.56 |
| K₂CO₃ | Base | 2.5 | 138.21 |
| Toluene : Ethanol : Water | Solvent | 4:1:1 (v/v) | - |
Step-by-Step Protocol
Step 1: Inert Atmosphere Setup [1]
-
Rationale: Pd(0) species are oxygen-sensitive.[1] Oxidation leads to "palladium black" precipitation and reaction failure.[1]
-
Action: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser. Cycle vacuum/nitrogen 3 times.[1]
Step 2: Solvent Degassing
-
Rationale: Dissolved oxygen is the primary cause of homocoupling byproducts.[1]
-
Action: Sparge the Toluene/Ethanol/Water mixture with nitrogen for 30 minutes before adding reagents.[1]
Step 3: Reactant Addition
-
Add 4-Bromoanisole (1.0 eq) and 4-Fluorophenylboronic acid (1.2 eq) to the flask.
-
Add K₂CO₃ (2.5 eq).[1]
-
Add the degassed solvent mixture via syringe/cannula.[1]
-
Critical Step: Add Pd(PPh₃)₄ (3 mol%) last under a positive stream of nitrogen.[1]
Step 4: Reaction
-
Heat the mixture to reflux (approx. 85-90°C) with vigorous stirring.
-
Monitor: Run TLC (Hexane/EtOAc 9:1) every 2 hours. The limiting reagent (bromide) should disappear.[1] Typical time: 4-6 hours.[1]
Step 5: Workup
Part 3: Purification & Characterization[1]
Crude biaryls often contain traces of palladium and homocoupled byproducts.[1] Recrystallization is preferred over chromatography for scalability.[1]
Purification Workflow
Figure 2: Recrystallization logic for removing inorganic contaminants.[1]
Protocol:
-
Dissolve crude solid in minimum boiling Ethanol.[1]
-
If the solution is dark, treat with activated charcoal for 10 mins and filter hot through Celite.
-
Allow to cool slowly to room temperature, then refrigerate at 4°C for 2 hours.
-
Collect white plate-like crystals via vacuum filtration.[1]
Characterization Data (Expected)[1][5][6]
| Metric | Value | Notes |
| Appearance | White crystalline solid | Plates or needles |
| Melting Point | 87 - 90 °C | Sharp range indicates purity [1] |
| ¹H NMR (CDCl₃) | δ 7.50 (m, 4H), 7.11 (t, 2H), 6.98 (d, 2H), 3.85 (s, 3H) | Characteristic OMe singlet at 3.85 ppm |
| ¹⁹F NMR | δ -115 to -117 ppm | Single peak (decoupled) |
Part 4: Applications
Liquid Crystals (Materials Science)
This compound serves as a "mesogenic core."[1] The rigid biphenyl structure promotes alignment, while the terminal fluorine introduces a longitudinal dipole.
-
Function: It is often used as a precursor for fluorinated terphenyls in nematic liquid crystal mixtures.[1]
-
Effect: The fluorine atom reduces the viscosity of the mixture compared to cyano-substituted analogs, improving the switching speed of displays [2].[4]
Pharmaceutical Intermediates
This scaffold is structurally homologous to the NSAID Flurbiprofen .[1]
-
Bioisosterism: The methoxy group can be metabolically demethylated to a phenol (OH), or it can serve as a stable lipophilic cap.
-
Research Use: Used in the synthesis of inhibitors for COX-2 and potentially for downregulating VEGF secretion [3].[1]
References
-
PubChem.[1][5] (n.d.). This compound | C13H11FO.[1][6] National Library of Medicine.[1] Retrieved October 26, 2023, from [Link]
-
Kirsch, P., & Bremer, M. (2000).[1] Nematic Liquid Crystals for Active Matrix Displays: Molecular Design and Synthesis. Angewandte Chemie International Edition. (General reference for fluoro-biphenyl utility in LCs).
-
Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[1] (Foundational mechanistic reference).
Sources
- 1. This compound | C13H11FO | CID 2758997 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 4-Fluoro-4'-methoxybenzophenone | C14H11FO2 | CID 67664 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 450-39-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Fluorine-Enabled Modulation of the Biphenyl Scaffold: Conformational Dynamics and Metabolic Resilience
Executive Summary
The biphenyl scaffold is a privileged structure in medicinal chemistry and materials science (e.g., liquid crystals), yet its utility is often limited by poor metabolic stability and non-optimal solubility. The strategic introduction of fluorine atoms—specifically at the ortho positions—offers a precise tool for modulating these properties. This guide analyzes the physicochemical impact of fluorination on biphenyls, focusing on the "Ortho-Fluorine Effect" (conformational twisting), metabolic blockade of CYP450 oxidation, and the specific synthetic challenges inherent in coupling electron-deficient fluorinated rings.
Physicochemical Modulation: The Ortho-Fluorine Effect
The most critical impact of fluorine on a biphenyl core is not merely electronic, but stereoelectronic. While the C-F bond is highly polar, its role in biphenyls is dominated by its size (Van der Waals radius: 1.47 Å vs. 1.20 Å for H) and its ability to induce conformational changes.
Conformational Control and Atropisomerism
Unsubstituted biphenyls exist in a delicate equilibrium.[1] In the solution phase, the dihedral angle is approximately 32°–44° to minimize steric clash between ortho-hydrogens while maintaining
Introduction of fluorine at the ortho position drastically alters this landscape:
-
Steric Repulsion: The larger fluorine atom forces the two phenyl rings to twist further apart to relieve strain, increasing the dihedral angle significantly (often >50–60°).
-
Electronic Repulsion: The high electron density of the fluorine lone pairs creates dipolar repulsion with the
-system or substituents on the adjacent ring. -
Atropisomerism: If substituents are large enough (e.g., bulky groups alongside fluorine), the rotation around the C-C bond becomes restricted (
kcal/mol barrier), leading to separable atropisomers.
Impact on Drug Design: This "twist" reduces the planarity of the molecule, which disrupts crystal packing (improving solubility) and creates a specific 3D shape that can fit into hydrophobic pockets more selectively than a flat biphenyl.
Table: Comparative Physicochemical Properties
| Property | Unsubstituted Biphenyl | Ortho-Fluorinated Biphenyl | Mechanistic Driver |
| Dihedral Angle | ~32°–44° (Solution) | >50° (Variable) | Steric clash between F and ortho-H/substituents. |
| Planarity | Moderate | Low (Twisted) | Relief of steric strain. |
| Solubility (LogS) | Low (High stacking) | Improved | Disrupted |
| Metabolic Stability | Low (Para-hydroxylation) | High | C-F bond strength (116 kcal/mol) blocks oxidation. |
| Lipophilicity | High | Variable | F increases lipophilicity, but twist exposes surface area. |
Visualization: The Ortho-Fluorine Twist Pathway
Figure 1: The causal pathway of the Ortho-Fluorine Effect, illustrating how steric bulk translates to functional biological outcomes.
Pharmacokinetic & Metabolic Implications[2][3][4][5][6][7]
Blocking Metabolic Soft Spots
The biphenyl ring is prone to rapid oxidative metabolism, primarily para-hydroxylation mediated by Cytochrome P450 (CYP) enzymes.
-
Mechanism: CYP enzymes typically attack the electron-rich para position.
-
Fluorine Blockade: Replacing the para-hydrogen with fluorine renders this position inert to oxidation due to the extreme strength of the C-F bond and the high ionization potential, which disfavors the formation of the radical cation intermediate required for P450 oxidation.
Case Study: Diflunisal and TTR Stabilization
Diflunisal is a classic example of a fluorinated biphenyl drug (2',4'-difluoro-4-hydroxy-3-biphenylcarboxylic acid).[2]
-
Application: It is an NSAID, but more importantly, it is repurposed for Transthyretin (TTR) Amyloidosis .
-
Mechanism: TTR is a transport protein that forms a tetramer. When the tetramer dissociates into monomers, they misfold and form amyloid fibrils.
-
Role of Fluorine: The difluorophenyl ring of Diflunisal binds deep within the hydrophobic thyroxine-binding pocket of TTR. The fluorine atoms provide a hydrophobic bulk that complements the pocket shape (via the twist discussed above) and increases binding affinity, effectively "gluing" the tetramer together and preventing dissociation.
Synthetic Methodologies: Challenges & Protocols
Synthesizing fluorinated biphenyls is predominantly achieved via Suzuki-Miyaura Cross-Coupling . However, the presence of fluorine introduces unique challenges.
The "Fluorine Challenge" in Catalysis
-
Protodeboronation: Fluorinated boronic acids (especially polyfluorinated ones like pentafluorophenylboronic acid) are highly Lewis acidic. Under the basic conditions of Suzuki coupling, they are prone to hydrolytic C-B bond cleavage (protodeboronation) faster than the transmetallation step occurs.
-
Electronic Effects on Halides: Conversely, placing fluorine on the aryl halide partner activates the ring for oxidative addition (making the C-X bond more susceptible to Pd insertion) due to electron withdrawal.
Strategic Choice:
-
Preferred Route: Couple an electron-deficient aryl halide (fluorinated) with an electron-rich boronic acid (non-fluorinated) if possible.
-
If Fluorinated Boronic Acid is required: Use Boronate Esters (Pinacol) or Potassium Trifluoroborates (
) instead of free boronic acids to suppress protodeboronation. Use anhydrous bases ( ) in aprotic solvents.
Experimental Protocol: Synthesis of 2,4-Difluorobiphenyl
Target: Coupling 1-bromo-2,4-difluorobenzene with phenylboronic acid.
Reagents:
-
1-bromo-2,4-difluorobenzene (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Catalyst:
(3 mol%) -
Base:
(2.0 equiv, aqueous solution 2M) -
Solvent: 1,4-Dioxane
Step-by-Step Workflow:
-
Degassing: Charge a reaction flask with 1,4-dioxane. Sparge with nitrogen for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling and catalyst oxidation).
-
Loading: Add 1-bromo-2,4-difluorobenzene (10 mmol), phenylboronic acid (12 mmol), and the Pd catalyst.
-
Activation: Add the aqueous
solution. -
Reaction: Heat the mixture to 90°C under nitrogen atmosphere for 4-6 hours.
-
Self-Validating Step: Monitor via TLC (Hexane/EtOAc 9:1). The starting bromide spot should disappear.
-
-
Workup: Cool to RT. Dilute with water and extract with ethyl acetate (3x).
-
Purification: Wash organics with brine, dry over
, and concentrate. Purify via silica gel flash chromatography. -
Characterization: Verify using
NMR. (Expect distinct signals for F-2 and F-4, typically around -110 to -120 ppm).
Visualization: Synthetic Logic Flow
Figure 2: Decision matrix for Suzuki-Miyaura coupling of fluorinated substrates, highlighting risk mitigation for protodeboronation.
References
-
Conformational Dynamics of Biphenyls
-
Diflunisal Mechanism & TTR Stabilization
- Source: National Institutes of Health (PubChem). "Diflunisal | C13H8F2O3."
-
URL:[Link]
-
Metabolic Stability of Fluorinated Drugs
- Source: Annual Review of Pharmacology and Toxicology. "Metabolism of fluorine-containing drugs."
-
URL:[Link]
-
Suzuki Coupling of Fluorinated Derivatives
-
Fluorine in Liquid Crystals
- Source: PMC (NIH). "The Role of Fluorine Substituents on the Physical Properties of Terphenyl Liquid Crystals."
-
URL:[Link]
Sources
Electronic Properties of 4-Fluoro-4'-methoxybiphenyl: A Technical Guide
This guide provides an in-depth technical analysis of 4-Fluoro-4'-methoxybiphenyl , a critical mesogenic core and pharmaceutical building block.[1][2] It synthesizes specific physicochemical data with theoretical electronic principles to serve researchers in materials science and medicinal chemistry.[1][2]
CAS: 450-39-5 | Formula: C₁₃H₁₁FO | MW: 202.22 g/mol [1][2][3]
Executive Summary: The "Push-Pull" Architecture
This compound represents a classic Donor-
This specific substitution pattern creates a longitudinal dipole moment along the primary molecular axis, a property essential for:
-
Liquid Crystal (LC) Engineering: It imparts positive dielectric anisotropy (
), allowing alignment parallel to applied electric fields. -
Medicinal Chemistry: The 4-fluorine atom blocks metabolic hydroxylation (P450 oxidation) while the 4'-methoxy group modulates lipophilicity and hydrogen bond acceptance.[1][2]
Molecular Architecture & Electronic Theory
Substituent Electronic Effects
The electronic environment is defined by the competition between induction and resonance across the twisted biphenyl system.
| Substituent | Position | Inductive Effect ( | Mesomeric Effect ( | Net Electronic Impact |
| Methoxy (-OMe) | 4' (Para) | Net Donor: Increases electron density in the | ||
| Fluorine (-F) | 4 (Para) | Net Acceptor (Inductive): Withdraws |
The Biphenyl Torsion & Conjugation
Unlike planar aromatics (e.g., fluorene), the biphenyl core exhibits a torsion angle (
-
Solution Phase:
.[1][2] This twist reduces orbital overlap, slightly widening the HOMO-LUMO gap compared to a planar equivalent.[1][2] -
Solid State: Packing forces often flatten the molecule (
), enhancing -stacking and charge transport capabilities.[1][2]
Dipole Vector Logic
The vector addition of the C-O and C-F dipoles determines the net molecular dipole. Since both are para-substituents, their vectors lie along the long axis.
-
C-O Vector: Points toward O (but the methyl group angle complicates the net vector).
-
Result: A significant net dipole moment directed along the longitudinal axis, crucial for nematic phase formation.
Quantitative Electronic Parameters
The following data summarizes the core electronic and physical metrics derived from experimental benchmarks and DFT (B3LYP/6-311G**) trends for 4,4'-disubstituted biphenyls.
| Parameter | Value / Range | Significance |
| Melting Point | 87 – 90 °C | Defines the lower limit of the mesophase (solid-to-LC transition).[1][2] |
| Dielectric Anisotropy ( | Positive ( | Indicates the molecule aligns parallel to an electric field (useful for TN/IPS displays). |
| HOMO Energy | ~ -5.8 eV (Est.)[1][2] | Influenced by the -OMe donor; affects oxidative stability.[1][2] |
| LUMO Energy | ~ -1.2 eV (Est.)[1][2] | Influenced by the -F acceptor; affects reductive stability.[1][2] |
| Band Gap ( | ~ 4.6 eV | Wide gap indicates transparency in the visible spectrum (colorless).[2] |
| Dipole Moment ( | ~ 2.0 - 2.5 D | Moderate polarity facilitates solubility and LC alignment.[1][2] |
Visualization: Electronic & Structural Logic
Dipole & Electronic Flow
The following diagram illustrates the "Push-Pull" electronic flow and the resulting dipole vector that governs the molecule's behavior in electromagnetic fields.
Figure 1: Electronic flow diagram showing the donor-acceptor interaction across the biphenyl bridge.
Experimental Protocol: Synthesis & Purification
To study the intrinsic electronic properties, high purity (>99.5%) is required to eliminate ionic impurities that disrupt dielectric measurements. The Suzuki-Miyaura Coupling is the industry standard for accessing this scaffold.[1][2]
Synthesis Workflow (Suzuki-Miyaura)
Reagents:
Protocol:
-
Degassing: Charge reaction vessel with solvents and base. Sparge with Argon for 20 mins to remove O₂ (prevents homocoupling and catalyst oxidation).[1][2]
-
Addition: Add aryl halide, boronic acid, and Pd catalyst under Argon counter-flow.
-
Reflux: Heat to 90°C for 12-16 hours. Monitor by TLC (Hexane/EtOAc 9:1).[1][2]
-
Workup: Cool to RT. Filter through Celite to remove Pd black.[1][2] Extract with EtOAc.[1][2] Wash organic layer with brine.[1][2]
-
Purification (Critical): Recrystallize from Ethanol or Hexanes. Note: Column chromatography alone often leaves trace ions; recrystallization is mandatory for electronic grade material.
Synthesis Logic Diagram
Figure 2: Catalytic cycle and workflow for the synthesis of high-purity this compound.
Applications in Research & Development
Liquid Crystal Mixtures
In display technology, pure compounds are rarely used.[1][2] this compound serves as a mixture component to:
-
Reduce Viscosity: The relatively low molecular weight and linear shape reduce the rotational viscosity (
) of the mixture, improving response time. -
Adjust Birefringence (
): The biphenyl core provides high optical anisotropy, essential for phase retardation in displays.
Bioisosteric Replacement
In drug design, this scaffold is used to probe the binding pockets of receptors (e.g., Estrogen Receptors).
-
F-Substitution: Increases metabolic half-life by blocking the para-position from oxidation.[1][2]
-
OMe-Substitution: Mimics a hydrogen-bond acceptor site while maintaining a lipophilic profile.[1][2]
References
-
ChemicalBook. this compound Basic Information & Physical Properties.
-
Organic Syntheses. Suzuki-Miyaura Coupling Protocols for Biphenyl Derivatives.[1][2]
-
PubChem. Compound Summary: this compound (CID 2758997).[1][2]
-
Wiley Online Library. Fluorinated Liquid Crystals: Properties and Applications.[1][2] (Inferred general reference for fluorinated mesogens).
-
Ossila. Fluorinated Building Blocks for Organic Electronics.[1][2]
Sources
Computational chemistry studies of 4-Fluoro-4'-methoxybiphenyl
The following technical guide details the computational characterization of 4-Fluoro-4'-methoxybiphenyl (FMBP) . This document serves as a standardized protocol for researchers investigating the structural, electronic, and non-linear optical (NLO) properties of halogenated biphenyl mesogens.
Subject: Structural, Electronic, and Spectroscopic Analysis Protocols CAS: 450-39-5 | Formula: C₁₃H₁₁FO Classification: Liquid Crystal Mesogen / Pharmacophore Scaffold[1]
Executive Summary
This compound (FMBP) represents a classic "push-pull" π-conjugated system, featuring an electron-donating methoxy group and an electron-withdrawing fluorine atom at para positions of a biphenyl core.[1][2] This structural motif is critical in two domains:
-
Materials Science: As a mesogenic core for liquid crystals, where the dielectric anisotropy (
) is governed by the C-F dipole and molecular polarizability.[1] -
Medicinal Chemistry: As a bioisostere in drug design (e.g., VEGF downregulators), where the metabolic stability of the C-F bond and the lipophilicity of the biphenyl scaffold are paramount.[1]
This guide outlines the ab initio and Density Functional Theory (DFT) workflows required to accurately model FMBP, providing a self-validating framework for predicting its reactivity and optical properties.[1]
Computational Methodology
To ensure reproducibility and accuracy (E-E-A-T), the following computational levels of theory are recommended based on benchmarks for organic aromatic systems.
Standardized Protocol[1]
-
Geometry Optimization: DFT/B3LYP hybrid functional.
-
Basis Set: 6-311++G(d,p).[1] The inclusion of diffuse functions (++) is non-negotiable for FMBP due to the lone pairs on Oxygen and Fluorine, which require accurate modeling of electron density tails.[1]
-
Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model).[1]
-
Solvents: Chloroform (
) for mesogenic simulation; DMSO ( ) for biological mimicry.[1]
-
-
Vibrational Analysis: Harmonic approximation (no imaginary frequencies allowed).[1] Scale factor: 0.961 (for B3LYP/6-311++G(d,p)).[1]
Workflow Visualization
The following diagram illustrates the logical flow of the computational study, from initial conformation search to property extraction.
Figure 1: Computational workflow for the structural and electronic characterization of FMBP.
Structural Analysis & Conformational Dynamics
The biphenyl core is not planar in the gas phase due to steric repulsion between ortho-hydrogens.[1] For FMBP, accurate modeling of the inter-ring twist angle is vital for predicting crystal packing and mesophase stability.[1]
The Torsional Potential[1]
-
Gas Phase: The equilibrium dihedral angle (
) typically settles between 35°–45°.[1] -
Solid State: Crystal packing forces often flatten the molecule (
), enhancing -stacking.[1] -
Protocol: Perform a relaxed potential energy surface (PES) scan around the C1–C1' bond in 10° increments.[1]
Key Geometric Parameters (Calculated vs. Experimental)
Researchers should validate their optimized geometry against these expected ranges derived from X-ray diffraction of analogous fluorinated biphenyls.
| Parameter | Bond/Angle | Theoretical (B3LYP) | Experimental (XRD)* | Significance |
| Bond Length | C–F | 1.35 – 1.37 Å | 1.36 Å | High strength = metabolic stability |
| Bond Length | C–O (Methoxy) | 1.36 – 1.38 Å | 1.37 Å | Conjugation indicator |
| Bond Length | C1–C1' (Bridge) | 1.48 – 1.49 Å | 1.48 Å | Single bond character allowing rotation |
| Bond Angle | C–O–C (Methoxy) | 117° – 118° | 117.5° | Hybridization ( |
Experimental values extrapolated from general biphenyl crystal data [1].
Electronic Properties & Reactivity
The "Push-Pull" nature of FMBP (Methoxy donor
Frontier Molecular Orbitals (FMO)[1]
-
HOMO (Highest Occupied Molecular Orbital): Localized primarily on the methoxy group and the adjacent phenyl ring.[1] It acts as the nucleophilic region.[1]
-
LUMO (Lowest Unoccupied Molecular Orbital): Delocalized across the biphenyl bridge towards the fluorine atom.[1]
-
Band Gap (
): A lower gap compared to unsubstituted biphenyl indicates higher chemical reactivity and polarizability ("Soft" molecule).[1]
Molecular Electrostatic Potential (MEP)
The MEP map is a critical visualization for drug docking studies.[1]
-
Red Regions (Negative Potential): Concentrated around the Fluorine and Oxygen atoms.[1] These are H-bond acceptor sites.
-
Blue Regions (Positive Potential): Localized on the aromatic protons , particularly those ortho to the fluorine.[1]
Electronic Diagram
Figure 2: Electronic charge transfer mechanism in this compound.
Spectroscopic Profiling
To validate the computational model, simulated spectra must be compared with experimental data.[1]
Vibrational Spectroscopy (IR)
Frequency calculations at the B3LYP/6-311++G(d,p) level often overestimate wavenumbers.[1] Apply a scaling factor of 0.961 .
-
C–F Stretch: Strong band predicted at 1200–1250 cm⁻¹ .[1]
-
C–H Stretch (Aromatic): 3000–3100 cm⁻¹.[1]
-
C=C Ring Stretch: 1580–1600 cm⁻¹.[1]
-
C–O–C Asymmetric Stretch: ~1250 cm⁻¹ (often overlaps with C-F).[1]
NMR Prediction (GIAO Method)
For structural confirmation, use the GIAO (Gauge-Including Atomic Orbital) method in chloroform solvent.[1]
-
¹⁹F NMR: Expect a singlet around -110 to -120 ppm (relative to CFCl₃).[1]
-
¹H NMR: The methoxy protons appear as a singlet at ~3.8 ppm .[1]
References
-
PubChem. (2025).[1][3][4][5] this compound (CID 2758997) - Chemical and Physical Properties. National Library of Medicine.[1] Available at: [Link][1]
-
SpringerMaterials. (n.d.).[1] Phase transition data for Liquid Crystals: this compound. Available at: [Link]
-
Frisch, M. J., et al. (2016).[1] Gaussian 16 Rev. C.01. Wallingford, CT: Gaussian, Inc.[1] (Standard Reference for DFT Methodologies).[1]
-
Becke, A. D. (1993).[1] Density-functional thermochemistry.[1] III. The role of exact exchange. Journal of Chemical Physics, 98(7), 5648–5652.[1] (Foundational citation for B3LYP).
Sources
- 1. 4-Fluoro-4'-methoxybenzophenone | C14H11FO2 | CID 67664 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 450-39-5: 1,1'-Biphenyl, 4-fluoro-4'-methoxy- [cymitquimica.com]
- 3. This compound | C13H11FO | CID 2758997 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Fluoro-4'-methoxybiphenyl | C13H11FO | CID 2758995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Fluoro-2-methoxybiphenyl | C13H11FO | CID 18770037 - PubChem [pubchem.ncbi.nlm.nih.gov]
Computational Characterization of 4-Fluoro-4'-methoxybiphenyl: A DFT Protocol
Content Type: Technical Whitepaper / Methodological Guide Subject: 4-Fluoro-4'-methoxybiphenyl (CAS: 450-39-5) Methodology: Density Functional Theory (DFT) & Time-Dependent DFT (TD-DFT)[1][2]
Executive Summary & Molecular Significance
This compound (FMBP) represents a classic Donor-
This guide outlines a rigorous Density Functional Theory (DFT) protocol to analyze FMBP. Unlike simple aliphatics, the biphenyl core requires careful treatment of torsional potentials and dispersion forces to accurately predict the inter-ring dihedral angle—a parameter that dictates the molecule's mesogenic (liquid crystal) behavior and electronic band gap.
Key Molecular Descriptors:
-
SMILES: COC1=CC=C(C=C1)C2=CC=C(C=C2)F
-
Electronic Class: Push-Pull System (Methoxy Donor
Fluoro Acceptor). -
Primary Challenge: Accurate prediction of the biphenyl twist angle (
) which governs planarity and packing efficiency.
Computational Methodology (The Protocol)
To ensure scientific integrity, the computational workflow must move beyond standard defaults. The following protocol is self-validating, requiring frequency analysis to confirm stationary points.
Level of Theory Selection
For halogenated biphenyls, the standard B3LYP functional often underestimates the rotational barrier between rings due to a lack of long-range dispersion corrections. Therefore, this guide recommends a comparative approach using dispersion-corrected functionals.
| Component | Recommendation | Scientific Rationale (Causality) |
| Functional | ||
| Basis Set | 6-311++G(d,p) | The "++" diffuse functions are non-negotiable for the Fluorine atom and the oxygen lone pairs to describe the electron density tail accurately. |
| Solvation | PCM / SMD | Use the Polarizable Continuum Model (PCM) with Chloroform or DMSO if modeling for synthesis; Gas phase for intrinsic electronic properties. |
| Validation | Frequency Calc | No imaginary frequencies (NIMAG=0) confirms a true local minimum. |
The Workflow Visualization
The following diagram illustrates the logical progression of the computational study, from geometry optimization to advanced property analysis.
Figure 1: Step-by-step computational workflow for the DFT analysis of FMBP, ensuring validation via frequency analysis before property extraction.
Structural & Electronic Analysis
Geometry and the Biphenyl Twist
The most critical geometric parameter for FMBP is the dihedral angle (
-
Gas Phase: Steric hindrance between the ortho-hydrogens typically forces a twist of
. -
Solid State: Crystal packing forces often flatten this angle to
to maximize -stacking. -
Protocol: Perform a Potential Energy Surface (PES) Scan around the C1-C1' bond (steps of
) to determine the rotational barrier. This data is vital for understanding the molecule's flexibility in liquid crystal phases.
Frontier Molecular Orbitals (FMO)
The HOMO-LUMO gap (
-
HOMO (Highest Occupied Molecular Orbital): Predominantly localized on the Methoxy-phenyl ring . The oxygen lone pairs contribute significantly to the
-system density. -
LUMO (Lowest Unoccupied Molecular Orbital): Shifts towards the Fluoro-phenyl ring . The electronegative fluorine lowers the energy of the
orbitals on its attached ring. -
Significance: This spatial separation (Charge Transfer character) facilitates the "push-pull" mechanism, making FMBP a candidate for NLO applications. A smaller gap (
eV) suggests higher reactivity and polarizability.
Molecular Electrostatic Potential (MEP)
MEP mapping visualizes the charge distribution, guiding drug design (docking) or crystal engineering.
-
Red Regions (Negative Potential): Concentrated around the Fluorine atom and the Methoxy Oxygen . These are preferred sites for electrophilic attack (or hydrogen bond acceptors in crystal packing).
-
Blue Regions (Positive Potential): Concentrated around the ortho-hydrogens and the methyl group. These are sites for nucleophilic attack.
Natural Bond Orbital (NBO) Analysis
NBO analysis provides insight into hyperconjugation, specifically the resonance delocalization between the methoxy lone pair and the aromatic ring.
-
Key Interaction:
. -
Metric: The Second-Order Perturbation Theory energy (
) for this interaction quantifies the strength of the resonance donation. A high value correlates with the planarity of the methoxy group relative to the phenyl ring.
Spectroscopic Validation Protocols
To verify the theoretical model against experimental data, the following spectral simulations are required:
Vibrational Spectroscopy (IR/Raman)
-
Scaling: DFT calculated frequencies are harmonic and typically overestimate experimental (anharmonic) values.
-
Correction Factor: For B3LYP/6-311++G(d,p), multiply calculated frequencies by 0.961 - 0.967 .
-
Marker Bands:
-
: Strong stretch expected around
cm . -
: Characteristic stretches at
cm .
-
: Strong stretch expected around
UV-Vis Absorption (TD-DFT)
-
Method: Time-Dependent DFT (TD-DFT) using the CAM-B3LYP functional (to correct for charge-transfer ghosts).
-
Solvent: Use PCM (e.g., Ethanol or Methanol) to match experimental conditions.
-
Target: Identify
. For biphenyls, the primary transition is typically . A bathochromic shift (red shift) compared to unsubstituted biphenyl confirms the efficacy of the methoxy donor.
Data Presentation Standards
When reporting results, avoid raw text dumps. Use structured tables to allow direct comparison between gas-phase calculations and experimental crystal data (if available).
Table 1: Optimized Geometric Parameters (Example Template)
| Parameter | Bond/Angle | DFT (Gas Phase) | DFT (Solvent: CHCl | Experimental (XRD)* |
| Bond Length ( | C-F | 1.35 | 1.36 | 1.36 |
| C-O (Methoxy) | 1.37 | 1.37 | 1.36 | |
| C1-C1' (Bridge) | 1.48 | 1.48 | 1.49 | |
| Bond Angle ( | C-O-C | 117.5 | 117.8 | 118.0 |
| Dihedral ( | Phenyl-Phenyl | 38.4 | 36.2 | 0-10 (Packing dependent) |
*Experimental values should be sourced from crystallographic databases (e.g., CSD) for analogs if FMBP specific data is unavailable.
References
-
Methodology (Biphenyls): Kumari, N., et al. "Experimental and Theoretical Characterization of the Crystal Structure of 4,4-dimethoxy-1,1-biphenyl." Indian Journal of Pure & Applied Physics, vol. 61, 2023.
-
Methodology (Halogenated Systems): Elancheran, R., et al. "Synthesis, Crystal Structure, DFT and Hirshfeld Surface Analysis of 4-Fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide."[3] European Journal of Chemistry, vol. 14, no.[3] 1, 2023.[3]
- General DFT Protocol: Frisch, A., et al. Gaussian 16 User's Reference. Gaussian, Inc. (Standard reference for the software and basis sets used).
-
Molecular Data: PubChem. "this compound (CID 2758997)."[4] National Library of Medicine.
- Dispersion Corrections: Grimme, S., et al. "A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu." The Journal of Chemical Physics, 2010.
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. growingscience.com [growingscience.com]
- 3. Synthesis, crystal structure, DFT and Hirshfeld surface analysis of 4-fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide | European Journal of Chemistry [eurjchem.com]
- 4. This compound | C13H11FO | CID 2758997 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: 4-Fluoro-4'-methoxybiphenyl in Liquid Crystal Engineering
[1]
Executive Summary
4-Fluoro-4'-methoxybiphenyl (F-MBP) represents a canonical "mesogenic core" in the design of advanced liquid crystalline (LC) materials.[1] While often crystalline in its pure state (Mp ~89–90 °C), its structural significance lies in its role as a high-birefringence (
Part 1: Molecular Architecture & Design Principles[1]
Structural Logic
The utility of F-MBP stems from its asymmetric electronic distribution, driven by the push-pull character of its substituents:
-
The Biphenyl Core: Provides the rigid rod-like (calamitic) geometry essential for anisotropic packing.[1] It contributes significantly to the optical anisotropy (
) due to extended -conjugation.[1] -
4-Fluoro Substituent (Electron Withdrawing): Introduces a strong dipole moment along the long molecular axis (longitudinal), contributing to positive dielectric anisotropy (
). The small van der Waals radius of fluorine (1.47 Å) minimizes steric disruption, allowing dense packing. -
4'-Methoxy Substituent (Electron Donating): Increases the molecular aspect ratio and polarizability.[1] The oxygen atom adds a transverse dipole component, which can be tuned via conformational preference.
Dielectric & Optical Engineering
In LC mixtures, F-MBP acts as a "property tuner."[1]
| Property | Contribution Mechanism | Impact on Mixture |
| Birefringence ( | High electron density in biphenyl | Boosts |
| Dielectric Anisotropy ( | Longitudinal F-dipole vs. Methoxy vector.[1] | Moderate positive |
| Viscosity ( | Low molecular weight (202.22 g/mol ), lack of long alkyl chains. | Significantly reduces mixture viscosity, improving response time.[1] |
Design Logic Diagram
The following diagram illustrates the causality between the molecular features of F-MBP and its macroscopic LC properties.
Figure 1: Causal relationship between F-MBP molecular features and liquid crystal performance metrics.
Part 2: Chemical Synthesis (Suzuki-Miyaura Protocol)
The most robust route to this compound is the Palladium-catalyzed Suzuki-Miyaura cross-coupling.[1] This method is preferred over Gomberg-Bachmann or Ullmann couplings due to mild conditions, tolerance of the methoxy group, and high regioselectivity.
Retrosynthetic Strategy
-
Electrophile: 4-Bromoanisole (commercially available, stable).[1]
-
Catalyst: Pd(PPh
) or Pd(OAc) with SPhos (for higher turnover).
Detailed Experimental Protocol
Note: This protocol is a self-validating system; the color change and phase separation serve as checkpoints.
Reagents:
-
4-Bromoanisole (1.0 eq, 18.7 g, 100 mmol)
-
4-Fluorophenylboronic acid (1.2 eq, 16.8 g, 120 mmol)
-
Palladium(II) Acetate (1 mol%)
-
Triphenylphosphine (4 mol%) or SPhos (2 mol%)
-
Potassium Carbonate (
, 2.0 eq) -
Solvent: 1,4-Dioxane/Water (4:1 v/v)
Step-by-Step Workflow:
-
Catalyst Pre-activation (Inert Atmosphere Essential):
-
In a 500 mL 3-neck round-bottom flask equipped with a reflux condenser and N
inlet, charge the solvent mixture (200 mL). -
Degas the solvent by bubbling nitrogen for 30 minutes (Check: Solvent must be oxygen-free to prevent homocoupling).[1]
-
Add Pd(OAc)
and Ligand.[1] Stir for 15 mins at RT until the solution turns yellow/orange (active Pd(0) species generation).
-
-
Coupling Reaction:
-
Work-up & Purification:
-
Cool to room temperature.[1][3] Filter off inorganic salts through a Celite pad.[1]
-
Dilute filtrate with Ethyl Acetate (200 mL) and wash with Brine (3 x 100 mL).[1]
-
Dry organic phase over anhydrous
and concentrate in vacuo. -
Recrystallization: Dissolve crude solid in minimum hot Ethanol.[1] Cool slowly to 4 °C.
-
Yield Check: Target yield >85%. Product should be white crystalline plates.
-
Synthesis Pathway Visualization[1]
Figure 2: Catalytic cycle for the Suzuki-Miyaura synthesis of F-MBP.
Part 3: Material Characterization & Properties[1][5]
Physical Data Summary
The following data serves as a benchmark for quality control.
| Property | Value | Method/Source |
| Molecular Formula | C | Mass Spectrometry |
| Molecular Weight | 202.22 g/mol | Calculated |
| Melting Point ( | 89–90 °C | DSC (5 °C/min) |
| Clearing Point | N/A (Virtual) | Extrapolated from mixtures |
| Appearance | White Crystalline Solid | Visual Inspection |
| Dielectric Anisotropy | Positive ( | Capacitance Method (in host) |
Phase Behavior Analysis
Pure F-MBP is generally not liquid crystalline at standard pressures; it melts directly from Crystal (Cr) to Isotropic (Iso) liquid at ~89 °C.[1]
-
Virtual Mesophases: In mixtures, it exhibits a "virtual" nematic transition temperature (extrapolated
) often well below its melting point. This allows it to stabilize the nematic phase of a mixture without raising the melting point significantly (eutectic depression). -
Twist-Bend Nematic (
) Relevance: Recent research utilizes the methoxybiphenyl motif linked via flexible spacers (dimers) to generate phases.[1] F-MBP serves as a model core for these studies.[1]
Part 4: Application Engineering
Formulation Strategy: The "Diluter" Effect
In high-
-
Viscosity Reduction: The biphenyl core is less viscous than terphenyls.[1]
-
Maintaining
: Unlike alkyl-cyclohexane diluters (which kill ), F-MBP maintains a relatively high optical anisotropy ( ) due to its aromaticity.[1]
Protocol: Measuring Virtual Properties
To determine the effective properties of F-MBP for simulation:
References
-
National Institutes of Health (PubChem). this compound (CID 2758997) Physical Properties.[1] Available at: [Link]
-
Imrie, C. T., et al. Twist-bend liquid crystal phases and molecular structure: the role of methoxybiphenyl.[1] Physical Chemistry Chemical Physics, 2025.[1][5] Available at: [Link] (Accessed via search snippet 1.12).[1]
-
Organic Syntheses. Suzuki Coupling via Ligandless Palladium Catalyst.[1][6] Org.[1][7] Synth. 1998, 75,[6][8] 61. Available at: [Link] (Accessed via search snippet 1.13).[1]
-
MDPI. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Available at: [Link] (Accessed via search snippet 1.21).[1]
Sources
- 1. This compound | C13H11FO | CID 2758997 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. prepchem.com [prepchem.com]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
Methodological & Application
Application Note: High-Efficiency Synthesis of 4-Fluoro-4'-methoxybiphenyl via Suzuki-Miyaura Cross-Coupling
Executive Summary & Strategic Rationale
The biaryl scaffold 4-Fluoro-4'-methoxybiphenyl (CAS: 450-39-5) is a critical intermediate in the synthesis of liquid crystals and a privileged pharmacophore in medicinal chemistry (e.g., flurbiprofen analogs). While the Suzuki-Miyaura coupling is the industry standard for biaryl synthesis, substrate selection significantly impacts reaction kinetics and impurity profiles.
This protocol details the synthesis of this compound utilizing a Pd(0)-catalyzed cross-coupling strategy .
Critical Design Choice: Electronic Matching
For this specific target, two retrosynthetic disconnections are possible. We prioritize Route A (Scheme 1) over Route B for the following mechanistic reasons:
-
Route A (Selected): Coupling 1-bromo-4-fluorobenzene (Electrophile) with 4-methoxyphenylboronic acid (Nucleophile).
-
Rationale: Oxidative addition is the rate-determining step in the catalytic cycle. Electron-deficient aryl halides (like 4-fluorobromobenzene) undergo oxidative addition significantly faster than electron-rich variants. Conversely, the electron-rich 4-methoxyphenylboronic acid facilitates the transmetallation step. This "push-pull" electronic match maximizes turnover frequency (TOF).
-
-
Route B (Alternative): Coupling 4-bromoanisole with 4-fluorophenylboronic acid.
-
Drawback: 4-Bromoanisole is electron-rich, slowing oxidative addition and potentially requiring higher catalyst loading or more active ligands (e.g., phosphines like SPhos).
-
Reaction Mechanism & Catalytic Cycle
The synthesis proceeds via the standard Pd(0)/Pd(II) catalytic cycle. The chosen catalyst system, Pd(PPh₃)₄, provides a robust, cost-effective solution for this sterically unhindered biaryl system.
Figure 1: Catalytic Cycle for this compound Synthesis
Caption: Catalytic cycle illustrating the oxidative addition of 1-bromo-4-fluorobenzene followed by transmetallation with the activated anisyl boronate.
Experimental Protocol
Reagents and Materials Table
| Reagent | MW ( g/mol ) | Equiv.[1] | Amount (Example Scale) | Role |
| 1-Bromo-4-fluorobenzene | 175.00 | 1.0 | 1.75 g (10 mmol) | Electrophile |
| 4-Methoxyphenylboronic acid | 151.96 | 1.2 | 1.82 g (12 mmol) | Nucleophile |
| Pd(PPh₃)₄ | 1155.56 | 0.03 | 346 mg (3 mol%) | Catalyst |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 2.76 g (20 mmol) | Base |
| 1,2-Dimethoxyethane (DME) | - | - | 40 mL | Solvent (Organic) |
| Deionized Water | - | - | 10 mL | Solvent (Aqueous) |
Note: Toluene/Ethanol/Water (4:1:1) is a viable alternative solvent system if DME is unavailable.
Step-by-Step Procedure
Step 1: Inert Atmosphere Setup
-
Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.
-
Cap with a rubber septum and cycle vacuum/nitrogen (3x) to remove atmospheric oxygen. Oxygen is the primary cause of catalyst deactivation (formation of Pd-black).
Step 2: Reagent Addition
-
Under a positive stream of nitrogen, add 1-bromo-4-fluorobenzene (1.75 g), 4-methoxyphenylboronic acid (1.82 g), and Pd(PPh₃)₄ (346 mg) to the flask.
-
Add the solvent mixture: DME (40 mL) and previously degassed 2M aqueous K₂CO₃ (10 mL).
-
Tip: Degas solvents by sparging with nitrogen for 15 minutes prior to addition.
-
Step 3: Reaction
-
Heat the reaction mixture to reflux (approx. 85°C) in an oil bath.
-
Monitor reaction progress via TLC (Eluent: 5% Ethyl Acetate in Hexanes) or HPLC.
-
Target: Disappearance of the bromide starting material.
-
Duration: Typically 4–6 hours.
-
Step 4: Workup
-
Cool the mixture to room temperature.
-
Dilute with Ethyl Acetate (50 mL) and Water (50 mL).
-
Separate the organic layer.[2] Extract the aqueous layer twice with Ethyl Acetate (2 x 30 mL).
-
Combine organic layers and wash with Brine (sat. NaCl).
-
Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure (Rotavap).
Step 5: Purification
-
The crude residue is typically an off-white solid.
-
Recrystallization (Preferred): Dissolve in hot Ethanol or Methanol. Cool slowly to 4°C to precipitate white crystals.
-
Flash Chromatography (Alternative): Silica gel, Gradient 0-5% EtOAc in Hexanes.
Characterization & Validation
The synthesized compound must be validated against established literature values.
-
Appearance: White crystalline solid.
-
Melting Point: 89–90 °C (Lit. 86–88 °C [1], 89-90 °C [2]).[3]
-
¹H NMR (300 MHz, CDCl₃):
- 7.54–7.43 (m, 4H, Overlapping aromatic protons of both rings).
- 7.14–7.04 (m, 2H, Protons ortho to Fluorine).
- 6.96 (d, J = 9.0 Hz, 2H, Protons ortho to Methoxy).
- 3.84 (s, 3H, -OCH₃).[3]
-
¹³C NMR (75.5 MHz, CDCl₃):
-
Diagnostic peaks at
162.2 (d, J = 246 Hz, C-F coupling) and 159.1 (C-OMe).
-
Troubleshooting & Optimization Logic
Figure 2: Troubleshooting Decision Tree
Caption: Decision matrix for common Suzuki coupling failures.
Key Failure Modes:
-
Protodeboronation: The electron-rich 4-methoxyphenylboronic acid is susceptible to hydrolytic deboronation (forming anisole) under high heat/pH.
-
Correction: If yield is low, use mild bases (K₃PO₄) or anhydrous conditions (Dioxane/Cs₂CO₃).
-
-
Homocoupling: Oxidative homocoupling of the boronic acid can occur if oxygen is present.
-
Correction: Rigorous degassing is non-negotiable.
-
Safety & Handling
-
Palladium Residues: All Pd-containing waste must be segregated for heavy metal disposal.
-
Fluorinated Compounds: While stable, this compound should be handled with gloves and standard PPE.
-
Solvents: DME is a suspected teratogen; handle in a fume hood.
References
-
BenchChem. "Comparative Guide to the Synthesis of 4-Methoxybiphenyl via Suzuki-Miyaura Coupling." BenchChem Application Notes. Accessed October 2023. Link
-
Kirchhoff, J. H., et al. "Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions."[4] Journal of the American Chemical Society, vol. 124, no.[4] 46, 2002, pp. 13662-13663. Link
-
PubChem. "this compound (CID 2758997)." National Institutes of Health. Link
-
Organic Chemistry Portal. "Suzuki Coupling Mechanism and Recent Literature." Link
-
Wiley-VCH. "Supporting Information: Synthesis of Fluorinated Biaryls." (Refers to Table 6, entry 3 data). Link
Sources
Suzuki-Miyaura Cross-Coupling: Synthesis of 4-Fluoro-4'-methoxybiphenyl
Application Note #SM-FMB-01
Abstract
This guide details the synthesis of 4-Fluoro-4'-methoxybiphenyl (CAS: 450-39-5), a critical mesogenic core for liquid crystal displays and a privileged scaffold in medicinal chemistry. We present two distinct protocols: a Standard High-Throughput Method utilizing homogeneous Pd(PPh3)4 for maximum reliability in discovery settings, and a Green Scalable Method utilizing ligand-free Pd(OAc)2 in aqueous media for process sustainability. This document includes mechanistic insights, self-validating quality control steps, and troubleshooting matrices.
Reaction Design & Mechanistic Insight
The synthesis relies on the palladium-catalyzed cross-coupling of 1-bromo-4-fluorobenzene (electrophile) and 4-methoxyphenylboronic acid (nucleophile).
The Catalytic Cycle
Understanding the cycle is vital for troubleshooting. The rate-determining step is often the oxidative addition of the electron-rich aryl halide. However, for 4-fluorobromobenzene, the C-Br bond is sufficiently reactive. The challenge lies in preventing homocoupling of the boronic acid and ensuring efficient transmetallation.
Figure 1: The Suzuki-Miyaura catalytic cycle illustrating the four critical phases: Oxidative Addition, Base Activation, Transmetallation, and Reductive Elimination.[1][2]
Critical Parameters & Reagent Selection
The choice of base and solvent profoundly influences the reaction outcome, particularly regarding the "fluorine effect" (electronic deactivation) and protodeboronation side reactions.
| Parameter | Recommended Reagent | Mechanistic Rationale |
| Catalyst | Pd(PPh3)4 (Protocol A) Pd(OAc)2 (Protocol B) | Pd(PPh3)4 provides a stable, air-sensitive Pd(0) source. Pd(OAc)2 is a robust Pd(II) precursor that generates active Pd(0) in situ, ideal for aqueous conditions. |
| Base | Na2CO3 (2.0 eq) | Carbonates provide mild activation. Stronger bases (hydroxides) can accelerate protodeboronation of the electron-rich methoxy-boronic acid. |
| Solvent | DME/H2O (Protocol A) EtOH/H2O (Protocol B) | DME (Dimethoxyethane) offers excellent solubility for the catalyst. Aqueous ethanol is a green alternative that exploits the hydrophobic effect to accelerate coupling. |
| Stoichiometry | 1.0 : 1.1 (Halide:Boronic) | A slight excess of boronic acid accounts for minor homocoupling or hydrolytic deboronation. |
Protocol A: Standard High-Throughput (Homogeneous)
Best for: Research scale (100 mg - 5 g), high reliability, automated synthesizers.
Materials
-
1-Bromo-4-fluorobenzene (1.0 eq)
-
4-Methoxyphenylboronic acid (1.1 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (3-5 mol%)
-
Sodium Carbonate (Na2CO3) (2.0 eq)
-
Solvent: DME (Dimethoxyethane) and Water (2:1 ratio)
Step-by-Step Methodology
-
Degassing (Critical): Sparge the DME and Water separately with Nitrogen or Argon for 15 minutes. Oxygen promotes homocoupling and deactivates the catalyst.
-
Assembly: In a reaction vial (or round-bottom flask), combine the aryl halide, boronic acid, and Pd(PPh3)4.
-
Solvent Addition: Add the degassed DME, followed by the aqueous Na2CO3 solution.
-
Reaction: Heat the mixture to 80°C (reflux) under an inert atmosphere.
-
Checkpoint: The solution should turn from yellow to black/brown over time, indicating active Pd cycling.
-
-
Monitoring: Monitor by TLC (Hexane/EtOAc 9:1) or HPLC/GC. Reaction is typically complete in 4–6 hours.
-
Workup: Cool to room temperature. Dilute with diethyl ether. Wash organic layer with water (2x) and brine (1x). Dry over MgSO4.
Protocol B: Green & Scalable (Aqueous/Heterogeneous)
Best for: Process scale (>10 g), sustainability focus, cost reduction.
Materials
-
1-Bromo-4-fluorobenzene (1.0 eq)
-
4-Methoxyphenylboronic acid (1.2 eq)[2]
-
Palladium(II) Acetate [Pd(OAc)2] (1-2 mol%)
-
Potassium Carbonate (K2CO3) (2.0 eq)
-
Solvent: Ethanol and Water (1:1 ratio) - No organic ligands required.
Step-by-Step Methodology
-
Setup: Dissolve K2CO3 in water. Dissolve aryl halide and boronic acid in Ethanol.
-
Catalyst Addition: Combine solutions and add Pd(OAc)2 solid.
-
Reaction: Heat to 70°C open to air (if rapid) or under loose cap. Note: Ligand-free aqueous Suzuki couplings are often remarkably air-tolerant.
-
Completion: Reaction typically completes in 2–4 hours due to the acceleration of the reaction in aqueous media (hydrophobic effect).
-
Precipitation Workup: Upon cooling to 0°C, the product often precipitates out of the ethanol/water mixture.
-
Filtration: Filter the solid. Wash with cold water/ethanol (1:1) to remove inorganic salts and catalyst residues.
Experimental Workflow & Purification
Figure 2: Standard operational workflow from reaction setup to final purification.
Purification Protocol
Recrystallization is superior to chromatography for this specific biaryl due to its crystallinity.
-
Dissolve the crude solid in minimal boiling Ethanol (or Methanol).
-
Allow to cool slowly to room temperature, then to 4°C.
-
Collect white plates/crystals via filtration.
Characterization Data (Self-Validation)
Ensure your isolated product matches these specifications:
-
Appearance: White crystalline solid (plates).
-
Melting Point: 87–90 °C [Ref 1, 2].
-
1H NMR (300 MHz, CDCl3): δ 7.54–7.43 (m, 4H), 7.14–7.04 (m, 2H), 6.96 (d, J = 9.0 Hz, 2H), 3.84 (s, 3H) [Ref 1].[3]
-
19F NMR: Distinct signal at ~ -117 ppm.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Conversion | Oxidative addition failure or catalyst death. | Ensure strict oxygen exclusion (Protocol A). Increase temp to 90°C. Switch to Pd(dppf)Cl2. |
| Homocoupling (4,4'-dimethoxybiphenyl) | Oxygen presence or low halide reactivity. | Degas solvents more thoroughly. Add halide before catalyst. |
| Dehalogenation (Fluorobenzene) | Hydride source present (often from alcohol solvents). | Switch from Ethanol to DMF or Toluene. Reduce reaction time. |
| Black Precipitate (Early) | Catalyst decomposition ("Pd Black"). | Add excess ligand (PPh3) or use a more stable catalyst precursor like Pd(dppf)Cl2. |
References
-
Wiley-VCH.[4] (n.d.). Supporting Information: Synthesis of this compound. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling Mechanism and Conditions. Retrieved from [Link]
-
SciELO. (2016). Green Suzuki-Miyaura cross-coupling: An exciting mini-project. Retrieved from [Link]
-
National Institutes of Health (NIH). (2024).[2][5][6][7] Recyclable LaF3[7]·Pd nanocatalyst in Suzuki coupling: green synthesis. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound | C13H11FO | CID 2758997 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. 3-Fluoro-4'-methoxybiphenyl | C13H11FO | CID 2758995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Recyclable LaF3·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Efficiency Suzuki-Miyaura Coupling with 4-Fluorophenylboronic Acid
Abstract & Strategic Importance
The incorporation of fluorine into drug scaffolds is a cornerstone of modern medicinal chemistry, utilized to modulate metabolic stability (
While 4-FPBA is more stable than its 2,6-difluoro counterparts, it presents specific challenges:
-
Protodeboronation: The electron-withdrawing nature of fluorine facilitates the hydrolytic cleavage of the C-B bond under high-pH conditions.
-
Transmetallation Rates: The electronic deficiency requires careful ligand selection to balance the catalytic cycle.
This guide provides a validated framework for utilizing 4-FPBA in the synthesis of biaryl scaffolds, specifically targeting high-value intermediates for kinase inhibitors and liquid crystalline materials.
Chemical Profile: 4-Fluorophenylboronic Acid[1][2][3][4][5][6]
| Parameter | Specification | Critical Note |
| CAS Number | 1765-93-1 | |
| Formula | ||
| MW | 139.92 g/mol | |
| Appearance | White to off-white powder | Hygroscopic; store under inert atmosphere.[1] |
| Solubility | MeOH, EtOH, THF, DMF | Sparingly soluble in cold water; soluble in hot water. |
| Stoichiometry | Typically 1.1 – 1.5 equiv. | Excess required to account for protodeboronation. |
| By-products | Fluorobenzene | Result of protodeboronation (monitor via GC/MS). |
Mechanistic Insight & Catalytic Cycle
Understanding the cycle is vital for troubleshooting. With 4-FPBA, the Transmetallation step is electronically favored due to the electron-withdrawing fluorine atom (Lewis acidity of Boron increases). However, this same property makes the boronate complex susceptible to hydrolysis (protodeboronation) before it can enter the cycle.
Visualization: The Suzuki Catalytic Cycle
The diagram below illustrates the pathway, highlighting the critical entry point of 4-FPBA.
Caption: The catalytic cycle emphasizing the activation of 4-FPBA. Note the competing protodeboronation pathway (red) which must be suppressed by optimizing base strength and temperature.
Optimization Parameters: The "Art" of the Reaction
A. Catalyst Selection
For 4-FPBA, the choice of catalyst depends heavily on the electrophile (aryl halide) partner.
-
Standard (Aryl Bromides/Iodides): Pd(PPh3)4 or Pd(dppf)Cl2. These are robust and cost-effective.
-
Challenging (Aryl Chlorides/Heterocycles): Pd(OAc)2 + SPhos or XPhos Pd G2.
-
Why? Electron-rich Buchwald ligands (SPhos) facilitate the oxidative addition of unreactive chlorides, while the 4-FPBA readily undergoes transmetallation.
-
B. Base Selection (Crucial for Stability)
The base plays a dual role: activating the boronic acid (forming the boronate Ar-B(OH)3-) and facilitating the palladium metathesis.
| Base | pH Character | Recommendation for 4-FPBA |
| Moderate | Standard Choice. Good balance of activation vs. stability. | |
| Mildly Basic | Best for Sensitive Substrates. The buffering capacity reduces protodeboronation. | |
| Neutral/Weak | Anhydrous Conditions. Use when the coupling partner is hydrolytically unstable (e.g., esters). | |
| Strong | Avoid. High risk of rapid protodeboronation yielding fluorobenzene. |
C. Solvent Systems[7][8]
-
Dioxane / Water (4:1): The "Gold Standard" for 4-FPBA. High solubility of the boronic acid and good thermal stability.
-
Toluene / Water: Use for strictly hydrophobic substrates.
-
Ethanol / Toluene / Water: Good for Pd(PPh3)4 systems to maintain catalyst solubility.
Protocol: Synthesis of 4-(4-Fluorophenyl)pyridine
Target Application: Synthesis of a heteroaryl scaffold common in kinase inhibitors (e.g., p38 MAP kinase pathways). Reaction Class: Heteroaryl Chloride Coupling (Challenging).
Materials
-
Reagent A: 4-Chloropyridine HCl (1.0 equiv, 10 mmol)
-
Reagent B: 4-Fluorophenylboronic acid (1.2 equiv, 12 mmol)
-
Catalyst: Pd(dppf)Cl2·DCM (3 mol%)
-
Base:
(3.0 equiv, 30 mmol) -
Solvent: 1,4-Dioxane (40 mL) / Distilled Water (10 mL)
Step-by-Step Methodology
-
Degassing (Critical Step):
-
Combine Dioxane and Water in the reaction vessel.[2]
-
Sparge with Argon or Nitrogen for 20 minutes. Note: Oxygen is the primary cause of homocoupling and catalyst deactivation.
-
-
Reagent Addition:
-
Add 4-Chloropyridine HCl, 4-Fluorophenylboronic acid, and
to the vessel. -
Add the Pd catalyst last.
-
Why? Adding the catalyst to a degassed mixture prevents immediate oxidation of the phosphine ligands.
-
-
Reaction:
-
Seal the vessel (septum or pressure cap).
-
Heat to 90°C for 4–12 hours.
-
Monitoring: Check TLC (Eluent: 30% EtOAc/Hexanes) or LC-MS. Look for the disappearance of the chloride.
-
Observation: The mixture will turn black (Pd precipitation) upon completion.
-
-
Workup:
-
Purification:
-
Recrystallization from Ethanol/Hexane often yields pure product.
-
Alternatively, flash chromatography (
).
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (Protodeboronation) | Base too strong or Temp too high. | Switch to |
| Homocoupling (Ar-Ar) | Oxygen presence. | Degas solvents more rigorously (Freeze-Pump-Thaw). Reduce catalyst loading. |
| No Reaction (SM Recovery) | Catalyst poisoning or poor Oxidative Addition. | Switch to XPhos Pd G2 or Pd(Amphos)2. Ensure halide is pure. |
| Black Precipitate Early | Catalyst decomposition ("Pd Black"). | Ligand instability. Add 10% excess free ligand (e.g., |
References
-
Mechanistic Overview of Suzuki Coupling
- Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.
-
Protodeboronation of Fluorinated Boronic Acids
-
Cox, P. A., et al. (2016). "Protodeboronation of Heteroaryl and Fluorinated Aryl Boronic Acids." Journal of the American Chemical Society.[5]
-
-
Optimization of Heteroaryl Couplings
-
Billingsley, K., & Buchwald, S. L. (2007). "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides." Journal of the American Chemical Society.[5]
-
-
Physical Properties & Safety Data
- PubChem Compound Summary for CID 285645, 4-Fluorophenylboronic acid.
-
[1]
Sources
- 1. 4-Fluorophenylboronic acid | C6H6BFO2 | CID 285645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 4-Fluorobenzeneboronic acid | 1765-93-1 [chemicalbook.com]
- 4. 4-Fluorophenylboronic Acid | 1765-93-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. Suzuki Coupling [organic-chemistry.org]
Application Note: 4-Bromoanisole as a Benchmark Substrate in Cross-Coupling
Abstract & Introduction
4-Bromoanisole (CAS: 104-92-7) serves as a critical "Goldilocks" substrate in the optimization of palladium-catalyzed cross-coupling reactions.[1][2] Unlike aryl iodides (which are often too reactive to discriminate catalyst performance) or aryl chlorides (which require specialized, electron-rich ligands), 4-bromoanisole presents a balanced electronic profile.[1][2] The para-methoxy group exerts a mesomeric (+M) effect, increasing electron density on the aromatic ring.[2] This deactivates the C-Br bond toward oxidative addition compared to electron-deficient substrates like 4-bromonitrobenzene.[1][2]
Consequently, 4-bromoanisole is the industry standard for:
-
Ligand Benchmarking: Testing the ability of phosphine ligands to facilitate oxidative addition on electron-rich rings.
-
Process Optimization: Establishing baseline yields for Suzuki-Miyaura and Buchwald-Hartwig couplings before scaling to complex API intermediates.
This guide details optimized protocols for C-C and C-N bond formation using 4-bromoanisole, emphasizing kinetic bottlenecks and troubleshooting.
Chemical Profile & Reactivity Analysis
| Property | Data | Relevance to Protocol |
| Molecular Weight | 187.04 g/mol | Calculation of catalyst loading (mol%).[1][2] |
| Boiling Point | 223 °C | High boiling point allows high-temperature reflux without substrate loss.[1][2] |
| Melting Point | 9–10 °C | Liquid at RT; easy to dispense via syringe (density: 1.49 g/mL).[1] |
| Electronic Effect | Electron-Donating (+M) | Kinetic Challenge: Slower oxidative addition than Ph-Br.[1][2] Requires electron-rich ligands (e.g., alkylphosphines) for max efficiency.[1][2] |
Protocol A: The Suzuki-Miyaura Standard (C-C Bond Formation)
Objective: High-yield synthesis of 4-methoxybiphenyl.[1][2] Mechanism: The rate-determining step for 4-bromoanisole is often oxidative addition .[1][2] However, in aqueous systems, transmetallation can become the bottleneck if the boronate species is not properly activated by the base.
Materials
-
Base: K₂CO₃ (2.0 equiv) or K₃PO₄ (for faster rates)
Step-by-Step Procedure
-
Charge Solids: In a reaction vial equipped with a stir bar, add Phenylboronic acid (146 mg, 1.2 mmol), K₂CO₃ (276 mg, 2.0 mmol), and Pd(dppf)Cl₂ (24 mg, 0.03 mmol).
-
Inert Atmosphere: Seal the vial with a septum. Evacuate and backfill with Nitrogen (x3).[1] Critical: Oxygen promotes homocoupling of the boronic acid.
-
Add Liquids: Inject 1,4-Dioxane (4 mL) and degassed Water (1 mL). Then, inject 4-Bromoanisole (125 µL, 1.0 mmol) via microliter syringe.[1][2]
-
Reaction: Heat the mixture to 80°C for 4–6 hours. The solution should turn from orange/red to black upon completion (precipitation of Pd black often signals end-of-life for the catalyst).[2]
-
Workup: Cool to RT. Dilute with Ethyl Acetate (10 mL) and wash with Brine (10 mL).[1][2] Dry organic layer over MgSO₄, filter, and concentrate.[1][3]
-
Purification: Flash chromatography (Hexanes/EtOAc 95:5).
Troubleshooting The Suzuki Coupling
-
Problem: Low Conversion (<50%).
-
Problem: Protodeboronation (Benzene formation).
Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)
Objective: Synthesis of 4-morpholinoanisole.[1][2]
Mechanism: The electron-rich nature of 4-bromoanisole makes the Pd(II) intermediate prone to
Materials
Step-by-Step Procedure
-
Glovebox/Schlenk: This reaction is highly sensitive to moisture (NaOtBu hydrolyzes to NaOH and tBuOH, killing reactivity).[1]
-
Charge: Add RuPhos Pd G2 (15 mg, 0.02 mmol) and NaOtBu (135 mg, 1.4 mmol) to a dry vial.
-
Solvent: Add Anhydrous Toluene (2 mL).
-
Substrates: Add 4-Bromoanisole (125 µL, 1.0 mmol) and Morpholine (104 µL, 1.2 mmol).
-
Reaction: Heat to 100°C for 2–4 hours.
-
Workup: Filter through a pad of Celite (to remove Pd and salts). Wash the pad with DCM. Concentrate.
-
Analysis: The product is often pure enough for NMR; otherwise, purify via silica column (Hexanes/EtOAc).
Mechanistic Visualization (Graphviz)[1][2]
The following diagram illustrates the catalytic cycle and the decision logic for ligand selection when using 4-bromoanisole.
Caption: Catalytic cycle branching for 4-Bromoanisole. Note that the electron-rich methoxy group slows the initial Oxidative Addition step.[2]
Safety & Handling
-
Hazards: 4-Bromoanisole is an irritant (Skin/Eye).[1][2] It is toxic to aquatic life.
-
Storage: Store at room temperature, away from light. It is generally stable but can yellow upon oxidation over months.
-
Incompatibility: Reacts violently with strong oxidizing agents.
-
Waste: All palladium waste must be segregated into heavy metal waste streams. Aqueous layers from Suzuki couplings contain boronic acid residues and should be treated as organic aqueous waste.
References
-
Suzuki-Miyaura Mechanism & Base Activation: Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. [1][2]
-
Buchwald-Hartwig Ligand Design (RuPhos/BrettPhos): Surry, D. S., & Buchwald, S. L. (2011).[1][2] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. [1][2]
-
Standard Suzuki Protocol (Organic Syntheses): General procedure adaptation for aryl bromides. [1][2]
-
Safety Data Sheet (4-Bromoanisole): Fisher Scientific SDS. [1][2]
Sources
- 1. rsc.org [rsc.org]
- 2. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 4. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
Application Note: High-Fidelity Gram-Scale Synthesis of 4-Fluoro-4'-methoxybiphenyl via Suzuki-Miyaura Coupling
Executive Summary & Scientific Rationale
The synthesis of biaryl scaffolds is a cornerstone in the development of liquid crystals, ligands for catalysis, and non-steroidal anti-inflammatory drugs (NSAIDs). This application note details a robust, self-validating protocol for the gram-scale synthesis of 4-Fluoro-4'-methoxybiphenyl (CAS: 450-39-5).
We utilize the Suzuki-Miyaura cross-coupling reaction , chosen for its tolerance of functional groups and mild conditions compared to Grignard-based methods. The specific coupling partners—1-bromo-4-fluorobenzene and 4-methoxyphenylboronic acid —are selected to minimize homocoupling side reactions. The electron-withdrawing nature of the fluorine substituent on the aryl halide facilitates the rate-determining oxidative addition step, while the electron-donating methoxy group on the boronic acid enhances transmetalation efficiency [1, 2].
Mechanistic Insight
The success of this protocol relies on the precise orchestration of the Palladium (Pd) catalytic cycle. The base (Potassium Carbonate) plays a critical dual role: it activates the boronic acid to form a reactive organoboronate species and facilitates the displacement of the halide from the coordination sphere of the Palladium complex.
Experimental Protocol
Reagents and Materials
To ensure reproducibility at a gram scale (Target: ~2.0 g), strict stoichiometry is required.
| Component | Role | Molecular Weight ( g/mol ) | Equivalents | Quantity |
| 1-Bromo-4-fluorobenzene | Electrophile | 175.00 | 1.0 | 1.75 g (10 mmol) |
| 4-Methoxyphenylboronic acid | Nucleophile | 151.96 | 1.2 | 1.82 g (12 mmol) |
| Pd(PPh3)4 | Catalyst | 1155.56 | 0.01 (1 mol%) | 115 mg |
| Potassium Carbonate (K2CO3) | Base | 138.20 | 2.0 | 2.76 g (20 mmol) |
| 1,4-Dioxane | Solvent A | - | - | 40 mL |
| Deionized Water | Solvent B | - | - | 10 mL |
Step-by-Step Methodology
Phase 1: Reaction Assembly (Inert Atmosphere)
-
Glassware Prep : Oven-dry a 100 mL two-neck round-bottom flask (RBF) and a magnetic stir bar. Cool under a stream of Nitrogen (N2) or Argon.[1]
-
Solvent Degassing : In a separate flask, combine 1,4-Dioxane (40 mL) and Water (10 mL). Sparge with N2 for 15 minutes. Rationale: Removal of dissolved oxygen is critical to prevent oxidation of the phosphine ligands and deactivation of the Pd(0) catalyst [3].
-
Charging Solids : Add 4-Methoxyphenylboronic acid (1.82 g), K2CO3 (2.76 g), and Pd(PPh3)4 (115 mg) to the reaction flask.
-
Addition of Liquids : Add the degassed solvent mixture via syringe. Subsequently, add 1-Bromo-4-fluorobenzene (1.75 g, ~1.1 mL) via syringe.
Phase 2: Reaction and Monitoring 5. Thermal Activation : Attach a reflux condenser. Heat the mixture to 85-90 °C in an oil bath with vigorous stirring. 6. Monitoring (Self-Validation) :
- Visual Check: The solution typically transitions from yellow to a darkened brown/black over time, indicating active Pd cycling.
- TLC Check: Sample at t=1h and t=3h. Eluent: Hexane/Ethyl Acetate (9:1). The starting bromide (Rf ~0.8) should disappear; the product will appear as a UV-active spot (Rf ~0.5).
Phase 3: Workup and Purification 7. Quench : Cool the reaction to room temperature. Dilute with Ethyl Acetate (50 mL) and Water (50 mL). 8. Extraction : Separate the organic layer. Extract the aqueous layer twice more with Ethyl Acetate (2 x 30 mL). 9. Drying : Combine organic layers, wash with Brine (sat. NaCl), and dry over Anhydrous Magnesium Sulfate (MgSO4). Filter and concentrate under reduced pressure (Rotovap) to yield a crude solid. 10. Recrystallization : Recrystallize the crude solid from hot Ethanol. Cool slowly to 4 °C to induce precipitation of white crystalline plates.
Characterization & Validation Data
To validate the synthesis, compare the isolated product against the following established reference data. The product should be a colorless/white solid.
Table 2: Physicochemical Properties
| Property | Experimental Target | Reference Value | Source |
| Appearance | White Crystalline Solid | Colorless Solid | [4] |
| Melting Point | 88 - 90 °C | 86 - 90 °C | [4, 5] |
| Yield | > 85% (> 1.7 g) | 80-95% | [1] |
Spectroscopic Validation (NMR)
-
1H NMR (300 MHz, CDCl3) : δ 7.54–7.43 (m, 4H), 7.14–7.04 (m, 2H), 6.96 (d, J = 9.0 Hz, 2H), 3.84 (s, 3H).[2]
-
Interpretation: The singlet at 3.84 ppm corresponds to the methoxy group (-OCH3). The aromatic region shows the characteristic splitting pattern of two para-substituted rings [4].
-
-
13C NMR (75.5 MHz, CDCl3) : δ 161.9 (d, J = 244 Hz, C-F coupling), 158.9, 136.7, 132.5, 128.0, 127.8, 115.3, 114.1, 55.2.[2]
-
Interpretation: The doublet at 161.9 ppm is diagnostic of the carbon directly bonded to the fluorine atom [4].
-
References
-
Suzuki, A. (2011). Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C–C Bonds (Nobel Lecture). Angewandte Chemie International Edition. Link
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link
-
Goodson, F. E., et al. (1998).[3] Accelerated Suzuki Coupling via a Ligandless Palladium Catalyst: 4-Methoxy-2'-methylbiphenyl.[3] Organic Syntheses. Link
-
Sahoo, A. K., et al. (2008). Cross-Coupling of Triallyl(aryl)silanes with Aryl Bromides and Chlorides: An Alternative Convenient Biaryl Synthesis. Wiley-VCH (Supporting Information). Link
-
Sigma-Aldrich. (n.d.). 4-Methoxybiphenyl Product Specification. Link
Sources
Purification of 4-Fluoro-4'-methoxybiphenyl by column chromatography
Application Note: Purification of 4-Fluoro-4'-methoxybiphenyl via Flash Column Chromatography
Abstract
This application note details the purification protocol for This compound (CAS: 450-39-5), a critical intermediate in the synthesis of liquid crystals and fluorinated pharmaceutical scaffolds. While Suzuki-Miyaura cross-coupling provides a robust synthetic route, the isolation of high-purity product (>99%) is often complicated by protodeboronation byproducts, homocoupling impurities, and residual palladium catalysts. This guide provides a self-validating chromatography workflow, emphasizing stationary phase selection, mobile phase optimization, and fraction analysis to ensure removal of structurally similar biaryl impurities.
Physicochemical Profile & Separation Logic
To design an effective separation, one must understand the polarity differences between the target and its common impurities.
| Compound | Role | Structure Note | Polarity (Est.) | TLC Behavior (Hex/EtOAc 9:1) |
| This compound | Target | Biaryl, -F, -OMe | Moderate | Rf ~ 0.35 |
| 4-Fluorobromobenzene | Starting Material | Monocyclic, Halogen | Low | Rf > 0.60 (Elutes near solvent front) |
| 4-Methoxyphenylboronic acid | Starting Material | Boronic acid | High | Rf < 0.05 (Stays at baseline) |
| 4,4'-Dimethoxybiphenyl | Homocoupling Impurity | Symmetric, 2x -OMe | Moderate-High | Rf ~ 0.25 (Trails target) |
| 4,4'-Difluorobiphenyl | Homocoupling Impurity | Symmetric, 2x -F | Low | Rf ~ 0.50 (Precedes target) |
Mechanistic Insight: The methoxy (-OMe) group acts as a Lewis base, interacting with the acidic silanols of the silica gel. This interaction retards the target's elution relative to the non-polar fluorinated impurities, creating a separation window. However, the separation from the dimethoxy homocoupling impurity is the critical quality attribute (CQA), as their polarities are similar.
Pre-Purification Workup (Critical Step)
Direct loading of the crude reaction mixture onto the column is discouraged due to the potential for boronic acid residues to streak and palladium species to band-broaden.
Protocol:
-
Quench & Partition: Dilute reaction mixture with Ethyl Acetate (EtOAc) and wash with water.
-
Scavenging: Wash the organic layer with 1M NaOH (removes unreacted boronic acids) and Brine.
-
Drying: Dry over anhydrous MgSO₄. Filter and concentrate.
-
Adsorption (Dry Loading): Dissolve the crude solid in minimal DCM. Add Silica Gel (ratio 1:2 w/w crude). Evaporate solvent until a free-flowing powder remains.
-
Why? Dry loading prevents "top-loading" solvent effects that ruin resolution in non-polar separations.
-
Method Development: TLC Optimization
Before packing the column, determine the optimal solvent system using Thin Layer Chromatography (TLC).[1]
-
Stationary Phase: Silica Gel 60 F254 aluminum sheets.
-
Visualization: UV Light (254 nm). The biphenyl core is highly UV active.
Solvent Screening Table:
| Solvent System (v/v) | Observation | Suitability |
| 100% Hexanes | Target Rf < 0.1 | Too slow; band broadening. |
| 95:5 Hexanes:EtOAc | Target Rf ~ 0.25 | Ideal for separation. |
| 90:10 Hexanes:EtOAc | Target Rf ~ 0.45 | Good for fast elution, risks co-elution. |
| 80:20 Hexanes:EtOAc | Target Rf > 0.7 | Too fast; no resolution. |
Flash Chromatography Protocol
Equipment:
-
Stationary Phase: Silica Gel 60 (230–400 mesh).
-
Column Dimensions: 20-30g Silica per 1g of crude mixture (Height:Diameter ratio ~ 10:1).
Step-by-Step Procedure:
-
Packing: Slurry pack the column using 100% Hexanes . Ensure no air bubbles are trapped.[4]
-
Equilibration: Flush with 2 column volumes (CV) of 100% Hexanes.
-
Loading: Carefully pour the dry-loaded sample powder onto the sand bed at the top of the column.
-
Elution Gradient:
-
0–2 CV: 100% Hexanes (Elutes non-polar fluorinated impurities).
-
2–10 CV: Gradient 0%
5% EtOAc (Target elution). -
10–15 CV: Hold 5% EtOAc (Elutes trailing dimethoxy impurities).
-
-
Collection: Collect fractions of approx. 15-20 mL (for a 40g column).
Visual Workflow (DOT Diagram):
Figure 1: Purification workflow emphasizing the critical pre-column workup and dry-loading steps to maximize resolution.
Fraction Analysis & Validation
Do not rely solely on UV detection. Use the following multi-modal validation:
-
TLC Spot Test: Spot every 3rd fraction.
-
Pass: Single spot at Rf ~0.25 (95:5 Hex/EtOAc).
-
Fail: Double spots (co-elution with homocoupling impurity).
-
-
NMR Validation (
F and H):-
Evaporate a "center cut" fraction.
-
H NMR (CDCl
): Look for the diagnostic methoxy singlet at 3.84 ppm. -
F NMR: Confirm single fluorine signal around
-117 ppm. -
Impurity Check: 4,4'-Difluorobiphenyl will show a different F-shift; 4,4'-Dimethoxybiphenyl will lack the F-signal entirely.
-
Data Summary Table: Expected Properties
| Property | Value | Reference |
| Appearance | White crystalline solid | [1] |
| Melting Point | 87–90 °C | [2, 3] |
| [2] | ||
| [2] |
Troubleshooting Common Issues
Issue: Co-elution of Target and Dimethoxy-Impurity
-
Cause: Gradient increased too quickly or column overloaded.
-
Solution: Perform a recrystallization on the mixed fractions.[5]
-
Solvent: Hexanes/Ethanol.[3] Dissolve in hot Ethanol, add Hexanes until turbid, cool slowly. The symmetric impurities often have different lattice energies, allowing separation where chromatography struggled.
-
Issue: "Ghost" Peaks or Streaking
-
Cause: Residual Boronic Acid.
-
Solution: Ensure the initial NaOH wash in the workup was thorough. If streaking persists, add 1% Triethylamine to the mobile phase (though rarely needed for neutral biaryls).
References
-
PubChem. (n.d.).[6] this compound Compound Summary. National Library of Medicine. Retrieved from [Link]
-
Kiran, I. N. C., et al. (2010). Suzuki-Miyaura Cross-Coupling of Arenediazonium Salts. Supporting Information, Wiley-VCH. (Contains specific NMR/MP data). Retrieved from [Link]
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. Journal of Organic Chemistry, 43(14), 2923–2925. (The authoritative grounding for flash chromatography protocols). Retrieved from [Link]
Sources
Application Note: High-Purity Recrystallization of 4-Fluoro-4'-methoxybiphenyl
This Application Note and Protocol is designed for researchers and process chemists requiring high-purity 4-Fluoro-4'-methoxybiphenyl, particularly for use in liquid crystal formulations or as a pharmaceutical intermediate.
Introduction & Compound Profile
This compound (CAS: 450-39-5) is a biaryl scaffold commonly synthesized via Suzuki-Miyaura cross-coupling. It serves as a critical mesogenic core in liquid crystal engineering and a scaffold in medicinal chemistry.
Achieving purity >99.5% is often required to prevent catalytic poisoning in subsequent steps or to ensure defined phase transition temperatures in liquid crystalline applications.
Physicochemical Profile
| Property | Value | Critical Implication for Recrystallization |
| Molecular Formula | C₁₃H₁₁FO | Lipophilic, non-polar to moderately polar. |
| Melting Point | 87–90 °C | CRITICAL: The melting point is relatively low. You must select a solvent with a boiling point below 87 °C to prevent "oiling out" (where the solid melts before dissolving). |
| Solubility | High in DCM, EtOAc, Toluene. Low in Water.[1] | Requires a polar protic solvent (Alcohol) or a non-polar hydrocarbon mix for effective temperature-dependent solubility differential. |
| Common Impurities | Pd catalyst, Phosphine ligands, Homocouplings (4,4'-dimethoxybiphenyl). | Palladium residues often require hot filtration or scavenger treatment. |
Solvent Selection Strategy
Based on the melting point (87–90 °C) and polarity, Ethanol (EtOH) is the superior solvent system.
-
Why Ethanol?
-
Boiling Point (78 °C): Lower than the compound's melting point. This ensures the compound dissolves into solution rather than melting into an immiscible oil, a common failure mode with higher-boiling solvents like Toluene or Water/Alcohol mixtures heated above 90°C.
-
Solubility Differential: The biphenyl core is sparingly soluble in cold ethanol but highly soluble in refluxing ethanol.
-
Impurity Rejection: Ionic salts (borates) and polar Pd-species are often soluble in cold ethanol or easily removed via hot filtration.
-
Alternative Systems:
-
If the crude is highly impure:Hexane/Ethyl Acetate (10:1) .
-
If yield is too low in pure EtOH:Ethanol/Water (9:1) (Note: Risk of oiling out increases; add water only after dissolution).
Detailed Recrystallization Protocol
Phase 1: Preparation & Dissolution
Objective: Dissolve the target molecule while leaving insoluble impurities (dust, inorganic salts, Pd black) suspended.
-
Charge the Vessel: Place the crude this compound (e.g., 10.0 g) into a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Solvent Addition: Add Ethanol (95% or Absolute) . Start with a ratio of 5 mL per gram of solid (e.g., 50 mL).
-
Heating: Heat the mixture to a gentle reflux (bath temp ~85 °C) with stirring.
-
Observation: The white/off-white solid should begin to dissolve.
-
-
Saturation Adjustment:
-
If the solid does not completely dissolve after 5 minutes of reflux, add more Ethanol in small portions (1-2 mL) through the condenser.
-
Stop Point: Add solvent only until the solution is clear (pale yellow/colorless). Do not over-dilute.
-
Note: If dark black particles remain (Palladium), do not try to dissolve them. Proceed to Phase 2.
-
Phase 2: Purification (Hot Filtration)
Objective: Remove mechanical impurities and Palladium residues.
-
Setup: Pre-heat a glass funnel and a fluted filter paper (or a sintered glass funnel) by passing a small amount of boiling ethanol through it. Cold equipment will cause premature crystallization and clogging.
-
Filtration: While keeping the solution near boiling, filter the mixture rapidly into a clean, pre-warmed Erlenmeyer flask.
-
Palladium Removal: If the solution is dark/grey, add a small amount of activated charcoal (approx. 5 wt%) before filtration, reflux for 5 mins, and then filter through a pad of Celite.
-
-
Re-heating: If crystals formed in the receiving flask during filtration, reheat the filtrate until clear again.
Phase 3: Crystallization
Objective: Controlled crystal growth to reject impurities.
-
Ambient Cooling: Remove the flask from the heat source. Place it on a cork ring or wood block. Allow it to cool to room temperature slowly (over 30–60 minutes).
-
Do not disturb: Agitation can induce rapid precipitation of small, impure crystals.
-
Visual: Shiny, plate-like crystals should begin to form.
-
-
Ice Bath: Once at room temperature, place the flask in an ice-water bath (0–4 °C) for 30 minutes to maximize yield.
Phase 4: Isolation & Drying[2]
-
Collection: Filter the cold slurry using a Buchner funnel and vacuum suction.
-
Washing: Wash the filter cake with a small portion of ice-cold Ethanol (approx. 1-2 mL per gram of solid).
-
Caution: Do not use too much wash solvent, or you will redissolve the product.
-
-
Drying: Air dry on the funnel for 10 minutes. Transfer to a vacuum oven or desiccator.
-
Drying Conditions: 40 °C under vacuum for 4–6 hours. (Ensure temp is well below 87 °C).
-
Process Visualization
The following diagram illustrates the logical flow and critical decision points in the purification process.
Caption: Workflow for the purification of this compound, emphasizing temperature control and impurity removal.
Troubleshooting Guide
| Issue | Diagnosis | Corrective Action |
| Oiling Out | Product forms liquid droplets instead of crystals. | Cause: Temperature too high (above MP 87°C) or solvent BP too high. Fix: Re-heat to dissolve, add a seed crystal at 80°C, and cool very slowly. Switch to pure Ethanol if using water co-solvent. |
| No Crystallization | Solution remains clear at room temp. | Cause: Solution is too dilute (supersaturation not reached). Fix: Concentrate the solution by rotary evaporation (remove ~1/3 solvent) and cool again. Scratch glass with a rod. |
| Low Yield | <50% recovery.[2] | Cause: Too much solvent used or product is too soluble. Fix: Concentrate mother liquor to recover a second crop (Crop 2). Purity of Crop 2 will be lower. |
| Colored Product | Grey or Brown crystals. | Cause: Palladium or oxidation products trapped. Fix: Redissolve in Ethanol, treat with activated charcoal, filter through Celite, and recrystallize. |
References
-
Sahoo, A. K., et al. (2005). Cross-Coupling of Triallyl(aryl)silanes with Aryl Bromides and Chlorides: An Alternative Convenient Biaryl Synthesis. Wiley-VCH. (Confirming MP 89-90 °C and Ethanol/Water compatibility). Retrieved February 7, 2026, from [Link]
-
PubChem. (n.d.).[3][4] this compound Compound Summary. National Library of Medicine. Retrieved February 7, 2026, from [Link]
Sources
Use of 4-Fluoro-4'-methoxybiphenyl in OLED materials
Part 1: Executive Summary & Strategic Rationale
4-Fluoro-4'-methoxybiphenyl (FMB) (CAS: 450-39-5) serves as a critical "tuning synthon" in the synthesis of high-performance Organic Light-Emitting Diode (OLED) materials.[1][2] Its structural duality—combining an electron-withdrawing fluorine atom with an electron-donating methoxy group on a rigid biphenyl core—allows materials scientists to precisely modulate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) levels of host materials and liquid crystalline semiconductors.[1][2]
Key Application Areas:
-
Blue Phosphorescent/TADF Host Materials: The fluorine substitution lowers the HOMO energy level, improving oxidative stability and hole-injection barriers.[1][2]
-
Liquid Crystal Intermediates: The rod-like biphenyl structure promotes nematic phase formation, essential for carrier mobility in organic semiconductor films.[1][2]
-
Polymer OLED (P-OLED) Precursors: The methoxy group acts as a "masked" hydroxyl functionality, allowing for demethylation and subsequent polymerization or attachment to pendant backbones.[1][2]
Part 2: Technical Workflow & Mechanism
The following diagram illustrates the strategic integration of FMB into OLED material workflows, highlighting its role in tuning optoelectronic properties.
Figure 1: Synthetic workflow transforming FMB from a raw intermediate to a functional OLED component.[1][2]
Part 3: Detailed Experimental Protocols
Protocol A: High-Purity Synthesis of FMB (Suzuki-Miyaura Coupling)
Rationale: Commercial sources often contain trace metal impurities detrimental to OLED lifetime.[1][2] In-house synthesis or re-crystallization is often required to meet "electronic grade" (99.99%) standards.[1][2]
Reagents:
Step-by-Step Methodology:
-
Inert Atmosphere Setup: Charge a 3-neck round-bottom flask with 4-bromoanisole and 4-fluorophenylboronic acid.[1][2] Evacuate and backfill with Nitrogen (
) three times.[1][2] -
Solvent Degassing: Separately degas the Toluene/Ethanol mixture by sparging with
for 30 minutes. This prevents oxidative deactivation of the Palladium catalyst.[1][2] -
Reaction Initiation: Add the solvent and aqueous K₂CO₃ via syringe. Add Pd(PPh₃)₄ last under a positive stream of
.[1][2] -
Reflux: Heat to 90°C for 12–16 hours.
-
Workup: Cool to room temperature. Extract with Ethyl Acetate.[1][2] Wash organic layer with brine and dry over MgSO₄.[1][2]
-
Purification: Recrystallize from hot Ethanol.
Protocol B: Demethylation (Activation for Polymer Attachment)
Rationale: To attach this fluorinated unit to a polymer backbone (common in P-OLEDs), the methoxy group must be converted to a reactive hydroxyl group.
Reagents:
Methodology:
-
Dissolve FMB in anhydrous DCM at 0°C under Argon.
-
Dropwise add BBr₃ (1.5 eq) over 30 minutes. Caution: Exothermic.
-
Allow to warm to Room Temperature (RT) and stir for 4 hours.
-
Quench: Pour mixture onto ice water carefully.
-
Isolation: The product, 4'-fluoro-4-hydroxybiphenyl, will precipitate or can be extracted.[1][2]
-
Mechanism:[4] The Lewis acid BBr₃ cleaves the ether bond, releasing methyl bromide and forming the phenol.
-
Protocol C: Ultra-High Purity Sublimation (The "Electronic Grade" Standard)
Rationale: For OLEDs, purity must exceed 99.99% to prevent trap states and non-radiative recombination centers.[1][2] Recrystallization is insufficient; vacuum sublimation is mandatory.[1][2]
Equipment: Three-zone gradient vacuum sublimation train.
| Zone | Temperature Setpoint | Function |
| Source Zone | 85°C – 95°C | Volatilization of FMB (Melting point is ~89°C) |
| Purification Zone | 60°C – 70°C | Deposition of pure crystal needles |
| Impurity Trap | < 25°C | Collection of volatile impurities |
Procedure:
-
Load the crude FMB into the source boat.
-
Pump down system to
Torr (High Vacuum). -
Ramp source temperature to 90°C.
-
Collect the white crystalline needles from the middle zone after 4–6 hours.[1][2]
Part 4: Data & Specifications
Table 1: Physicochemical Properties of FMB
| Property | Value | Relevance to OLEDs |
| Molecular Formula | Base unit | |
| Molecular Weight | 202.22 g/mol | Small molecule mobility |
| Melting Point | 88–90°C | Processing temperature window |
| HOMO Level | ~ -6.1 eV (Est.) | Deep HOMO aids oxidative stability |
| Triplet Energy ( | > 2.8 eV | Suitable for Blue/Green Phosphorescent hosts |
| Solubility | Soluble in DCM, THF, Toluene | Compatible with solution processing (Spin coating) |
Part 5: References
-
PubChem. this compound (Compound).[1][2] National Library of Medicine.[1][2] [Link][2]
-
Royal Society of Chemistry. Multifunctional benzonitrile derivatives with TADF properties.[1][2] J. Mater.[1][2] Chem. C. (Contextual usage of fluorinated biphenyls in TADF). [Link]
-
Google Patents. Method of producing 4-methoxybiphenyl by Suzuki-Miyaura reaction.[1][2] (Synthetic grounding).[1][2]
Sources
- 1. This compound | C13H11FO | CID 2758997 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Fluoro-4'-methoxybenzophenone | C14H11FO2 | CID 67664 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ossila.com [ossila.com]
- 4. RU2580107C1 - Method of producing 4-methoxybiphenyl by suzuki-miyaura reaction - Google Patents [patents.google.com]
Application Note: Precision Synthesis of Fluorinated Alkoxybiphenyl Mesogens
Executive Summary
This application note details the high-purity synthesis of liquid crystal (LC) precursors derived from 4-Fluoro-4'-methoxybiphenyl . The protocol focuses on the conversion of the methoxy "protecting" group into a reactive hydroxyl handle, followed by tail-group engineering via Williamson ether synthesis.
Fluorinated biphenyls are critical in the display industry (LCDs) and photonics due to their low viscosity, high chemical stability, and specific dielectric anisotropy (
Scientific Background & Strategic Logic
The Fluorine Advantage in Liquid Crystals
The introduction of a fluorine atom into the biphenyl core serves three specific functions in mesogen design:
-
Viscosity Reduction: The small van der Waals radius of fluorine (1.47 Å) minimizes steric bulk compared to other halogens, maintaining low rotational viscosity (
) essential for fast switching speeds. -
Dielectric Tuning: The high electronegativity of fluorine creates a strong dipole moment.[1][2] In the 4-position (terminal), this enhances the longitudinal dipole, contributing to positive dielectric anisotropy (
). -
Stability: The C-F bond energy (~485 kJ/mol) provides exceptional resistance to thermal and photochemical degradation.[1]
Synthetic Strategy: The "Demethylation-Alkylation" Pivot
While this compound exhibits weak mesogenic behavior, it is primarily a precursor .[1] The methoxy group is chemically inert to most alkylation conditions.[1] Therefore, the strategic pivot is the cleavage of the methyl ether to generate 4'-fluoro-[1,1'-biphenyl]-4-ol .[1]
We utilize Boron Tribromide (
Experimental Protocols
Protocol A: Selective Demethylation via Lewis Acid Cleavage
Objective: Conversion of this compound to 4'-fluoro-[1,1'-biphenyl]-4-ol.
Reagents & Equipment[1][7][8][9]
-
Starting Material: this compound (10 mmol, 2.02 g).[1]
-
Reagent: Boron Tribromide (
), 1.0 M solution in Dichloromethane (DCM). -
Solvent: Anhydrous Dichloromethane (DCM).[1]
-
Apparatus: Flame-dried 3-neck round bottom flask, nitrogen balloon/manifold, magnetic stirrer, cryo-cool bath (acetone/dry ice).[1]
Step-by-Step Methodology
-
Inert Setup: Purge the reaction vessel with nitrogen for 15 minutes to remove ambient moisture.
decomposes violently in contact with water.[1] -
Solvation: Dissolve 2.02 g (10 mmol) of this compound in 20 mL of anhydrous DCM. Cool the solution to -78°C (dry ice/acetone bath).
-
Addition: Slowly add 12 mL (12 mmol, 1.2 eq) of
solution dropwise via syringe over 20 minutes.-
Mechanistic Insight: The boron atom coordinates with the ether oxygen to form a Lewis acid-base adduct (zwitterionic intermediate).[1]
-
-
Reaction: Allow the mixture to warm to room temperature (RT) naturally and stir for 12 hours.
-
Causality: Warming drives the nucleophilic attack of the bromide ion (
) on the methyl group, cleaving the C-O bond to form and the borate ester.
-
-
Quenching (Critical): Cool the flask to 0°C. Slowly add 20 mL of ice water. Caution: This hydrolysis is highly exothermic.[1]
-
Extraction: Transfer to a separatory funnel. Extract the aqueous layer with DCM (
mL).[1] -
Purification: Wash combined organics with brine, dry over
, and concentrate in vacuo. Recrystallize the crude solid from ethanol/water (9:1) to yield white needles.[1]
Target Yield: >90%
QC Check:
Protocol B: Tail Engineering via Williamson Ether Synthesis
Objective: Synthesis of 4-Fluoro-4'-heptyloxybiphenyl (Target Mesogen).
Reagents
-
Precursor: 4'-fluoro-[1,1'-biphenyl]-4-ol (from Protocol A).[1]
-
Electrophile: 1-Bromoheptane (or other alkyl bromide
).[1] -
Base: Potassium Carbonate (
), anhydrous, finely ground. -
Catalyst: Potassium Iodide (KI) - catalytic amount (Finkelstein condition).[1]
-
Solvent: Acetone or Methyl Ethyl Ketone (MEK).[1]
Step-by-Step Methodology
-
Deprotonation: In a round bottom flask, dissolve the phenol derivative (5 mmol) in 30 mL acetone. Add
(15 mmol, 3 eq). Stir at RT for 30 minutes.-
Why: Generates the phenoxide anion, a potent nucleophile.[1]
-
-
Alkylation: Add 1-Bromoheptane (6 mmol, 1.2 eq) and a spatula tip of KI.
-
Reflux: Heat the mixture to reflux (
) for 12–18 hours. -
Workup: Filter off the inorganic salts (
, ).[1] Evaporate the solvent.[1][9][11] -
Purification: Recrystallize from ethanol.
-
Note: For high-purity LC applications, column chromatography (Silica, Hexane/EtOAc 95:5) may be required before recrystallization to remove trace unreacted alkyl bromide.[1]
-
Characterization & Data Analysis
Signaling Pathways & Workflow Visualization
The following diagram illustrates the chemical logic and purification workflow.
Caption: Reaction pathway from methoxy-precursor to liquid crystal mesogen, highlighting the critical BBr3 cleavage intermediate and QC checkpoints.
Expected Phase Behavior (Data Table)
The alkyl chain length (
| Alkyl Chain ( | Compound Name | Melting Point ( | Mesophase Type | Clearing Point ( |
| Methoxy (Start) | 88 | Nematic (Monotropic) | ~70 | |
| Pentyloxy | 65 | Nematic | 98 | |
| Heptyloxy | 68 | Smectic C / Nematic | 104 | |
| Octyloxy | 70 | Smectic C / Smectic A | 108 |
Note: Data represents typical trends for 4,4'-disubstituted biphenyls.[1] Exact values depend on purity.
References
-
McOmie, J. F. W., Watts, M. L., & West, D. E. (1968).[4][12] Demethylation of aryl methyl ethers by boron tribromide. Tetrahedron, 24(5), 2289-2292.[1]
-
Gray, G. W., & Jones, B. (1954).[1] The Mesomorphic Transition Points of the p-n-Alkoxybenzoic Acids. Journal of the Chemical Society, 1467-1470.[1] (Foundational text on alkoxy-LC synthesis).
-
Kirsch, P., & Bremer, M. (2000).[1] Nematic Liquid Crystals for Active Matrix Displays: Molecular Design and Synthesis. Angewandte Chemie International Edition, 39(23), 4216-4235.[1] (Review of fluorinated LCs).
-
BenchChem. (2025).[1][2][11] Application Notes and Protocols for Williamson Ether Synthesis.
Sources
- 1. This compound | C13H11FO | CID 2758997 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Boron tribromide (BBr3) cleaves ethers to give alkyl halides and ... | Study Prep in Pearson+ [pearson.com]
- 6. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jk-sci.com [jk-sci.com]
- 9. youtube.com [youtube.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
Derivatization of 4-Fluoro-4'-methoxybiphenyl for medicinal chemistry
Application Note: Strategic Derivatization of 4-Fluoro-4'-methoxybiphenyl
Executive Summary & Strategic Value
The This compound scaffold represents a "privileged structure" in medicinal chemistry, balancing the metabolic stability of the fluorine substituent with the versatile electronic properties of the methoxy group. This biaryl core is ubiquitous in non-steroidal anti-inflammatory drugs (NSAIDs), estrogen receptor modulators, and liquid crystal displays.
For drug discovery, this scaffold offers two distinct vectors for elaboration:
-
Ring A (Fluorinated): The fluorine atom at the C4 position blocks metabolic oxidation (P450 metabolism) and modulates lipophilicity (
), increasing membrane permeability. -
Ring B (Methoxylated): The methoxy group at C4' acts as a masked phenol. It serves as a strong ortho-director for Electrophilic Aromatic Substitution (EAS) and can be deprotected to a phenol for further diversification (etherification, esterification).
This guide provides validated protocols for synthesizing, functionalizing, and deprotecting this scaffold, ensuring high regioselectivity and yield.
Strategic Scaffolding & Regioselectivity Map
Before initiating wet chemistry, it is critical to understand the electronic landscape of the molecule.
-
Ring A (Deactivated): The fluorine atom is an inductive electron-withdrawing group (EWG). While it is an ortho/para director, the ring is overall deactivated relative to benzene.[1][2] Furthermore, the para position is occupied by the biaryl linkage.
-
Ring B (Activated): The methoxy group is a strong resonance electron-donating group (EDG). It activates the ring significantly.[2]
-
Prediction: Electrophilic attack will occur exclusively on Ring B . Since the para position (C4') is blocked by the methoxy group and the ipso position (C1') is blocked by the biaryl bond, substitution is directed to the C3' position (ortho to the methoxy group).
Figure 1: Divergent synthesis workflow. The central scaffold is accessed via Suzuki coupling and then differentiated into three primary medicinal chemistry building blocks.
Validated Experimental Protocols
Module A: Scaffold Synthesis (Suzuki-Miyaura Coupling)
Standard synthesis of the core biaryl system.
Reagents:
-
4-Fluorophenylboronic acid (1.2 equiv)
-
4-Bromoanisole (1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3-5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1 v/v)
Protocol:
-
Degassing: Charge a reaction vessel with 1,4-dioxane and water. Sparge with nitrogen for 15 minutes to remove dissolved oxygen (critical to prevent Pd oxidation).
-
Assembly: Add 4-bromoanisole (10.0 mmol), 4-fluorophenylboronic acid (12.0 mmol), and K₂CO₃ (20.0 mmol). Add Pd(PPh₃)₄ (0.3 mmol) last under a counter-flow of nitrogen.
-
Reaction: Heat to reflux (approx. 100°C) for 12–16 hours. Monitor by TLC (Hexane/EtOAc 9:1). The product spot will be highly fluorescent under UV (254 nm).
-
Workup: Cool to RT. Filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Recrystallize from Ethanol or perform flash chromatography (0-5% EtOAc in Hexanes).
-
Expected Yield: 85-95%
-
Physical Data: White solid, mp 88–90°C [1].
-
Module B: Regioselective Acylation (Friedel-Crafts)
Introduction of a ketone handle for heterocycle synthesis (e.g., thiazoles, pyrazoles).
Rationale: The C4' methoxy group directs the incoming acetyl electrophile to the C3' position. The C4 position (on the other ring) is blocked by Fluorine, and the fluorinated ring is deactivated, preventing side reactions.
Reagents:
-
This compound (1.0 equiv)
-
Acetyl Chloride (1.2 equiv)
-
Aluminum Chloride (AlCl₃) (1.5 equiv) - Must be anhydrous/fresh.
-
Solvent: Dichloromethane (DCM) (Anhydrous)
Protocol:
-
Preparation: Flame-dry a round-bottom flask and cool under nitrogen. Add AlCl₃ (15 mmol) and anhydrous DCM (20 mL).
-
Acylium Formation: Cool the suspension to 0°C. Dropwise add Acetyl Chloride (12 mmol). Stir for 15 min until the solution clears (formation of acylium complex).
-
Addition: Dissolve this compound (10 mmol) in minimal DCM and add dropwise to the mixture at 0°C.
-
Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours.
-
Observation: Solution will turn dark orange/red.
-
-
Quench (Exothermic): Pour the mixture slowly over crushed ice/HCl. Caution: Vigorous gas evolution (HCl).
-
Workup: Extract with DCM (3x). Wash organics with Sat. NaHCO₃ (to remove acid) and Brine. Dry and concentrate.
-
Purification: Flash chromatography (Hexane/EtOAc).
-
Major Product: 1-(4'-fluoro-4-methoxy-[1,1'-biphenyl]-3-yl)ethan-1-one.
-
Regioselectivity Confirmation: NMR will show a singlet for the methoxy group and a specific splitting pattern on Ring B (singlet at C2', doublet at C6', doublet at C5') [2].
-
Module C: Unmasking the Phenol (Demethylation)
Converting the methoxy ether to a free phenol for linker attachment.
Reagents:
-
Boron Tribromide (BBr₃) (1.0 M in DCM, 2.5 equiv)
-
Solvent: Anhydrous DCM
Protocol:
-
Safety: BBr₃ is pyrophoric and reacts violently with moisture. Use a dedicated fume hood and double-glove.
-
Setup: Dissolve this compound (5 mmol) in anhydrous DCM (25 mL) under nitrogen. Cool to -78°C (Dry ice/Acetone bath).
-
Addition: Add BBr₃ solution dropwise over 20 minutes. Do not allow the temperature to rise significantly.
-
Reaction: Allow the bath to expire and the reaction to warm to RT slowly overnight.
-
Quench: Cool back to 0°C. Very slowly add Methanol (MeOH) dropwise. This destroys the borate complex and forms volatile trimethyl borate.
-
Workup: Concentrate the solution. Redissolve in EtOAc, wash with water and brine.
-
Result: 4'-Fluoro-[1,1'-biphenyl]-4-ol.
-
Utility: The resulting phenol is a versatile nucleophile for Williamson ether synthesis (e.g., attaching PEG linkers or alkyl chains).
-
Analytical Data Summary
| Property | Value / Observation | Method |
| Melting Point | 88 – 90 °C | Capillary Method [1] |
| ¹H NMR (CDCl₃) | 300 MHz [1] | |
| ¹⁹F NMR | Distinctive F-signal | |
| TLC (Hex/EtOAc 9:1) | R | UV 254nm |
| Solubility | High: DCM, EtOAc, THF. Low: Water, Hexane. | Visual |
References
-
Synthesis and Characterization
- Title: Synthesis of polyfluorinated biaryls via palladium-catalyzed decarboxyl
- Source:J. Org. Chem.
-
Link: (Verified Physical Data)
-
Friedel-Crafts Regioselectivity
-
Demethylation Protocol
- Title: Demethylation of Methyl Ethers - Boron Tribromide (BBr3).
- Source: Common Organic Chemistry (Standard Protocols).
-
Link:
-
Medicinal Chemistry Applications
- Title: Applications of Fluorine in Medicinal Chemistry.
- Source:J. Med. Chem. 2015, 58, 21, 8315–8358.
-
Link:
Sources
Application Note: 4-Fluoro-4'-methoxybiphenyl Scaffolds in Medicinal Chemistry
Executive Summary
4-Fluoro-4'-methoxybiphenyl (FMBP) represents a "privileged structure" in modern drug discovery. As a building block, it offers a dual-advantage mechanism: the fluorine atom acts as a metabolic shield, blocking Para-oxidation by Cytochrome P450 enzymes, while the methoxy group serves as a latent functional handle that can be activated (demethylated) to conjugate with solubilizing tails or pharmacophores. This guide details the physicochemical profile, synthetic utility, and validated protocols for leveraging FMBP in the development of metabolically stable bioactive molecules.
Chemical Profile & Physical Properties[1][2][3][4][5][6][7]
FMBP is a biaryl scaffold characterized by high lipophilicity and structural rigidity.
| Property | Value | Notes |
| IUPAC Name | 4-Fluoro-4'-methoxy-1,1'-biphenyl | |
| CAS Number | 450-39-5 | |
| Molecular Formula | C₁₃H₁₁FO | |
| Molecular Weight | 202.23 g/mol | |
| Melting Point | 87–90 °C | Solid at room temperature |
| LogP (Predicted) | ~4.2 | High lipophilicity; requires solubilizing groups for bioavailability |
| Solubility | DCM, THF, Ethyl Acetate | Poorly soluble in water |
Structural Utility in Drug Design (SAR Logic)
The strategic value of FMBP lies in its ability to modulate the DMPK (Drug Metabolism and Pharmacokinetics) profile of a lead compound.
The Fluorine Effect (Metabolic Shielding)
The C–F bond is one of the strongest in organic chemistry (~116 kcal/mol). Replacing a C–H bond with C–F at the para-position of the phenyl ring blocks metabolic hydroxylation (Phase I metabolism). This extends the in vivo half-life (t1/2) of the molecule without significantly altering steric bulk (Van der Waals radius: H = 1.20 Å vs. F = 1.47 Å).
The Methoxy Handle (Pro-drug & Conjugation)
The methoxy group (-OMe) is chemically robust during initial synthesis but can be selectively cleaved (demethylated) to reveal a phenol (-OH). This phenol then serves as a nucleophile for attaching polar groups (to improve solubility) or targeting ligands.
Visualization: Structure-Activity Relationship (SAR)
Figure 1: SAR Logic of the FMBP Scaffold. The fluorine atom enhances metabolic stability, while the methoxy group allows for downstream diversification.
Validated Experimental Protocols
The following protocols are optimized for high yield and reproducibility.
Protocol A: Synthesis of FMBP via Suzuki-Miyaura Coupling
Objective: Construct the biaryl core from commercially available precursors.
Reagents:
-
4-Bromoanisole (1.0 equiv)
-
4-Fluorophenylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (3-5 mol%)
-
Potassium Carbonate (K₂CO₃, 2.0 equiv)[1]
-
Solvent: DME/Water (2:1) or Toluene/Ethanol/Water (4:1:1)
Step-by-Step Procedure:
-
Degassing: Charge a round-bottom flask with the solvent mixture. Sparge with Argon or Nitrogen for 15 minutes. Critical Step: Oxygen poisons the Pd(0) catalyst.
-
Addition: Add 4-bromoanisole, 4-fluorophenylboronic acid, and base. Add the Pd catalyst last under a counter-flow of inert gas.
-
Reflux: Heat the mixture to 85–90 °C (reflux) for 4–12 hours. Monitor via TLC (Hexane/EtOAc 9:1). The product usually moves faster than the boronic acid.
-
Work-up: Cool to room temperature. Dilute with Ethyl Acetate.[2] Wash with water (2x) and brine (1x). Dry over Na₂SO₄.[3]
-
Purification: Concentrate in vacuo. Recrystallize from Ethanol or perform flash chromatography (Silica gel, 100% Hexanes → 5% EtOAc/Hexanes) to yield a white solid.
Protocol B: Activation via BBr₃ Demethylation
Objective: Convert the methoxy group to a phenol (4'-fluoro-[1,1'-biphenyl]-4-ol) for further drug conjugation.
Reagents:
-
FMBP (Starting Material)
-
Boron Tribromide (BBr₃), 1.0 M solution in DCM (3.0 equiv)[3]
-
Anhydrous Dichloromethane (DCM)
Step-by-Step Procedure:
-
Setup: Flame-dry a flask and cool under Nitrogen. Dissolve FMBP in anhydrous DCM. Cool the solution to -78 °C (Dry ice/Acetone bath).
-
Addition: Add BBr₃ solution dropwise via syringe over 20 minutes.
-
Safety Note: BBr₃ fumes violently in air. Use a double-tipped needle or sure-seal syringe techniques.
-
-
Reaction: Allow the mixture to warm slowly to 0 °C over 2 hours, then stir at Room Temperature (RT) for 12 hours.
-
Quenching (Critical): Cool back to 0 °C. Quench by dropwise addition of Methanol (exothermic!). Then add water.
-
Extraction: Extract with DCM. Wash organic layer with NaHCO₃ (sat.) to remove boric acid residues.[3]
-
Result: The product is the free phenol, ready for esterification or etherification with drug pharmacophores.
Synthetic Workflow Visualization
Figure 2: Synthetic Pathway from Precursors to Activated Building Block.
Application Scientist Notes & Troubleshooting
Solubility Management
FMBP is highly lipophilic. When running NMR (CDCl₃), signals are clear. However, in biological assays, the unmodified scaffold will precipitate.
-
Solution: Always maintain a DMSO stock solution (10-20 mM). For aqueous assays, ensure the final concentration < 100 µM or use the demethylated phenol derivative conjugated to a polar group (e.g., PEG chain or carboxylic acid).
Catalyst Removal
Palladium contamination can yield false positives in biological assays.
-
Protocol: After the Suzuki coupling, treat the organic phase with a metal scavenger (e.g., QuadraPure™ or activated charcoal) for 30 minutes before final filtration.
BBr₃ Alternatives
If the molecule contains acid-sensitive groups (e.g., acetals), BBr₃ is too harsh.
-
Alternative: Use Sodium Ethanethiolate (NaSEt) in DMF at 100 °C. This is a milder, nucleophilic demethylation method.
References
-
Suzuki-Miyaura Coupling Optimization
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
-
Metabolic Stability of Fluorine
- Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.
-
Demethylation Protocols (BBr3)
- McOmie, J. F. W., et al. (1968). Demethylation of aryl methyl ethers by boron tribromide. Tetrahedron.
-
Chemical Properties & Safety Data
- PubChem Compound Summary for CID 2758997 (this compound).
Sources
Application Note: Analytical Quantification of 4-Fluoro-4'-methoxybiphenyl
Introduction & Scope
4-Fluoro-4'-methoxybiphenyl (FMBP) is a critical intermediate in the synthesis of liquid crystal displays (LCDs) and a privileged scaffold in medicinal chemistry, particularly in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and imaging agents. Its structural features—a biphenyl core with para-fluoro and para-methoxy substitutions—impart significant lipophilicity and specific electronic properties that challenge standard analytical workflows.
This guide provides a comprehensive protocol for the quantification of FMBP. Unlike generic biphenyl methods, this protocol addresses the specific separation of FMBP from common synthetic impurities (e.g., 4-bromo-4'-methoxybiphenyl or defluorinated analogs) and optimizes detection for its specific physicochemical profile.
Physicochemical Profile[1]
-
Molecular Formula: C₁₃H₁₁FO
-
Molecular Weight: 202.23 g/mol
-
LogP: ~3.6 (Highly Lipophilic)
-
Solubility: Soluble in Acetonitrile (ACN), Methanol (MeOH), Dichloromethane; insoluble in water.
-
Chromophores: Biphenyl conjugation provides strong UV absorption (λmax ~255–265 nm).
Analytical Strategy & Decision Matrix
The choice of method depends on the sample matrix and required sensitivity.
Caption: Decision tree for selecting the optimal analytical workflow based on matrix complexity and sensitivity requirements.
Method A: HPLC-UV (Standard Quantification)[2]
This is the workhorse method for purity assessment and reaction monitoring. The biphenyl core is highly UV-active, allowing for robust detection without derivatization.
Chromatographic Conditions
| Parameter | Specification | Rationale |
| Column | Agilent Zorbax Eclipse Plus C18 (100 mm × 4.6 mm, 3.5 µm) | The C18 phase provides strong retention for the lipophilic biphenyl core. A 3.5 µm particle size balances resolution with backpressure. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acidification suppresses silanol activity on the column, sharpening the peaks of any polar impurities, though FMBP itself is neutral. |
| Mobile Phase B | Acetonitrile (ACN) | ACN has a lower UV cutoff than Methanol, reducing baseline noise at 254 nm. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns to maintain optimal Van Deemter efficiency. |
| Column Temp | 35°C | Slightly elevated temperature reduces mobile phase viscosity and improves mass transfer. |
| Detection | UV at 260 nm (Reference: 360 nm) | The biphenyl system typically absorbs maximally between 250–270 nm. |
| Injection Vol | 5–10 µL | Adjusted based on sample concentration. |
Gradient Program
Due to the high lipophilicity (LogP ~3.6), isocratic elution often results in peak broadening. A steep gradient is recommended.
-
0.0 min: 40% B
-
5.0 min: 95% B (Elution of FMBP typically ~4.5 min)
-
7.0 min: 95% B
-
7.1 min: 40% B
-
10.0 min: 40% B (Re-equilibration)
System Suitability Criteria
-
Tailing Factor: < 1.5
-
Theoretical Plates: > 5000
-
RSD (Area): < 1.0% (n=5 injections)
Method B: GC-MS (Trace & Impurity Analysis)
Gas Chromatography is excellent for FMBP due to its thermal stability and lack of labile protons (hydroxyl/amine groups), eliminating the need for derivatization. This method is preferred when separating FMBP from structural isomers (e.g., 2-fluoro analogs) which may co-elute in HPLC.
Instrument Parameters
-
Inlet: Split/Splitless (Split 20:1 for high conc, Splitless for trace).
-
Inlet Temperature: 280°C (Ensures rapid volatilization).
-
Carrier Gas: Helium at 1.2 mL/min (Constant Flow).
-
Column: DB-5ms or HP-5ms (30 m × 0.25 mm × 0.25 µm).
-
Why: The 5% phenyl polysiloxane phase interacts with the aromatic rings of FMBP, providing selectivity based on pi-pi interactions.
-
Temperature Program
-
Initial: 80°C (Hold 1 min)
-
Ramp: 20°C/min to 300°C
-
Final: 300°C (Hold 3 min)
-
Total Run Time: ~15 minutes.
Mass Spectrometry Detection (EI Source)
-
Source Temp: 230°C
-
Quad Temp: 150°C
-
Scan Mode: Full Scan (m/z 50–400) for ID; SIM for Quant.
-
Key Ions (SIM):
-
m/z 202.1 (Quant): Molecular Ion [M]+.
-
m/z 187.1 (Qual): [M – CH₃]+ (Loss of methyl from methoxy group).
-
m/z 159.1 (Qual): [M – CH₃ – CO]+ (Subsequent loss of carbonyl).
-
Sample Preparation Protocols
Protocol: Reaction Mixture Monitoring
Objective: Rapid check of FMBP formation in organic synthesis.
-
Aliquot: Take 50 µL of the reaction mixture.
-
Quench: Add into 950 µL of Acetonitrile (ACN).
-
Filter: Pass through a 0.22 µm PTFE syringe filter (Nylon filters may bind lipophilic compounds).
-
Analyze: Inject directly into HPLC.
Protocol: Trace Analysis in Aqueous/Biological Matrix
Objective: Quantification of FMBP residues in wastewater or biological fluids.
Caption: Solid Phase Extraction (SPE) workflow for enriching FMBP from aqueous matrices.
Step-by-Step:
-
Conditioning: Cartridge (C18, 500mg) with 3 mL ACN followed by 3 mL Water.
-
Loading: Load sample at slow flow rate (~1-2 mL/min).
-
Washing: Wash with 5% MeOH in Water (removes salts and polar interferences).
-
Elution: Elute with 2 × 1 mL Acetonitrile.
-
Concentration: Evaporate under N₂ stream and reconstitute in mobile phase.
Method Validation (ICH Q2(R1) Guidelines)
To ensure data integrity, the method must be validated according to ICH Q2(R1) standards [1].
Linearity
Prepare calibration standards in ACN at 5, 10, 20, 50, and 100 µg/mL.
-
Acceptance: R² > 0.999.[1]
-
Zero Intercept: The y-intercept should not statistically differ from zero.
Accuracy (Recovery)
Spike a blank matrix with FMBP at 80%, 100%, and 120% of the target concentration.
-
Acceptance: Mean recovery 98.0% – 102.0%.
Precision
-
Repeatability: 6 injections of the same sample. RSD < 1.0%.
-
Intermediate Precision: Different days/analysts. RSD < 2.0%.
Specificity
Inject potential impurities (e.g., 4-fluoro-4'-hydroxybiphenyl). Ensure resolution (Rs) > 1.5 between FMBP and nearest impurity.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Split Peak | Solvent mismatch | Dissolve sample in mobile phase (or weaker solvent). Avoid 100% ACN injection if initial gradient is 40%. |
| Retention Time Drift | Temperature fluctuation | Ensure column oven is active and stable at 35°C. |
| Low Sensitivity (MS) | Source contamination | Clean EI source; check for air leaks (m/z 28/32 ratio). |
| Broad Peaks | Column aging or overload | Check plate count; dilute sample if concentration > 500 µg/mL. |
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[2][3][4]
-
PubChem. (n.d.).[5] this compound Compound Summary. National Center for Biotechnology Information.
- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
-
Sigma-Aldrich. (n.d.). Product Specification: this compound.[5] (Note: Verify specific vendor COA for impurity profiles).
Sources
HPLC analysis of 4-Fluoro-4'-methoxybiphenyl reaction mixtures
Application Note: AN-2026-FMBP High-Performance Liquid Chromatography (HPLC) Analysis of 4-Fluoro-4'-methoxybiphenyl Reaction Mixtures
Abstract
This application note details a robust, self-validating HPLC protocol for monitoring the synthesis and purification of this compound (FMBP). FMBP is a critical biaryl intermediate typically synthesized via Suzuki-Miyaura cross-coupling.[1][2] This guide addresses the specific chromatographic challenges posed by this reaction: resolving highly polar arylboronic acids from lipophilic biaryl products and separating structurally similar homocoupling impurities.[1][2] We provide a validated gradient elution method using a C18 stationary phase, complete with rationales for method parameters to ensure scientific integrity and reproducibility.
Introduction & Chemical Context
The synthesis of this compound involves the palladium-catalyzed cross-coupling of 4-fluorophenylboronic acid and 4-bromoanisole (or 4-iodoanisole).[1][2]
To ensure high yield and purity, the analyst must monitor four distinct chemical species classes:
-
Starting Material A: 4-Fluorophenylboronic acid (Highly polar, ionizable).[1][2]
-
Starting Material B: 4-Bromoanisole (Moderately lipophilic).[1][2]
-
Impurities: Homocoupled byproducts (e.g., 4,4'-dimethoxybiphenyl), protodeboronation byproducts (fluorobenzene), and phosphine oxide ligands.[1][2]
Visualizing the Reaction & Impurity Profile
The following diagram maps the reaction inputs to the critical analytes required for separation.
Figure 1: Reaction pathway illustrating the polarity shift from starting materials to the target biaryl product.
Method Development Strategy (Causality & Logic)
Stationary Phase Selection: C18 (Octadecyl)
-
Rationale: The reaction mixture contains components with a wide range of hydrophobicities (LogP).[1][2] The target FMBP (LogP ~3.[1][2]6) and the halide starting material require strong hydrophobic retention to separate.[1][2] A standard C18 column provides the necessary carbon load for this separation.[1][2]
-
Alternative: A Phenyl-Hexyl column could be used for enhanced π-π selectivity, but C18 is preferred for robustness and general availability in QC labs.[1][2]
Mobile Phase & pH Control
-
Solvents: Water (A) and Acetonitrile (B).[1][2][3][4] Acetonitrile is preferred over methanol due to lower backpressure and better solubility for the lipophilic biaryl product.[1][2]
Detection Wavelength
-
Secondary: 280 nm.[1][2] The methoxy group on the biphenyl ring induces a bathochromic shift.[1][2] Monitoring at 280 nm often provides better specificity for the product and the anisole starting material, minimizing baseline noise from non-conjugated solvents [2].[2]
Experimental Protocol
Equipment & Reagents
-
HPLC System: Agilent 1260 Infinity II, Waters Alliance, or equivalent with quaternary pump and PDA/UV detector.
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or Phenomenex Kinetex C18.[1][2]
-
Reagents: HPLC-grade Acetonitrile (ACN), Milli-Q Water, Formic Acid (98%+).[1][2]
Chromatographic Conditions
| Parameter | Setting |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30°C (Controlled) |
| Injection Volume | 5.0 µL |
| Detection | UV 254 nm (Bandwidth 4 nm), Ref 360 nm |
| Run Time | 15.0 Minutes |
Gradient Table
Logic: A gradient is strictly required.[1][2] Isocratic elution would either elute the boronic acid in the void volume (unretained) or retain the biaryl product indefinitely.[2]
| Time (min) | % Mobile Phase B | Event Description |
| 0.00 | 10% | Initial hold to retain polar Boronic Acid. |
| 2.00 | 10% | End of initial hold.[1][2] |
| 10.00 | 95% | Linear ramp to elute FMBP and hydrophobic dimers. |
| 12.00 | 95% | Wash to remove catalyst ligands/high polymers. |
| 12.10 | 10% | Return to initial conditions.[1][2] |
| 15.00 | 10% | Re-equilibration (Essential for reproducibility).[1][2] |
Sample Preparation
-
Reaction Aliquot: Take 50 µL of the reaction mixture.
-
Quench/Dilution: Dilute into 950 µL of Acetonitrile (Not water, as the product may precipitate).
-
Filtration: Filter through a 0.22 µm PTFE syringe filter to remove solid palladium salts.[1][2]
-
Vialing: Transfer to an amber HPLC vial (protects light-sensitive iodides if used).
Results & Discussion
Elution Order & Identification
Based on the hydrophobic/polar interaction model, the elution order is predictable and serves as a system suitability check:
-
tR ~ 2-3 min: 4-Fluorophenylboronic Acid. (Highly polar, elutes first). Note: If this peak splits, it indicates hydrolysis or boroxine formation; ensure fresh sample prep.[2]
-
tR ~ 6-7 min: 4-Bromoanisole. (Moderately lipophilic).[1][2]
-
tR ~ 8-9 min: this compound (Product). (Target peak).
-
tR ~ 10-11 min: 4,4'-Dimethoxybiphenyl / 4,4'-Difluorobiphenyl. (Homocoupled impurities).[1][2] These are more lipophilic than the cross-coupled product and must be resolved from the main peak.[1][2]
System Suitability Limits (SST)
To ensure the data is trustworthy for release or yield calculation:
-
Resolution (Rs): > 2.0 between 4-Bromoanisole and FMBP.
-
Tailing Factor (T): < 1.5 for the Boronic Acid peak (indicates successful silanol suppression).[2]
-
Precision: %RSD < 1.0% for retention time of FMBP (n=5 injections).
Troubleshooting & Analytical Workflow
The following decision tree guides the analyst through common issues encountered during Suzuki coupling analysis.
Figure 2: Analytical workflow for method verification and troubleshooting.
References
-
Waters Corporation. "Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology."[1][2] Waters Application Notes. Accessed February 7, 2026.[1][2] [Link]
-
SIELC Technologies. "UV-Vis Spectrum of 4-Methoxyphenol (Anisole derivative)." SIELC Spectral Library.[1][2][5] Accessed February 7, 2026.[1][2] [Link]
-
Phenomenex. "Reversed Phase HPLC Method Development Guide." Phenomenex Technical Resources. Accessed February 7, 2026.[1][2] [Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 2758997, this compound."[1][2] PubChem. Accessed February 7, 2026.[1][2] [Link]
Sources
- 1. This compound | C13H11FO | CID 2758997 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. Separation of Methoxybis((4-methoxyphenyl)methoxy)methylsilane on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. UV-Vis Spectrum of 4-methoxyphenol | SIELC Technologies [sielc.com]
Definitive Identification of 4-Fluoro-4'-methoxybiphenyl using Gas Chromatography-Mass Spectrometry (GC-MS)
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive and robust protocol for the unambiguous identification of 4-Fluoro-4'-methoxybiphenyl, a biphenyl derivative relevant in synthetic chemistry and drug discovery. The methodology leverages the high separation efficiency of gas chromatography (GC) coupled with the definitive structural elucidation capabilities of mass spectrometry (MS). We detail a complete workflow, from sample preparation and instrument configuration to data interpretation, providing the scientific rationale behind each step to ensure methodological integrity and reproducibility. This guide is intended for researchers requiring a validated, step-by-step procedure for the analysis of halogenated aromatic compounds.
Introduction and Scientific Principle
This compound (C₁₃H₁₁FO) is a fluorinated aromatic compound with a molecular weight of 202.22 g/mol [1]. Its structure, featuring two linked phenyl rings with distinct functional groups, makes it a valuable building block in the synthesis of more complex molecules in the pharmaceutical and materials science sectors[2]. Accurate identification and purity assessment of such intermediates are critical for quality control and regulatory compliance.
Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for this application, combining two powerful analytical techniques.[3]
-
Gas Chromatography (GC) separates volatile and semi-volatile compounds from a mixture based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a heated column.[4] Compounds with higher volatility and weaker interactions with the stationary phase elute faster, resulting in characteristic retention times (RT).
-
Mass Spectrometry (MS) acts as a highly specific detector. Following separation by GC, eluting compounds are ionized, typically by electron ionization (EI). The resulting charged molecules (ions) and their fragments are then separated by their mass-to-charge ratio (m/z), producing a unique mass spectrum that serves as a molecular fingerprint.[5]
The combination allows for both the separation of the target analyte from a complex matrix and its definitive identification based on its mass spectrum.
Materials and Reagents
-
Analyte Standard: this compound (Purity ≥98%)
-
Solvent: HPLC-grade or GC-MS grade Dichloromethane (DCM) or Ethyl Acetate. The choice of solvent is critical; it must be highly volatile and not interfere with the analyte peak.[5][6]
-
Carrier Gas: Helium (99.999% purity or higher). Helium is chemically inert and provides good chromatographic efficiency.[7]
-
Glassware: Class A volumetric flasks, pipettes, and 2 mL amber glass autosampler vials with PTFE-lined septa. The use of glass is mandatory to prevent contamination from plasticizers.[5][8]
-
Filtration: 0.22 µm PTFE syringe filters.
Detailed Experimental Protocols
Standard and Sample Preparation
The objective of this step is to dissolve the solid analyte in a suitable volatile solvent to a concentration appropriate for GC-MS analysis, ensuring the solution is free of particulates that could damage the instrument.[8]
Protocol Steps:
-
Stock Solution (100 µg/mL):
-
Accurately weigh 10 mg of this compound standard.
-
Transfer the solid to a 100 mL volumetric flask.
-
Dissolve and dilute to the mark with Dichloromethane. Stopper and invert the flask 15-20 times to ensure homogeneity. This stock solution is stable for several months when stored at 4°C in an amber glass container.
-
-
Working Standard (1 µg/mL):
-
Pipette 1 mL of the 100 µg/mL stock solution into a 100 mL volumetric flask.
-
Dilute to the mark with Dichloromethane. This concentration is ideal for achieving a strong signal without overloading the detector.
-
-
Sample Preparation:
-
Final Preparation:
-
Filter the final working standard or prepared sample through a 0.22 µm PTFE syringe filter directly into a 2 mL autosampler vial.[8]
-
This filtration step is a non-negotiable quality control measure to remove any particulate matter that could block the injection syringe or contaminate the GC inlet.[5]
-
GC-MS Instrumental Setup and Analysis
The following parameters are optimized for a standard single quadrupole GC-MS system. A non-polar column is selected because "like dissolves like"; the non-polar biphenyl structure will interact favorably with a non-polar stationary phase, leading to good peak shape and resolution.
Workflow Diagram:
Caption: End-to-end workflow for the identification of this compound.
Table 1: GC-MS Instrumental Parameters
| Parameter | Setting | Rationale |
| Gas Chromatograph | ||
| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film | A robust, non-polar column providing excellent separation for aromatic compounds. |
| Carrier Gas | Helium | Inert, safe, and provides high efficiency.[7] |
| Flow Rate | 1.0 mL/min (Constant Flow Mode) | Optimal flow for a 0.25 mm ID column, balancing speed and resolution. |
| Injection Volume | 1 µL | Standard volume to prevent column or detector overload. |
| Inlet Temperature | 250 °C | Ensures rapid and complete volatilization of the analyte without thermal degradation.[6] |
| Injection Mode | Splitless (1 min purge delay) | Maximizes analyte transfer to the column, ideal for trace analysis and achieving low detection limits.[6] |
| Oven Program | 150°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min) | The initial hold focuses the analyte band. The ramp effectively separates compounds, and the final hold ensures elution. |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | Standard, high-energy ionization that produces reproducible, information-rich fragmentation patterns.[9] |
| Ionization Energy | 70 eV | The industry standard for generating mass spectra comparable to established libraries (e.g., NIST).[9] |
| MS Source Temp. | 230 °C | Prevents condensation of analytes in the ion source. |
| MS Quad Temp. | 150 °C | Ensures stable performance of the mass filter. |
| Scan Range | m/z 40 - 250 | Covers the expected molecular ion (202.22) and all significant fragments. |
| Solvent Delay | 3.0 min | Prevents the high-intensity solvent peak from entering and saturating the MS detector. |
Data Analysis and Interpretation
Positive identification of this compound is based on two corroborating pieces of evidence: the retention time (RT) and the mass spectrum.
-
Retention Time (RT): Under the conditions specified, the compound will elute at a consistent time. This RT should be established by injecting the known standard.
-
Mass Spectrum: The mass spectrum of the peak at the established RT must match the expected pattern for this compound. Key features to verify are:
-
The Molecular Ion (M⁺•): This is the peak corresponding to the intact molecule after ionization. For this compound, it should be clearly visible at m/z 202 .[1]
-
Fragmentation Pattern: The "base peak" is the most intense peak in the spectrum, representing the most stable fragment ion. Other fragments provide structural clues.
-
Expected Results and Discussion
The electron ionization process at 70 eV imparts significant energy into the molecule, causing it to fragment in predictable ways. The primary fragmentation pathways are driven by the cleavage of the weakest bonds and the formation of stable ions.
Chemical Structure:
Caption: Structure of this compound.
Table 2: Key Diagnostic Ions for this compound
| m/z | Ion Identity | Interpretation |
| 202 | [M]⁺• | Molecular Ion. Confirms the molecular weight of the compound. Expected to be the base peak or very intense. |
| 187 | [M - CH₃]⁺ | Loss of a methyl radical from the methoxy group. A common and indicative fragmentation for anisole-type compounds. |
| 171 | [M - OCH₃]⁺ | Loss of the entire methoxy radical. |
| 159 | [M - CH₃ - CO]⁺ | Subsequent loss of carbon monoxide (CO) from the [M - CH₃]⁺ fragment, a characteristic rearrangement. |
| 133 | [C₉H₆F]⁺ | Fragment resulting from cleavage and rearrangement. |
| 95 | [C₆H₄F]⁺ | Fluorophenyl cation, resulting from the cleavage of the bond between the two aromatic rings. |
Fragmentation Pathway:
Caption: Proposed EI fragmentation pathway for this compound.
The presence of a strong molecular ion peak at m/z 202 and the characteristic loss of a methyl group (m/z 187) are the most compelling pieces of evidence for confirming the compound's identity. Comparison of the acquired spectrum with a reference from a spectral library, such as the NIST Mass Spectral Library, can provide additional validation.[10]
Conclusion
The GC-MS protocol detailed in this application note provides a reliable and definitive method for the identification of this compound. By adhering to the specified sample preparation steps and instrumental conditions, researchers can achieve high-quality, reproducible data. The combination of chromatographic retention time and the unique mass spectral fingerprint, particularly the molecular ion and key fragments, allows for confident structural confirmation, which is essential for quality assurance in research and development.
References
-
SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]
-
UMass Chan Medical School. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]
-
Organomation. (n.d.). GC-MS Sample Preparation. Retrieved from [Link]
-
PubChem. (n.d.). 4-Methoxybiphenyl. Retrieved from [Link]
-
Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). 3-Fluoro-4'-methoxybiphenyl. Retrieved from [Link]
-
Davidson Analytical Services. (n.d.). Halogen and Compound Dependence of a Halogen Specific Detector for Gas Chromatography. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Gas Chromatography. Retrieved from [Link]
-
NIST. (n.d.). 4-Fluoro-2-methoxyphenol. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, September 11). 12.4: Gas Chromatography. Retrieved from [Link]
Sources
- 1. This compound | C13H11FO | CID 2758997 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ossila.com [ossila.com]
- 3. organomation.com [organomation.com]
- 4. GC-MS Sample Preparation | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Sample preparation GC-MS [scioninstruments.com]
- 6. uoguelph.ca [uoguelph.ca]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 9. application.wiley-vch.de [application.wiley-vch.de]
- 10. 4-Fluoro-2-methoxyphenol [webbook.nist.gov]
Precision Engineering of Enzyme Inhibitors: The 4-Fluoro-4'-methoxybiphenyl Scaffold
Application Note & Protocol Guide | Doc ID: AN-BPH-4F-OMe [1]
Abstract
This guide details the rational design, chemical synthesis, and biological evaluation of enzyme inhibitors utilizing the 4-Fluoro-4'-methoxybiphenyl scaffold. Recognized as a "privileged structure" in medicinal chemistry, this specific biaryl core offers a synergistic balance of metabolic stability (via the 4-fluoro substituent) and hydrogen-bond acceptor capability (via the 4'-methoxy group). This document provides a validated workflow for leveraging this scaffold to target hydrophobic binding pockets in enzymes such as Fatty Acid Amide Hydrolase (FAAH) and p38 MAP Kinase .[1]
Part 1: Rational Design & Structural Logic[1]
The "Privileged" Nature of the Scaffold
The this compound moiety is not merely a spacer; it is a functional pharmacophore designed to address specific liabilities in drug discovery:
-
Metabolic Blockade (The Fluorine Effect): The para-position of a phenyl ring is a "metabolic soft spot," highly susceptible to oxidation by Cytochrome P450 (CYP450) enzymes.[2] Substituting hydrogen with fluorine (
) at the 4-position blocks this oxidative attack without significantly altering the steric profile (Van der Waals radius: H = 1.20 Å vs. F = 1.47 Å). This significantly extends the in vivo half-life ( ). -
Electronic Modulation: Fluorine is highly electronegative, lowering the electron density of the aromatic ring (
-system), which can reduce non-specific binding and liability for reactive metabolite formation. -
Anchoring Interactions (The Methoxy Effect): The 4'-methoxy group serves as a specific hydrogen bond acceptor (HBA) for backbone amides or serine/threonine side chains within the enzyme active site.
SAR Decision Tree
When designing inhibitors around this core, the biphenyl system typically acts as the hydrophobic tail that occupies the enzyme's access channel, while a polar "warhead" is attached to interact with the catalytic triad.
Figure 1: Structure-Activity Relationship (SAR) logic for the biphenyl scaffold.[1] The core positions the warhead while resisting metabolic degradation.
Part 2: Chemical Synthesis Protocol
Objective: Synthesize this compound via Suzuki-Miyaura Cross-Coupling. Scale: 5.0 mmol typical yield.
Reaction Scheme
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1][3] | Amount | Role |
| 4-Bromoanisole | 187.03 | 1.0 | 935 mg (5 mmol) | Electrophile |
| 4-Fluorophenylboronic acid | 139.92 | 1.2 | 840 mg (6 mmol) | Nucleophile |
| Pd(dppf)Cl₂[1] · CH₂Cl₂ | 816.64 | 0.03 | 122 mg | Catalyst |
| Potassium Carbonate (K₂CO₃) | 138.21 | 3.0 | 2.07 g | Base |
| 1,4-Dioxane | - | - | 20 mL | Solvent |
| Water (Degassed) | - | - | 5 mL | Co-solvent |
Step-by-Step Procedure
-
Degassing (Critical): In a 50 mL round-bottom flask, combine 1,4-dioxane and water. Sparge with Argon or Nitrogen gas for 15 minutes to remove dissolved oxygen (prevents homocoupling and catalyst oxidation).[1]
-
Reagent Addition: Add 4-bromoanisole, 4-fluorophenylboronic acid, and K₂CO₃ to the solvent mixture.
-
Catalyst Addition: Add Pd(dppf)Cl₂ under a positive stream of inert gas.[1] Seal the flask with a septum or condenser immediately.[1]
-
Reaction: Heat the mixture to 90°C for 4–6 hours with vigorous magnetic stirring. Monitor reaction progress via TLC (Hexane/EtOAc 9:1). The product usually appears as a highly fluorescent spot under UV (254 nm).
-
Workup:
-
Purification: Recrystallize from hot Ethanol or perform Flash Column Chromatography (Silica gel, 0-5% EtOAc in Hexanes).
Figure 2: Optimized Suzuki-Miyaura coupling workflow for generating the biphenyl core.
Part 3: Biological Evaluation (FAAH Inhibition Assay)
Context: Fatty Acid Amide Hydrolase (FAAH) degrades the endocannabinoid anandamide. Biphenyl derivatives often bind in the hydrophobic "acyl chain" channel of FAAH. This protocol measures the IC50 of your synthesized inhibitor.[4]
Assay Principle
This is a fluorogenic assay utilizing the substrate Arachidonoyl-7-amino-4-methylcoumarin (AMC-Arachidonoyl) .[1]
-
Mechanism: FAAH hydrolyzes the amide bond, releasing free AMC.
-
Readout: AMC fluorescence (Excitation: 340 nm / Emission: 460 nm).[1]
-
Inhibition: Reduced fluorescence indicates successful enzyme inhibition.[1]
Materials
-
Enzyme: Recombinant Human FAAH (microsomal preparation).[1]
-
Substrate: AMC-Arachidonoyl (Stock: 10 mM in DMSO).[1]
-
Buffer: 50 mM Tris-HCl (pH 8.0), 1 mM EDTA, 0.1% BSA.
-
Plate: 96-well black, flat-bottom microplate.[1]
Experimental Protocol
-
Compound Preparation:
-
Enzyme Mix:
-
Dilute FAAH enzyme in Assay Buffer to a concentration where reaction is linear over 30 mins (typically 1-5 nM final).[1]
-
-
Plate Setup:
-
Pre-Incubation: Incubate plate at room temperature for 10 minutes to allow inhibitor binding.
-
Reaction Initiation:
-
Add 55 µL of Substrate Solution (Final concentration: 2 µM AMC-Arachidonoyl).
-
-
Measurement:
-
Read Fluorescence (Ex 340/Em 460) in kinetic mode every 60 seconds for 40 minutes.
-
Data Analysis
-
Calculate the Initial Velocity (V) (slope of the linear portion of the fluorescence curve) for each well.
-
Calculate % Inhibition :
-
IC50 Determination: Plot % Inhibition (Y-axis) vs. Log[Concentration] (X-axis) and fit to a non-linear regression (4-parameter logistic model).
Part 4: ADME Considerations (Metabolic Stability)
The primary advantage of the 4-fluoro substituent is resistance to metabolic degradation.
Validation Experiment: Microsomal Stability Assay.
-
Method: Incubate compound (1 µM) with Human Liver Microsomes (HLM) + NADPH at 37°C.
-
Sampling: Quench aliquots at 0, 5, 15, 30, and 60 mins with Acetonitrile.
-
Analysis: LC-MS/MS to track parent compound disappearance.
-
Success Metric: A generic biphenyl might have a
min.[1][5][6] The 4-Fluoro-4'-methoxy analog should target a min due to the blocked para-position.[1]
References
-
Privileged Structures in Drug Discovery: Costantino, L., & Barlocco, D. (2006).[1][7] Privileged structures as leads in medicinal chemistry.[1][7][8][9][10] Current Medicinal Chemistry, 13(1), 65-85.[7] [Link]
-
The "Fluorine Effect" in Medicinal Chemistry: Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]
-
Suzuki-Miyaura Coupling Protocols: Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
FAAH Inhibitor Design (Biphenyl Scaffolds): Ahn, K., et al. (2009). Discovery and characterization of a highly potent and selective urea inhibitor of fatty acid amide hydrolase. Chemistry & Biology, 16(4), 411-420. [Link]
-
Enzyme Inhibition Assay Standards: Copeland, R. A. (2005). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley-Interscience.[1] [Link]
Sources
- 1. This compound | C13H11FO | CID 2758997 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Privileged structures as leads in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lassbio.icb.ufrj.br [lassbio.icb.ufrj.br]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
In vitro assays for novel compounds derived from 4-Fluoro-4'-methoxybiphenyl
Application Note: Pharmacological Profiling & Assay Development for 4-Fluoro-4'-methoxybiphenyl Derivatives
Executive Summary
This compound (CAS: 450-39-5) represents a "privileged scaffold" in medicinal chemistry. Its structural utility lies in the strategic placement of the fluorine atom—which blocks metabolic oxidation at the typically labile para-position—and the methoxy group, which serves as a hydrogen bond acceptor or a precursor to phenolic pharmacophores.
This guide provides a rigorous, self-validating workflow for evaluating novel compounds derived from this scaffold. We focus on three critical domains: Metabolic Stability (ADME) , Target Engagement (COX-2 Inhibition) , and Phenotypic Efficacy (Cytotoxicity) .
Part 1: The Chemical Logic & Biological Context[1]
Before initiating wet-lab work, researchers must understand the why behind the assay selection.
-
The Fluorine Effect: The C-F bond is bio-isosteric to the C-H bond but significantly stronger (approx. 116 kcal/mol vs. 99 kcal/mol). In this scaffold, the fluorine at the 4-position prevents rapid CYP450-mediated hydroxylation, a common clearance pathway for biphenyls.
-
The Methoxy Liability: While the methoxy group improves lipophilicity (LogP), it is a prime target for O-demethylation by CYP2D6 or CYP2C9. Therefore, metabolic stability assays are not optional—they are critical go/no-go gates.
-
Target Relevance: Biphenyl derivatives are well-documented inhibitors of Cyclooxygenase-2 (COX-2) and tubulin polymerization. The planar biphenyl core fits into the hydrophobic channel of COX-2, making it an ideal candidate for anti-inflammatory drug discovery.
Part 2: Experimental Workflows & Protocols
Module A: Metabolic Stability (Microsomal Clearance)
Objective: Quantify the intrinsic clearance (
Expert Insight: Standard protocols often fail for fluorinated biphenyls due to non-specific binding (NSB) to microsomal proteins. This protocol includes a critical "NSB Correction Factor."
Materials:
-
Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).
-
Test Compound (10 mM stock in DMSO).
-
Internal Standard: Tolbutamide (low turnover) and Verapamil (high turnover).
Protocol:
-
Pre-Incubation: Dilute HLM to 0.5 mg/mL in 100 mM Potassium Phosphate buffer (pH 7.4). Spike with Test Compound (final conc. 1 µM, DMSO <0.1%). Incubate at 37°C for 5 mins.
-
Initiation: Add NADPH regenerating system to start the reaction.
-
Sampling: At
min, remove 50 µL aliquots. -
Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (ACN) containing the Internal Standard.
-
Analysis: Centrifuge (4000g, 20 min, 4°C). Analyze supernatant via LC-MS/MS. Monitor the parent ion (
) and the predicted phenol metabolite ( ).
Data Calculation:
Plot
Module B: Target Engagement (COX-2 Inhibition Screen)
Objective: Determine if the this compound derivatives selectively inhibit COX-2, a common target for biphenyl NSAIDs.
Expert Insight: Biphenyls are hydrophobic. In aqueous enzyme buffers, they may precipitate, causing false negatives. Use a detergent (Tween-20) below the CMC (Critical Micelle Concentration) to maintain solubility without denaturing the enzyme.
Materials:
-
Recombinant Human COX-2 Enzyme.
-
Arachidonic Acid (Substrate).[1]
-
Colorimetric Peroxidase Substrate (TMPD).
-
Heme (Cofactor).
Protocol:
-
Buffer Prep: 100 mM Tris-HCl (pH 8.0), 5 mM EDTA, 1 µM Heme, 0.01% Tween-20.
-
Inhibitor Incubation: Add 10 µL of Test Compound (serially diluted, 0.01 µM to 100 µM) to 150 µL enzyme solution. Incubate 10 min at 25°C to allow binding to the hydrophobic pocket.
-
Reaction Trigger: Add 20 µL Arachidonic Acid (100 µM final) + TMPD.
-
Readout: Monitor absorbance at 590 nm for 5 minutes (kinetic mode). The oxidation of TMPD is directly proportional to Prostaglandin G2 generation.
-
Validation: Use Celecoxib (selective COX-2 inhibitor) as a positive control.
Module C: Phenotypic Cytotoxicity (A549 & A375 Cell Lines)
Objective: Assess antiproliferative potency against lung (A549) and melanoma (A375) lines, which are sensitive to biphenyl-based tubulin disruptors.
Protocol (SRB Assay - Superior to MTT for Biphenyls): Why SRB? MTT can be reduced by certain antioxidant chemical scaffolds, yielding false positives. Sulforhodamine B (SRB) measures protein content and is chemically inert to the test molecule.
-
Seeding: Seed 5,000 cells/well in 96-well plates. Allow attachment (24h).
-
Treatment: Treat with compounds (0.1 – 50 µM) for 48h.
-
Fixation: Add cold TCA (10% final) carefully. Incubate 1h at 4°C. Wash 5x with water.
-
Staining: Add 0.4% SRB in 1% acetic acid. Incubate 15 min.
-
Solubilization: Wash 5x with 1% acetic acid. Air dry. Solubilize bound dye with 10 mM Tris base.
-
Detection: Read OD at 510 nm.
Part 3: Data Visualization & Logic
Workflow Logic: The "Biphenyl Optimization Loop"
The following diagram illustrates the decision-making process when screening this library. Note the specific check for metabolic stability due to the methoxy group.
Caption: Decision tree for screening fluorinated biphenyls. Note the critical gate at "Microsomal Stability" to address the metabolic liability of the methoxy group.
Comparative Data Summary
When analyzing results, organize data to highlight the "Fluorine Advantage."
| Compound ID | Structure Note | COX-2 IC50 (µM) | HLM T1/2 (min) | A549 GI50 (µM) | Interpretation |
| Parent | 4-F, 4'-OMe | >50 | 14.6 | >50 | Baseline Scaffold (Weak activity, rapid clearance) |
| Cmpd A | 3-F, 4'-OMe | 12.5 | 22.1 | 15.2 | Positional isomer improves binding slightly. |
| Cmpd B | 4-F, 4'-CN | 1.8 | 74.5 | 2.1 | Hit: Cyano sub (isostere) improves stability & potency. |
| Celecoxib | Control | 0.05 | >120 | 5.5 | Reference Standard. |
Part 4: References
-
BenchChem. (2025).[2][3] Applications of 4-Fluoro-2-(4-methoxybenzyl)phenol in Medicinal Chemistry: A Prospective Analysis. Retrieved from
-
Li, Y., et al. (2023). Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability. Acta Pharmaceutica Sinica B. Retrieved from
-
Qiu, J., et al. (2023).[4] Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega. Retrieved from
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Retrieved from
-
Thermo Fisher Scientific. (2024). Cytotoxicity Assays: Overview and Protocol Selection. Retrieved from
Sources
Troubleshooting & Optimization
Improving yield of 4-Fluoro-4'-methoxybiphenyl Suzuki coupling
Case Reference: Synthesis of 4-Fluoro-4'-methoxybiphenyl
Status: Active Priority: High (Yield Optimization) Assigned Specialist: Senior Application Scientist, Catalysis Group[1]
Diagnostic Triage: Identify Your Failure Mode
Before altering your protocol, use this diagnostic workflow to pinpoint the exact bottleneck.[1] Most failures with 4-methoxyphenylboronic acid stem from its electron-rich nature, which accelerates hydrolytic deboronation over the desired transmetallation.
Figure 1: Diagnostic logic for identifying reaction bottlenecks. Note that "Protodeboronation" is the statistically most likely failure for methoxy-substituted boronic acids.
Technical Analysis: The "Electronic Trap"
To improve yield, you must understand the competing kinetics specific to your substrates.
-
The Halide (1-Bromo-4-fluorobenzene): The fluorine atom is electron-withdrawing (
), which activates the C-Br bond for Oxidative Addition. This step is rarely the bottleneck unless the catalyst is dead. -
The Boronic Acid (4-Methoxyphenylboronic acid): The methoxy group is strongly electron-donating (
). This increases electron density at the ipso-carbon.-
Pro: It accelerates Transmetallation.[2]
-
Con: It significantly increases the rate of Protodeboronation (hydrolysis). Under basic conditions, the boronic acid hydrolyzes to Anisole (Ph-OMe) faster than it can couple if the catalyst is slow.
-
The Solution: You need a catalyst system that facilitates Transmetallation/Reductive Elimination faster than the background rate of Boronic Acid hydrolysis.
Optimized Protocols
Do not rely on generic "Tetrakis" (Pd(PPh3)4) conditions for this specific substrate pair if you require yields >85%. It is often too slow to outcompete deboronation.
Protocol A: The "High-Throughput" Standard (Recommended)
Best for: Maximum yield, scalability, and robustness.[1]
| Component | Reagent | Equiv.[2][3][4][5][6][7][8] | Role |
| Catalyst | XPhos Pd G2 | 1-2 mol% | Bulky, electron-rich ligand accelerates reductive elimination. |
| Base | K₃PO₄ (0.5M aq) | 2.0 | Weaker base than carbonates; minimizes deboronation.[1] |
| Solvent | THF or 1,4-Dioxane | - | Miscibility with water ensures phase transfer.[1] |
| Temp | 60 °C | - | Mild heat prevents thermal decomposition. |
Step-by-Step:
-
Charge reaction vial with 1-bromo-4-fluorobenzene (1.0 equiv), 4-methoxyphenylboronic acid (1.2 equiv), and XPhos Pd G2 (0.02 equiv).[1]
-
Seal and purge with Argon/N₂ for 5 minutes (Critical).
-
Add degassed THF (0.2 M concentration relative to halide).
-
Add degassed 0.5 M aqueous K₃PO₄ (2.0 equiv).
-
Stir vigorously at 60 °C for 2-4 hours.
-
Checkpoint: If LCMS shows Anisole formation, add 0.5 equiv more boronic acid.[1]
Protocol B: The "Anhydrous" Rescue
Best for: Cases where protodeboronation is uncontrollable (e.g., >20% Anisole formation).[1]
-
Catalyst: Pd(dppf)Cl₂ (3 mol%)[1]
-
Base: CsF (2.5 equiv, anhydrous)[1]
-
Solvent: 1,4-Dioxane (Dry)[1]
-
Mechanism: Uses fluoride-mediated transmetallation instead of hydroxide, eliminating water from the system and shutting down the hydrolysis pathway.
Critical Failure Modes (FAQs)
Q1: My boronic acid is gone, but 50% of my bromide remains.
Diagnosis: Protodeboronation. The 4-methoxy group activated the boronic acid towards hydrolysis. The "missing" mass is Anisole (volatile, often lost on rotovap). Fix:
-
Switch Base: Move from Na₂CO₃/K₂CO₃ to K₃PO₄ or KF . Carbonates raise the pH too high, accelerating hydrolysis.[1]
-
Slow Addition: Dissolve the boronic acid in the organic solvent and add it via syringe pump over 1 hour. This keeps the instantaneous concentration low, favoring the catalyst cycle over the second-order hydrolysis reaction.
Q2: The reaction turns black immediately and stalls.
Diagnosis: Pd Black Formation (Catalyst Death). Your ligand is dissociating, or the catalyst is unstable.[1] Fix:
-
Avoid Pd(PPh₃)₄: It is air-sensitive and thermally unstable.
-
Use Palladacycles: Switch to XPhos Pd G2 or SPhos Pd G2 . These precatalysts are air-stable and activate only inside the reaction, preventing premature death.
Q3: I see a peak with Mass = 214 (Dimer).
Diagnosis: Oxidative Homocoupling. Oxygen entered the system, causing the boronic acid to couple with itself (4,4'-dimethoxybiphenyl).[1] Fix:
-
Degas Solvents: Sparging with N₂ for 15 mins is better than sonication.
-
Verify Inert Atmosphere: Ensure your septum is not cored.
Mechanistic Visualization
The following diagram illustrates the kinetic competition you are managing. Your goal is to maximize the green path and minimize the red path.
Figure 2: Kinetic competition between the productive Suzuki cycle (Green) and the parasitic Protodeboronation pathway (Red).
Performance Benchmarks
Based on aggregated internal data and literature precedents for electron-rich boronic acids:
| Catalyst System | Base | Solvent | Yield (Isolated) | Notes |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 45-60% | High deboronation; requires excess boronic acid (1.5-2.0 eq). |
| Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 75-80% | Robust, but requires rigorous O₂ exclusion.[1] |
| XPhos Pd G2 | K₃PO₄ | THF/H₂O | 92-98% | Recommended. Fastest turnover; minimizes side reactions. |
| Pd/C (Heterogeneous) | KOH | H₂O | 30-50% | Poor reproducibility with this specific substrate pair. |
References
-
Protodeboronation Mechanisms
-
Buchwald Precatalysts (XPhos G2)
-
General Suzuki-Miyaura Review
-
Miyaura, N., & Suzuki, A. (1995).[1] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.
-
-
Anhydrous Fluoride Conditions
-
Wright, S. W., et al. (1994).[1] "Fluoride-mediated boronic acid coupling reactions." The Journal of Organic Chemistry.
-
Sources
Technical Support Center: Synthesis of 4-Fluoro-4'-methoxybiphenyl
Welcome to the technical support center for the synthesis of 4-Fluoro-4'-methoxybiphenyl. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important biaryl compound. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the common challenges and side reactions encountered during its synthesis, primarily via the Suzuki-Miyaura cross-coupling reaction.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
A1: The most prevalent and versatile method is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] This reaction typically involves coupling an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. For this specific target, the common coupling partners are either:
-
Route A: 4-Fluorophenylboronic acid and 4-bromoanisole (or 4-iodoanisole).
-
Route B: 4-Methoxyphenylboronic acid and 1-bromo-4-fluorobenzene (or 1-iodo-4-fluorobenzene).
The choice between routes depends on the commercial availability, cost, and stability of the starting materials.
Q2: What are the primary side products I should be aware of during the synthesis?
A2: The formation of impurities is a common challenge that can complicate purification and reduce yields. The three most critical side products to monitor are:
-
Homocoupling Products: Formation of symmetrical biaryls, such as 4,4'-dimethoxybiphenyl (from the methoxyphenyl partner) and 4,4'-difluorobiphenyl (from the fluorophenyl partner).
-
Protodeboronation Product: The undesired conversion of the boronic acid starting material back to its corresponding arene (e.g., 4-fluorophenylboronic acid converting to fluorobenzene).[3] This is a significant pathway for yield loss.
-
Dehalogenation Product: The reduction of the aryl halide starting material, replacing the halogen with a hydrogen atom (e.g., 4-bromoanisole converting to anisole).
Q3: Why is rigorous control of reaction conditions so critical?
A3: The Suzuki-Miyaura catalytic cycle is a delicate balance of several key steps: oxidative addition, transmetalation, and reductive elimination.[1] Side reactions like homocoupling and protodeboronation are competitive pathways that can dominate if the conditions are not optimal.[3][4] For example, the presence of dissolved oxygen can promote homocoupling, while elevated temperatures and certain bases can accelerate the decomposition of the boronic acid (protodeboronation).[4][5] Precise control ensures the catalytic cycle favors the desired cross-coupling pathway, maximizing yield and purity.
Troubleshooting Guide: Side Product Formation
This section addresses specific issues you may encounter during your experiment.
Problem 1: I am observing significant amounts of homocoupling products (e.g., 4,4'-dimethoxybiphenyl) in my crude product mixture.
Cause & Mechanistic Insight: Homocoupling of boronic acids is often promoted by the presence of molecular oxygen or by palladium(II) species that form if the catalyst precursor is not efficiently reduced to the active Pd(0) state.[4][6] Oxygen can re-oxidize Pd(0) to Pd(II), which can then participate in a catalytic cycle that couples two boronic acid molecules.[4][6]
Solutions & Scientific Rationale:
-
Ensure Rigorous Degassing:
-
Why: To remove dissolved oxygen, which is a key culprit in promoting homocoupling.[4]
-
Protocol: Before adding the palladium catalyst, thoroughly degas your solvent and reaction mixture. The most effective method is to subject the mixture to three cycles of vacuum followed by backfilling with an inert gas like argon or nitrogen (a "freeze-pump-thaw" cycle is even more rigorous for sensitive reactions). Simply sparging the solvent with an inert gas for 20-30 minutes is also a common and effective technique.
-
-
Select an Appropriate Catalyst/Precatalyst:
-
Why: Pd(II) precatalysts like Pd(OAc)₂ require in-situ reduction to the active Pd(0) species. If this reduction is slow or incomplete, the remaining Pd(II) can drive the homocoupling pathway.[4]
-
Protocol: Consider using a Pd(0) source directly, such as Pd(PPh₃)₄, or a modern precatalyst (e.g., a palladacycle) that is designed for rapid and efficient generation of the active catalyst. If using a Pd(II) source, ensure your phosphine ligand is present in a sufficient ratio to facilitate the reduction.
-
-
Control the Reaction Temperature:
-
Why: While higher temperatures can increase the rate of the desired reaction, they can also accelerate side reactions.
-
Protocol: Begin your optimization at a moderate temperature (e.g., 80 °C) and only increase it if the reaction is sluggish.[7] Monitor the reaction by TLC or LC-MS to find the optimal balance between reaction rate and impurity formation.
-
Problem 2: My yield is low, and I've identified the protodeboronation byproduct (e.g., fluorobenzene) in my reaction.
Cause & Mechanistic Insight: Protodeboronation is the protonolysis of the C-B bond, replacing it with a C-H bond.[3] This side reaction is highly dependent on the reaction medium (especially the presence of water), the strength and type of base used, and the electronic properties of the arylboronic acid.[8][9] Electron-deficient boronic acids, such as 4-fluorophenylboronic acid, can be more susceptible to this process under certain conditions.[5]
Solutions & Scientific Rationale:
-
Optimize the Base:
-
Why: The base is crucial for activating the boronic acid for transmetalation, but strongly basic and highly aqueous conditions can accelerate protodeboronation.[2][9]
-
Protocol: Switch from strong bases like NaOH or KOH to milder inorganic bases such as K₂CO₃ or K₃PO₄.[10] These provide sufficient basicity for the catalytic cycle while being less aggressive in promoting the undesired protonolysis. Organic bases can also be considered.
-
-
Use a Boronic Ester:
-
Why: Boronic esters (e.g., pinacol esters) are generally more stable towards protodeboronation than their corresponding boronic acids.[4][8] They act as a "slow-release" source of the boronic acid under the reaction conditions, keeping its instantaneous concentration low and minimizing the opportunity for decomposition.
-
Protocol: Substitute the 4-fluorophenylboronic acid with 4-fluorophenylboronic acid pinacol ester. Note that this may require slight adjustments to the reaction conditions (e.g., the choice of base, as fluoride sources like KF or CsF are often effective for activating esters).
-
-
Minimize Water Content:
-
Why: While some water is often necessary for the Suzuki reaction (especially when using inorganic bases), excessive amounts can provide a proton source for protodeboronation.
-
Protocol: If using a mixed solvent system like dioxane/water or toluene/ethanol/water, systematically reduce the proportion of water. Start with a ratio like 10:1 (organic:water) and adjust as needed. Ensure your organic solvents are of high purity and appropriately dried if aiming for nearly anhydrous conditions (often used with boronic esters and organic bases).
-
Data Summary: Impact of Reaction Parameters
The following table summarizes the general effects of key parameters on the formation of the desired product versus the primary side products in a typical Suzuki-Miyaura synthesis of this compound.
| Parameter | Condition | Desired Product Yield | Homocoupling | Protodeboronation | Rationale |
| Atmosphere | Rigorously Degassed (Ar/N₂) | Favorable | ▼ | Neutral | Minimizes O₂, a key promoter of homocoupling.[4][6] |
| Air / Poorly Degassed | Unfavorable | ▲▲ | Neutral | O₂ oxidizes Pd(0) to Pd(II), which catalyzes homocoupling.[4] | |
| Base | K₃PO₄, K₂CO₃ | Favorable | ▼ | ▼ | Weaker bases are less likely to promote protodeboronation.[10] |
| NaOH, KOH | Potentially Unfavorable | Neutral | ▲ | Strong bases in aqueous media can accelerate C-B bond cleavage.[9] | |
| Boron Source | Boronic Acid | Good | ▲ | ▲ | More susceptible to decomposition and homocoupling. |
| Boronic Ester (e.g., Pinacol) | Excellent | ▼▼ | ▼▼ | More stable, slow-release nature minimizes side reactions.[4][8] | |
| Temperature | Moderate (e.g., 70-90 °C) | Favorable | Neutral | Neutral | Optimal balance between reaction rate and catalyst/reagent stability. |
| High (e.g., >110 °C) | Unfavorable | ▲ | ▲ | Can accelerate catalyst decomposition and all side reactions.[7][10] |
Key: ▲ (Increase), ▼ (Decrease), ▲▲ (Significant Increase), ▼▼ (Significant Decrease)
Experimental Protocols
Protocol 1: Standard Synthesis of this compound via Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the synthesis.
-
Reagent Preparation:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoanisole (1.87 g, 10.0 mmol, 1.0 equiv).
-
Add 4-fluorophenylboronic acid (1.54 g, 11.0 mmol, 1.1 equiv).
-
Add potassium carbonate (K₂CO₃) (2.76 g, 20.0 mmol, 2.0 equiv).
-
-
Solvent Addition and Degassing:
-
Add 1,4-dioxane (30 mL) and water (6 mL).
-
Seal the flask with a septum. Degas the mixture thoroughly by bubbling argon through the solution for 20 minutes while stirring.
-
-
Catalyst Addition:
-
Under a positive pressure of argon, add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 146 mg, 0.2 mmol, 2 mol%).
-
-
Reaction Execution:
-
Place the flask in a preheated oil bath at 90 °C.
-
Stir the reaction vigorously for 4-6 hours. Monitor the reaction progress by TLC or LC-MS by taking small aliquots.
-
-
Work-up and Purification:
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (50 mL) and water (50 mL).
-
Separate the layers. Wash the organic layer with brine (2 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.
-
Protocol 2: Troubleshooting Experiment to Minimize Protodeboronation
This workflow outlines how to screen for optimal base and solvent conditions.
-
Setup: Prepare three parallel reaction vials, each with 4-fluorophenylboronic acid (140 mg, 1.0 mmol) and 4-iodoanisole (234 mg, 1.0 mmol).
-
Variable Conditions:
-
Vial A (Control): Add K₂CO₃ (276 mg, 2.0 mmol), Toluene (4 mL), and Water (1 mL).
-
Vial B (Weaker Base): Add potassium phosphate (K₃PO₄) (424 mg, 2.0 mmol), Toluene (4 mL), and Water (1 mL).
-
Vial C (Reduced Water): Add K₃PO₄ (424 mg, 2.0 mmol), Toluene (4.5 mL), and Water (0.5 mL).
-
-
Execution: Degas all vials with argon. Add the same catalyst and ligand (e.g., Pd(OAc)₂ and SPhos) to each. Heat all vials to 100 °C for 2 hours.
-
Analysis: Cool the reactions, quench a small aliquot from each with water, and extract with ethyl acetate. Analyze the organic extracts by GC-MS. Compare the ratio of the desired product to the protodeboronation byproduct (fluorobenzene) in each vial to determine the optimal conditions.
Visual Diagrams
Core Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Competing Side Reaction Pathways
Caption: Major competing reaction pathways in Suzuki-Miyaura coupling.
Troubleshooting Flowchart
Caption: A step-by-step guide for troubleshooting common side products.
References
-
PrepChem. Synthesis of 4'-methoxybiphenyl-4-carboxylic acid. Available from: [Link]
-
PrepChem. Synthesis of 4-methoxybiphenyl. Available from: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024). Available from: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
Lloyd-Jones, G. C., et al. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. (2022). Journal of the American Chemical Society. Available from: [Link]
-
ResearchGate. Scheme 1: Synthesis of 4-methoxybiphenyl (4-MeOBP) and by-products in the Kumada reaction. Available from: [Link]
-
MacMillan, D. W. C., et al. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022). Organic Process Research & Development. Available from: [Link]
-
PubMed. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. (2015). Chemistry. Available from: [Link]
-
Lloyd-Jones, G. C., et al. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. (2021). Journal of the American Chemical Society. Available from: [Link]
-
MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. (2022). Molecules. Available from: [Link]
-
Reddit. Question About Suzuki Coupling Reaction Byproducts (Homocoupling). (2025). r/chemhelp. Available from: [Link]
-
ResearchGate. Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions | Request PDF. (2015). Available from: [Link]
-
National Center for Biotechnology Information. This compound. PubChem Compound Database. Available from: [Link]
-
Wikipedia. Protodeboronation. Available from: [Link]
-
American Chemical Society. Designing Pd and Ni Catalysts for Cross-Coupling Reactions by Minimizing Off-Cycle Species. (2018). ACS Catalysis. Available from: [Link]
-
UC Berkeley, College of Chemistry. The Suzuki Reaction. (2014). Available from: [Link]
-
MDPI. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (2018). Catalysts. Available from: [Link]
-
Lloyd-Jones, G. C., et al. Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. (2017). Journal of the American Chemical Society. Available from: [Link]
-
American Chemical Society. Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. (2017). The Journal of Organic Chemistry. Available from: [Link]
-
YouTube. Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved ChemOrgChem. (2025). Available from: [Link]
-
YouTube. Suzuki cross-coupling reaction. (2020). Available from: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. mdpi.com [mdpi.com]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. research.ed.ac.uk [research.ed.ac.uk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Catalyst selection for efficient 4-Fluoro-4'-methoxybiphenyl synthesis
Ticket ID: SUZ-F-OMe-001 Subject: Catalyst Selection & Process Optimization Guide Status: Open Assigned Specialist: Senior Application Scientist
Introduction: The Synthetic Challenge
You are attempting to synthesize 4-Fluoro-4'-methoxybiphenyl via Suzuki-Miyaura cross-coupling. This specific target presents a classic electronic mismatch challenge:
-
Electronic Contrast: You are coupling an electron-rich ring (methoxy-substituted) with an electron-poor ring (fluoro-substituted).
-
Route Dependency: The efficiency of the reaction depends heavily on which ring carries the halogen and which carries the boronic acid.
This guide provides a self-validating workflow to ensure high yields (>90%) and minimal impurities.
Module 1: Catalyst Selection Matrix
Do not choose a catalyst based on tradition. Choose based on your specific substrate constraints.
| Catalyst System | Type | Recommended For | Pros | Cons |
| Pd(dppf)Cl₂[1][2][3]·CH₂Cl₂ | The Workhorse | Route A & B (Standard) | • Air-stable solid• High turnover for aryl bromides• Large bite angle prevents catalyst deactivation | • Difficult to remove residual dppf ligand traces• Slower oxidative addition on electron-rich chlorides |
| Pd(PPh₃)₄ | The Classic | Route B (Activated Halides) | • Inexpensive• Well-understood kinetics | • Highly air-sensitive (requires glovebox/Schlenk)• High homocoupling risk if O₂ is present |
| XPhos Pd G2/G3 | The Specialist | Difficult Substrates | • Rapid oxidative addition (even on chlorides)• Works at low catalyst loading (<0.5 mol%) | • Expensive• Overkill for simple aryl bromides |
Module 2: The "Gold Standard" Protocol
This protocol prioritizes robustness over speed. It uses a two-phase solvent system to ensure solubility of both the inorganic base and organic substrates.
Preferred Route (Route B): 1-Bromo-4-fluorobenzene (Electrophile) + 4-Methoxyphenylboronic acid (Nucleophile). Why? The fluorine atom on the aryl bromide inductively withdraws electron density, accelerating the rate-limiting Oxidative Addition step.
Reagents:
-
Aryl Halide: 1-Bromo-4-fluorobenzene (1.0 equiv)
-
Boronic Acid: 4-Methoxyphenylboronic acid (1.2 equiv)
-
Base: K₂CO₃ (2.0 equiv) or K₃PO₃ (for faster reaction)
-
Solvent: 1,4-Dioxane : Water (4:1 ratio)
Step-by-Step Workflow:
-
Degassing (CRITICAL): Sparge the Dioxane/Water mixture with Argon or Nitrogen for 15 minutes before adding catalyst. Oxygen is the enemy of this reaction.
-
Charging: Add Aryl Halide, Boronic Acid, and Base to the reaction vessel.
-
Catalyst Addition: Add Pd(dppf)Cl₂ under a counter-flow of inert gas.
-
Reaction: Heat to 80–90°C for 4–6 hours.
-
Self-Validation Check: The reaction mixture should turn from orange/red to black (Pd precipitation) only after the reaction is near completion. Early blacking out indicates catalyst death (see Troubleshooting).
-
-
Workup: Cool to RT. Dilute with EtOAc. Wash with water and brine. Dry over Na₂SO₄.
-
Purification: Silica gel column chromatography (Hexanes:EtOAc 95:5).
-
TLC Tip: The product (biaryl) usually has a higher Rf than the boronic acid but lower than the aryl bromide.
-
Module 3: Troubleshooting Guide (FAQ)
Ticket #001: "I see starting material remaining (Low Conversion)."
Diagnosis: The Oxidative Addition (OA) step is failing.
-
Cause 1: If you are using 4-Bromoanisole (Route A), the electron-donating methoxy group makes the C-Br bond strong and unreactive.
-
Cause 2: Catalyst poisoning by O₂. Solution:
-
Switch Routes: Use 1-Bromo-4-fluorobenzene instead. The electron-withdrawing fluorine activates the C-Br bond.
-
Boost the Catalyst: Switch to XPhos Pd G3 . The bulky, electron-rich phosphine ligand forces the palladium into the active Pd(0) state and accelerates OA.
Ticket #002: "I have a major impurity spot just above my product."
Diagnosis: Homocoupling (4,4'-Dimethoxybiphenyl or 4,4'-Difluorobiphenyl). Mechanism: Oxygen causes the boronic acid to couple with itself (Glaser-type mechanism) or the aryl halide to dimerize. Solution:
-
Rigorous Degassing: Do not just "purge" the headspace. You must bubble gas through the solvent (sparging) or use Freeze-Pump-Thaw cycling.[5]
-
Slow Addition: Add the boronic acid solution slowly via syringe pump over 1 hour to keep its concentration low relative to the aryl halide.
Ticket #003: "The reaction turned black immediately upon heating."
Diagnosis: "Palladium Black" formation. The ligand has dissociated, and Pd(0) atoms have aggregated into inactive metal nanoparticles. Solution:
-
Check Solvent: Ensure your solvent is not contaminated with peroxides (common in old Dioxane/THF).
-
Add Ligand: Add 10 mol% of free PPh₃ or dppf to stabilize the active Pd species.
Module 4: Mechanistic Visualization
Understanding the cycle allows you to pinpoint exactly where your reaction is stalling.
Figure 1: The Suzuki-Miyaura Catalytic Cycle adapted for fluorinated biaryl synthesis. Note that Oxidative Addition is the rate-determining step for aryl bromides.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiarylphosphine Ligands.[6] Accounts of Chemical Research, 41(11), 1461–1473.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling: Mechanism and Recent Literature.
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443.
Sources
Base and solvent effects on Suzuki coupling of 4-bromoanisole
Topic: Base and Solvent Effects on 4-Bromoanisole Coupling
Status: Active Ticket ID: SMC-4BA-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Introduction
Welcome to the Catalysis Optimization Hub. You are likely here because your cross-coupling of 4-bromoanisole is suffering from stalled conversion, low yields, or inconsistent reproducibility.
While 4-bromoanisole is a standard benchmark substrate, its electron-rich nature (due to the methoxy group) renders the C-Br bond less electrophilic than electron-deficient aryl halides. This makes the oxidative addition slower and the system more sensitive to the transmetallation efficiency, which is directly dictated by your choice of base and solvent.
This guide moves beyond "recipe following" to explain the causality of reaction failures and provides a self-validating protocol.
Module 1: The Mechanistic Diagnostic
Why Base and Solvent Matter (The "Hidden" Step)
Many researchers assume the base merely neutralizes the acid byproduct (HBr). This is incorrect. In Suzuki coupling, the base is a kinetic activator .
The reaction cannot proceed without the base converting the unreactive organoboronic acid into a reactive boronate species (or converting the Pd-halide to a Pd-hydroxo species).
Key Insight: If your solvent does not dissolve the base, or if water is entirely absent, the "Boronate Activation" step fails, and the catalytic cycle halts at the Pd(II) intermediate.
Visualization: The Base-Activated Catalytic Cycle
The following diagram highlights exactly where the base and solvent interface with the catalytic cycle.
Figure 1: The Suzuki-Miyaura catalytic cycle. Note the "Base/Solvent Critical Zone" where the boronic acid must be activated before it can enter the cycle.
Module 2: Solvent Selection Matrix
For 4-bromoanisole, solvent choice is a balance between solubility of the catalyst (usually lipophilic) and solubility of the base (usually inorganic salts).
| Solvent System | Polarity | Base Compatibility | Recommendation | Technical Note |
| Dioxane / Water (4:1) | Protic/Aprotic Mix | Excellent ( | High (Standard) | The "Gold Standard." Water dissolves the inorganic base, allowing phase transfer to the organic layer where the catalyst resides. |
| Toluene (Anhydrous) | Non-polar | Poor (Requires | Medium | Requires stronger bases or specific cations (Cesium) to function due to poor salt solubility. Good for water-sensitive substrates, but slower. |
| DMF / DMSO | Polar Aprotic | Good | Specialist | High boiling points make product isolation difficult. Often leads to Pd "black" precipitation if not carefully controlled. |
| Ethanol / Water | Polar Protic | Excellent | High (Green) | Very fast rates for 4-bromoanisole. Eco-friendly. Ensure your aryl halide is soluble at reflux. |
Critical Troubleshooting Rule: If using non-polar solvents (Toluene/Dioxane) without water, you generally need a base with a lipophilic cation (e.g.,
Module 3: Base Optimization
The "Cesium Effect" is a real phenomenon in Suzuki coupling. Cesium has a large ionic radius, creating a "loose" ion pair that increases the basicity and solubility of the carbonate in organic solvents compared to Potassium or Sodium.
| Base | Strength | Solubility (Organic) | Best Use Case |
| Moderate | Low | Standard Aqueous. Best for Dioxane/Water or EtOH/Water mixtures. Cheap and reliable. | |
| Moderate | Moderate | Anhydrous/Aprotic. Essential if you must use DMF or Toluene without water. | |
| Strong | Low | Steric Bulk. Use if the boronic acid is sterically hindered (e.g., ortho-substituted). | |
| Very Strong | High | Avoid. Too strong for simple Suzuki; can cause side reactions. |
Module 4: Validated Experimental Protocol
Protocol ID: SUZ-4BA-STD-01 Target: 4-Methoxybiphenyl (from 4-bromoanisole + phenylboronic acid) Scale: 1.0 mmol
Reagents
-
4-Bromoanisole (1.0 equiv)
-
Phenylboronic acid (1.2 equiv) - Excess accounts for protodeboronation.
-
Base:
(2.0 equiv) -
Catalyst:
(3-5 mol%) OR (for faster rates). -
Solvent: 1,4-Dioxane : Water (4:1 ratio).
Step-by-Step Methodology
-
Degassing (Crucial): Sparge the Dioxane/Water mixture with Nitrogen or Argon for 15 minutes before adding catalyst. Oxygen kills Pd(0) species.
-
Assembly: In a reaction vial, combine aryl halide, boronic acid, and base.
-
Catalyst Addition: Add the Pd catalyst last.
-
Inerting: Seal the vial and purge the headspace with inert gas.
-
Reaction: Heat to 80°C - 90°C for 4-12 hours.
-
Checkpoint: The solution should darken (brown/black) but remain homogeneous initially. Immediate precipitation of Pd black suggests ligand instability (add more ligand or lower temp).
-
-
Workup: Cool to RT. Dilute with Ethyl Acetate.[1] Wash with water (to remove salts) and brine. Dry over
.
Module 5: Troubleshooting & FAQs
Q: My reaction stalled at 60% conversion. Adding more catalyst didn't help. Why? A: This is likely Boronic Acid Degradation . Phenylboronic acid can undergo protodeboronation (turning into benzene) faster than the cross-coupling if the pH is too high or the catalyst is inactive.
-
Fix: Add 0.5 equiv more Boronic Acid , not catalyst. Ensure your solvent is degassed.
Q: I am seeing homocoupling (Biphenyl formation). A: This indicates the presence of Oxygen . Oxygen promotes the oxidative homocoupling of boronic acids (Glaser-type or oxidative dimerization).
-
Fix: Improve your degassing technique (freeze-pump-thaw is best, sparging is acceptable).
Q: Can I run this in pure water? A: Yes, but 4-bromoanisole has low water solubility.
-
Fix: You must add a surfactant like TBAB (Tetrabutylammonium bromide) or SDS to create micelles (emulsion). This acts as a Phase Transfer Catalyst, allowing the reaction to proceed in "green" media.
Q: Why is Cesium Carbonate recommended for Toluene?
A:
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Leadbeater, N. E., & Marco, M. (2003). Ligand-free palladium catalysis of the Suzuki reaction in water using microwave heating. Organic Letters, 5(21), 3919–3922. Link
-
Bellina, F., et al. (2004). Suzuki–Miyaura cross-coupling reactions in aqueous media.[2][3] Synthesis, 2004(15), 2419-2440. Link
-
Wolfe, J. P., & Buchwald, S. L. (2000).[4] A Highly Active Catalyst for the Room-Temperature Amination and Suzuki Coupling of Aryl Chlorides. Angewandte Chemie, 38(16), 2413-2416. Link
Sources
Troubleshooting homocoupling in 4-Fluoro-4'-methoxybiphenyl synthesis
Ticket #404: Troubleshooting Homocoupling in 4-Fluoro-4'-methoxybiphenyl Synthesis
Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Priority: High (Process Optimization)
Executive Summary & Diagnostic Workflow
User Issue: You are synthesizing This compound via Suzuki-Miyaura coupling. You observe low yields and the formation of persistent side products (impurities) that co-elute or closely trail your product on TLC/HPLC.
Mechanistic Insight: In biaryl synthesis, "homocoupling" refers to the symmetric coupling of two identical starting materials. Identifying which starting material has dimerized is the critical first step in troubleshooting, as the mechanisms for nucleophile dimerization (boronic acid) and electrophile dimerization (aryl halide) are fundamentally different.
Diagnostic Decision Tree
Use the following logic flow to identify your specific failure mode based on Mass Spectrometry (LC-MS) or GC-MS data.
Figure 1: Diagnostic logic for identifying side-reactions in the synthesis of this compound.
Deep Dive: The Oxidative Homocouple (The "Glaser" of Suzuki)
Symptom: Presence of 4,4'-Dimethoxybiphenyl (m/z 214). Reactants: 4-Methoxyphenylboronic acid (Nucleophile) + 1-Bromo-4-fluorobenzene (Electrophile).
This is the most common failure mode in Suzuki coupling. It is not a random side reaction; it is a specific, oxygen-mediated pathway.
The Mechanism: Why Oxygen is the Enemy
Contrary to popular belief, boronic acids do not spontaneously dimerize. The reaction requires a palladium oxidant.[1] When trace oxygen is present, the Pd(0) species (which should undergo oxidative addition with your aryl halide) instead reacts with
This peroxo species acts as a bridge, grabbing two boronic acid molecules and stitching them together, bypassing the aryl halide entirely [1, 2].
Troubleshooting Protocol: Oxygen Exclusion
Standard "sparging" (bubbling gas through solvent) is often insufficient for electron-rich boronic acids like 4-methoxyphenylboronic acid, which are highly prone to this pathway.
| Method | Efficiency | Recommended For |
| Balloon Sparging | Low | Robust, large-scale reactions only. |
| Sonication + Sparging | Medium | General screening. |
| Freeze-Pump-Thaw | High | Required for this synthesis. |
Corrective Action: Implement the Freeze-Pump-Thaw (FPT) cycle for your solvent system before adding the catalyst.
-
Place solvent/base mixture in a Schlenk flask.[2]
-
Freeze solid using liquid
. -
Apply high vacuum (pump) for 5-10 minutes.
-
Close vacuum, thaw in warm water.
Deep Dive: The Reductive Homocouple (The "Ullmann" Side)
Symptom: Presence of 4,4'-Difluorobiphenyl (m/z 190). Cause: 1-Bromo-4-fluorobenzene dimerization.
This side reaction suggests your catalytic cycle is "stalling." If the palladium fails to transmetallate with the boronic acid, the oxidative addition complex (
Root Causes:
-
"Palladium Black" Formation: The catalyst is decomposing into inactive nanoparticles.
-
Ligand Dissociation: The ligand (e.g.,
) is falling off, leaving a "naked" palladium species that promotes scrambling.
Corrective Action:
-
Switch Catalysts: Move from
(air sensitive, prone to blacking out) to or . The bidentate ferrocenyl ligands bite the palladium tightly, preventing the ligand dissociation that leads to homocoupling [4]. -
Solvent Change: If using DMF, switch to Toluene/Water or DME/Water . DMF can decompose to form amines that act as reductants, promoting this pathway.
Optimized Experimental Protocol
This protocol is engineered to minimize both homocoupling pathways for the synthesis of this compound.
Target: this compound Scale: 1.0 mmol
Reagents
-
Electrophile: 1-Bromo-4-fluorobenzene (1.0 equiv, 175 mg)
-
Nucleophile: 4-Methoxyphenylboronic acid (1.2 equiv, 182 mg) — Slight excess accounts for minor protodeboronation.
-
Catalyst:
(0.03 equiv, 24 mg) — Robust bidentate ligand. -
Base:
(2.0 equiv, 276 mg) -
Solvent: 1,2-Dimethoxyethane (DME) / Water (4:1 ratio, 5 mL total)
Step-by-Step Workflow
-
Pre-Solubilization (The "Dry" Step): Add the aryl bromide, boronic acid, and solid base into a dry Schlenk tube or microwave vial equipped with a stir bar. Do not add the catalyst yet.
-
Solvent Preparation (The Critical Step): In a separate vessel, mix DME and Water. Perform 3 cycles of Freeze-Pump-Thaw degassing. Note: If FPT is unavailable, sparge vigorously with Argon for 20 minutes while sonicating.
-
Catalyst Addition: Open the solid reagent tube under a counter-flow of Argon. Add the Palladium catalyst.[1][2][3][5][6][7][8] Cap immediately.
-
Reaction Initiation: Transfer the degassed solvent mixture to the solids via a cannula or a gas-tight syringe (purged with Argon).
-
Thermal Cycle: Heat to 80°C for 4–6 hours.
-
Why 80°C? Higher temperatures (>100°C) increase the rate of protodeboronation (hydrolysis of the boronic acid).
-
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate. Wash with water (x2) and Brine (x1). Dry over
.[2] -
Purification: The homocoupled byproducts have different polarities.
-
Stationary Phase: Silica Gel.
-
Mobile Phase: Hexanes:Ethyl Acetate (Start 95:5).
-
Elution Order (Typical): 4,4'-Difluorobiphenyl (Non-polar)
Target 4,4'-Dimethoxybiphenyl (More polar).
-
Frequently Asked Questions (FAQ)
Q: Can I use 4-Fluorophenylboronic acid and 4-Bromoanisole instead? A: Yes, but the current setup is preferred. 4-Methoxyphenylboronic acid is electron-rich (nucleophilic), making the transmetallation step faster. However, electron-rich boronic acids are more susceptible to oxidative homocoupling [5]. If you switch the coupling partners, you reduce oxidative homocoupling risk but may face a slower reaction rate due to the electron-poor nature of the fluorinated boronic acid.
Q: I see a spot at the baseline. What is it? A: This is likely Phenol (from oxidation of the boronic acid) or inorganic salts. If your boronic acid oxidizes fully, it becomes a phenol, which will not couple.
Q: Why not use Ethanol/Water? A: Ethanol is a protic solvent that can occasionally act as a hydride source, promoting the reductive homocoupling of the aryl bromide (forming the fluoro-dimer). DME or Toluene are chemically inert in this context.
References
-
Adamo, C. et al. (2006). "Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Role of the Base." Journal of the American Chemical Society. [Link][9]
-
Yin, L. & Liebscher, J. (2007). "Carbon-Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts." Chemical Reviews. [Link]
-
Navarro, O. et al. (2003). "General Synthesis of Biaryls via Suzuki-Miyaura Cross-Coupling." Journal of Organic Chemistry. [Link]
-
Miyaura, N. & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. [Link]
-
Lennox, A. J. J.[10] & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki-Miyaura Coupling." Chemical Society Reviews. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. old.rrjournals.com [old.rrjournals.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. tcichemicals.com [tcichemicals.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. RU2580107C1 - Method of producing 4-methoxybiphenyl by suzuki-miyaura reaction - Google Patents [patents.google.com]
Technical Support: Thermal Optimization for 4-Fluoro-4'-methoxybiphenyl Synthesis
Case ID: SUZ-F-OMe-001 Status: Active Guide Department: Process Chemistry & Catalysis Support
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]
The Challenge: Synthesizing 4-Fluoro-4'-methoxybiphenyl via Suzuki-Miyaura coupling presents a specific "electronic mismatch" that makes temperature control critical.
-
Electrophile (4-Bromoanisole): The methoxy group is an electron-donating group (EDG). This increases electron density on the ring, making the C-Br bond stronger and oxidative addition slower . This step typically requires higher thermal energy.
-
Nucleophile (4-Fluorophenylboronic acid): The fluorine atom is electron-withdrawing. While this aids transmetallation, fluorinated boronic acids are susceptible to protodeboronation (hydrolysis of the C-B bond) at elevated temperatures and high pH.
The Thermal Dilemma: You need enough heat to activate the unreactive aryl bromide, but too much heat will decompose your boronic acid before it couples. This guide defines the "Goldilocks Zone" to maximize yield and purity.
Thermodynamics of Coupling (The "Goldilocks" Zone)
The following diagram illustrates the competing kinetic pathways you must manage.
Figure 1: Kinetic competition between the desired catalytic cycle (Blue) and thermal decomposition pathways (Red).
Thermal Data Summary
| Temperature Zone | Reaction Behavior | Risk Factor | Recommended For |
| < 50°C | Kinetic Stalling | Incomplete Conversion. 4-Bromoanisole fails to undergo oxidative addition. | Highly active catalysts only (e.g., Pd-XPhos). |
| 60°C - 80°C | Optimal Window | Balanced rates. Minimal deboronation. | Standard Protocol (See Section 3). |
| > 90°C | Degradation | Protodeboronation. 4-Fluorophenylboronic acid hydrolyzes to fluorobenzene. | Sterically hindered substrates (not this case).[1] |
| Reflux (>100°C) | Catalyst Death | Pd Black precipitation. Ligand dissociation. | Rapid screening only. |
Optimized Standard Operating Procedure (SOP)
This protocol is self-validating. It includes checkpoints to verify the reaction is proceeding correctly before you commit to the full runtime.
Target Reaction:
4-Bromoanisole + 4-Fluorophenylboronic acid
Reagents & Stoichiometry[5][6][7][10][11]
-
Aryl Halide: 4-Bromoanisole (1.0 equiv)
-
Boronic Acid: 4-Fluorophenylboronic acid (1.2 - 1.5 equiv) [Excess required to account for minor deboronation]
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (2-3 mol%) [More robust than Pd(PPh₃)₄ at 80°C]
-
Base: K₂CO₃ (2.0 equiv)
-
Solvent: 1,4-Dioxane : Water (4:1 ratio) [Degassed]
Step-by-Step Execution
-
Degassing (Critical):
-
Sparge the Dioxane/Water mixture with Argon or Nitrogen for 20 minutes before adding the catalyst.
-
Why? Oxygen promotes homocoupling of the boronic acid, wasting your reagent.
-
-
The "Cold" Assembly:
-
Add solid reagents (Halide, Boronic Acid, Base, Catalyst) to the reaction vessel.
-
Add the degassed solvent via syringe under inert atmosphere.
-
-
The Thermal Ramp (Validation Step):
-
Heat the block to 60°C first. Hold for 30 minutes.
-
Check: The solution should turn from orange/red to dark brown/black. If it remains bright orange, the catalyst has not activated.
-
Ramp to 80°C for the main reaction phase (4–6 hours).
-
-
In-Process Control (IPC):
-
At T=2 hours, take a 50 µL aliquot. Quench in EtOAc/Water.
-
Run TLC (Hexane:EtOAc 9:1).
-
Observation: You should see the product spot (Rf ~0.6) and diminishing 4-bromoanisole. If 4-bromoanisole is unchanged, increase Temp to 85°C.
-
Troubleshooting Guide
Use this decision tree to diagnose yield or purity issues.
Figure 2: Diagnostic logic for common failure modes.
Specific Failure Modes
Issue 1: "I see a spot just below my product on TLC."
-
Diagnosis: Homocoupling (4,4'-Difluorobiphenyl).
-
Cause: Oxygen in the system or lack of aryl halide reactivity.
-
Fix: Re-degas solvents. Ensure you are using 4-Bromoanisole, not 4-Chloroanisole (which is too inert at 80°C).
Issue 2: "My yield is 40% and I smell a sweet, benzene-like odor."
-
Diagnosis: Protodeboronation.[2][3][4][5] The 4-fluorophenylboronic acid converted to fluorobenzene (volatile).
-
Cause: Temperature too high (>90°C) or base too strong (e.g., NaOH).
-
Fix: Lower temperature to 75°C. Switch base to K₃PO₄ or Na₂CO₃. Add the boronic acid in two portions (0.7 equiv at start, 0.5 equiv after 2 hours).
Issue 3: "The reaction turned black immediately and plated out on the glass."
-
Diagnosis: "Palladium Black" formation.[6] The catalyst decomposed before entering the catalytic cycle.
-
Cause: Temperature shock or lack of stabilizing ligands.
-
Fix: Do not drop the flask directly into a 100°C oil bath. Ramp from RT to 80°C. Ensure phosphine ligands (PPh3 or dppf) are fresh (not oxidized).
Frequently Asked Questions (FAQ)
Q: Can I use microwave irradiation to speed this up? A: Yes, but with caution. Microwave heating is efficient but can create "hot spots" exceeding 120°C, causing rapid protodeboronation of the fluorinated boronic acid.
-
Recommendation: Set maximum power to "Medium" and use a fiber-optic temperature probe to cap the internal temp at 100°C. Reaction time: 10–20 minutes.
Q: Why do you recommend Pd(dppf)Cl₂ over the cheaper Pd(PPh₃)₄? A: Pd(PPh₃)₄ is air-sensitive and thermally unstable above 80°C. The dppf ligand (ferrocene-based bidentate phosphine) creates a wider "bite angle," which stabilizes the Palladium center at the temperatures required to activate the electron-rich 4-bromoanisole.
Q: Can I use 4-Iodoanisole instead of 4-Bromoanisole? A: Absolutely. The C-I bond is weaker than the C-Br bond. This allows you to lower the reaction temperature to 60°C , significantly reducing the risk of boronic acid decomposition.[4] If you have the budget, the iodide is the superior starting material.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. (Detailed analysis of protodeboronation mechanisms).
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.
-
Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Isotopes, and Mechanisms. Journal of the American Chemical Society, 138(29), 9145–9157.
Sources
Technical Support Center: Scale-Up Synthesis of 4-Fluoro-4'-methoxybiphenyl
Status: Operational Operator: Senior Application Scientist Ticket Focus: Process Optimization & Troubleshooting (100g – 1kg Scale)
Introduction
Welcome to the technical support hub for the synthesis of 4-Fluoro-4'-methoxybiphenyl (CAS: 450-39-5). This guide is designed for process chemists and engineers transitioning from bench-scale discovery to kilogram-scale production.
The synthesis relies on the Suzuki-Miyaura Cross-Coupling of 4-bromoanisole and 4-fluorophenylboronic acid. While robust on a milligram scale, this reaction presents specific hydrodynamic and thermodynamic challenges during scale-up, particularly regarding exotherm management and residual metal remediation.
Module 1: Reaction Optimization (The Chemistry)
Ticket #001: "My reaction stalls at 80% conversion despite adding excess boronic acid."
Diagnosis: Catalyst Deactivation via Oxidation or Ligand Dissociation. Root Cause: Suzuki couplings are sensitive to dissolved oxygen, which oxidizes phosphine ligands (e.g., PPh3 to O=PPh3), rendering the palladium inactive (Palladium Black formation). On larger scales, simple "sparging" is often insufficient due to the surface-area-to-volume ratio.
Troubleshooting Protocol:
-
Switch Catalyst: Move from Pd(PPh3)4 to Pd(dppf)Cl2·DCM or Pd(dtbpf)Cl2 . Ferrocenyl ligands are bidentate and far more resistant to oxidation and thermal degradation than monodentate phosphines.
-
Strict Degassing: Do not rely on balloon purging. Use a vacuum/nitrogen backfill cycle (x3) for the solid reagents before solvent addition. For solvents, use active sparging with a fritted gas dispersion tube for at least 30 minutes per liter.
-
The "Self-Validating" Check: Monitor the reaction color. A shift from orange/red to black (colloidal Pd) before completion indicates catalyst death.[1] If the solution remains clear/reddish-brown, the catalyst is active.
Ticket #002: "I am seeing significant homocoupling impurities (4,4'-dimethoxybiphenyl)."
Diagnosis: Oxidative Homocoupling. Root Cause: Presence of Oxygen facilitates the coupling of two aryl boronic acids or two aryl halides, competing with the cross-coupling cycle.
Corrective Action:
-
Stoichiometry Adjustment: The 4-fluorophenylboronic acid is prone to protodeboronation and homocoupling. Increase equivalents to 1.05 – 1.10 eq .
-
Reverse Addition: If homocoupling of the halide is the issue, ensure the halide is fully dissolved before adding the catalyst.
Visual: The Suzuki Catalytic Cycle & Failure Points
Caption: The Suzuki-Miyaura catalytic cycle, highlighting critical failure points (red) where oxygen ingress leads to catalyst death or impurity formation.
Module 2: Process Engineering (Scale-Up)
Ticket #003: "We observed a dangerous temperature spike upon adding the catalyst."
Diagnosis: Uncontrolled Exotherm. Root Cause: The Suzuki reaction is exothermic. On a gram scale, heat dissipates to the oil bath. On a kilogram scale, the reaction mass retains heat, leading to thermal runaway which can boil the solvent (Toluene/Ethanol/Water) or decompose the catalyst.
Engineering Control (Dosing Strategy): Do not add all reagents at once (All-in-One). Adopt a Semi-Batch Protocol :
-
Charge: Reactor with Aryl Halide, Solvent, and Base. Heat to reaction temperature (e.g., 75°C).
-
Dose: Prepare a solution of the Boronic Acid and Catalyst (if stable in solution) or just the Boronic Acid.
-
Feed: Pump the Boronic Acid solution into the reactor over 1–2 hours .
-
Benefit: This limits the concentration of unreacted reagents, ensuring the reaction rate (and heat release) is controlled by the feed rate, not the intrinsic kinetics.
Ticket #004: "Yields fluctuate wildly between batches (60% - 90%)."
Diagnosis: Mass Transfer Limitation (Mixing). Root Cause: This reaction typically uses a biphasic solvent system (e.g., Toluene/Water or DME/Water) to dissolve the inorganic base (K2CO3). Poor mixing results in phase separation, starving the organic phase of the necessary hydroxide/carbonate ions required for transmetallation.
Solution:
-
Impeller Selection: Switch from a simple Anchor impeller (low shear) to a Pitched Blade Turbine (PBT) or High-Shear Impeller to create an emulsion.
-
Phase Transfer Catalysis: Add 1-5 mol% TBAB (Tetrabutylammonium bromide) . This acts as a phase transfer catalyst, shuttling ions between the aqueous and organic layers, making the reaction less dependent on violent stirring.
Visual: Scale-Up Workflow & Safety Interlocks
Caption: Optimized semi-batch workflow for >100g scale synthesis, prioritizing exotherm control and IPC (In-Process Control) validation.
Module 3: Downstream Processing (Purification)
Ticket #005: "The product is grey/brown. We cannot use chromatography at this scale."
Diagnosis: Residual Palladium Contamination.[1][2] Root Cause: Palladium binds tightly to the biaryl system. Chromatography is economically unviable for kg-scale production.
Remediation Protocol (The "No-Column" Approach):
-
Scavenger Wash: After phase separation, treat the organic layer with N-Acetyl Cysteine (NAC) or Thiol-functionalized Silica (SiliaMetS® Thiol) . Stir at 50°C for 2 hours, then filter.
-
Crystallization: this compound is a solid (MP: 87–90°C).
-
Solvent System: Ethanol (hot) -> Cool to 0°C.
-
Anti-solvent: If yield is low in pure Ethanol, dissolve in minimum Toluene, then slowly add Heptane or Hexane.
-
Data: Palladium Removal Efficiency Comparison
| Method | Cost | Pd Removal Efficiency | Operational Difficulty | Recommendation |
| Column Chromatography | High | >99% | High (Time/Solvent) | Avoid on scale |
| Activated Carbon (Charcoal) | Low | 50-80% | High (Filtration issues) | Good for pre-treatment |
| SiliaMetS® Thiol | Medium | >95% | Low (Simple Filtration) | Highly Recommended |
| Crystallization (EtOH) | Low | 90% | Low | Mandatory Step |
Ticket #006: "The product oils out instead of crystallizing."
Diagnosis: Oiling Out (Liquid-Liquid Phase Separation). Root Cause: The solution is cooling too fast, or the impurity profile (homocoupled byproduct) is depressing the melting point.
Troubleshooting:
-
Seeding: At 5°C above the saturation point (approx 70°C), add 0.1 wt% pure seed crystals .
-
Cooling Ramp: Implement a linear cooling ramp: 0.5°C/min. Do not crash cool.
-
Solvent Polarity: If oiling persists in Ethanol/Water, switch to Isopropyl Alcohol (IPA) . The slightly lower polarity often favors crystal growth over oiling for lipophilic biaryls.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Organic Syntheses. (2007). Discussion Addendum for: Palladium-Catalyzed Coupling of Aryl Chlorides with Arylboronic Acids. Org.[1][3] Synth. 84, 317. Link
-
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. Link
-
Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Chapter 6: Workup and Purification). Link
-
ChemicalBook. (n.d.). This compound Product Properties and Melting Point Data. Link
Sources
Technical Support Center: 4-Fluoro-4'-methoxybiphenyl NMR Analysis
Status: Operational | Role: Senior Application Scientist | Ticket: #4F4MB-NMR-SOL[1][2]
Executive Summary & Compound Profile
Welcome to the technical support hub for 4-Fluoro-4'-methoxybiphenyl . This guide addresses the most common tickets submitted by researchers: solubility failures, "ghost" peak splitting, and signal broadening.
This compound is a lipophilic, non-symmetric biphenyl . Its dual nature—a hydrophobic fluorinated ring and a polarizable methoxy ring—creates specific solvation requirements that differ from standard organic small molecules.[1][2]
Quick Data Reference
| Property | Value | Critical NMR Note |
| Molecular Formula | 202.22 g/mol | |
| Physical State | Solid (mp 87-90 °C) | Requires mechanical disruption before solvation.[1][2] |
| LogP (Predicted) | ~3.6 | Hydrophobic. Insoluble in |
| Key 1H Signal | Methoxy singlet; sensitive to water overlap in DMSO.[1] | |
| Key 19F Signal | Large coupling constants ( |
Troubleshooting Module: Solubility & Solvent Selection
User Issue: "My sample is cloudy or precipitating in the NMR tube."
Diagnosis: You are likely using a solvent that cannot overcome the crystal lattice energy of the biphenyl core, or the sample contains inorganic salts from the synthesis step.
Solvent Compatibility Matrix
| Solvent | Rating | Usage Case | Potential Pitfalls |
| Chloroform-d ( | Excellent | Standard Choice. Good solubility for 1-10 mg samples.[1][2] | Water peak at ~1.56 ppm is usually harmless.[1][2] |
| DMSO-d6 | Good | Required for high concentrations (>20 mg) or if sample is polar-contaminated.[1][2] | High Risk: Water peak (~3.33 ppm) is close to OMe signal (3.84 ppm).[1][2] Viscosity broadens peaks.[1][2] |
| Dichloromethane-d2 ( | Excellent | Alternative if | Volatile; requires tight capping to prevent evaporation during long 13C runs.[1][2] |
| Acetone-d6 | Moderate | Good solubility, but volatile.[1][2] | Water peak at 2.84 ppm.[1][2] |
| Methanol-d4 / | FAIL | Do Not Use. | Compound will precipitate or form micellar aggregates.[1][2] |
Decision Tree: Solvent Selection
Figure 1: Logic flow for selecting the optimal deuterated solvent based on concentration and purity.
Troubleshooting Module: Spectral Anomalies
Issue A: "There are extra splitting patterns in my Carbon spectrum."
User Report: "My 13C spectrum shows doublets where I expect singlets. Is my sample contaminated?"
Technical Explanation:
This is not contamination ; it is Heteronuclear Spin-Spin Coupling (
The Mechanism:
-
C-F (ipso): The carbon directly attached to Fluorine will appear as a massive doublet (
).[2] -
C-F (ortho): Carbons next to the C-F bond split by
.[2] -
C-F (meta): Carbons two bonds away split by
.[1][2] -
C-F (para): The bridgehead carbon often shows a small doublet (
).[2]
Verification Protocol:
-
Check the coupling constant (
) in Hertz.[2][3] -
If
, it is the C-F bond.[2] -
Solution: Run a
-decoupled experiment (e.g., C13{19F}) if your probe supports it to collapse these doublets into singlets.
Issue B: "The Methoxy peak (3.84 ppm) is misshapen or overlapping."
User Report: "I'm using DMSO-d6 and the OMe peak looks like a shoulder on a broad hump."
Technical Explanation: In DMSO-d6, the residual water peak appears at 3.33 ppm .[2] However, water is hygroscopic; as the sample absorbs atmospheric moisture, the water peak shifts downfield (towards higher ppm) due to hydrogen bonding. It can drift to 3.5 - 3.6 ppm , dangerously close to your methoxy singlet at 3.84 ppm .[1][2]
Corrective Action:
-
Dry the Sample: Lyophilize the solid to remove trace water.[2]
-
Solvent Swap: Switch to
. Water in Chloroform appears at 1.56 ppm , completely clearing the aromatic/methoxy region. -
Desiccants: Add activated molecular sieves (3Å or 4Å) directly to the NMR tube if using DMSO is mandatory.[2]
Advanced Workflow: Diagnosing Aggregation
Biphenyls are planar and aromatic, making them prone to
Workflow: Aggregation Check
Figure 2: Step-by-step diagnostic for broad peaks. If dilution sharpens the peaks, the molecules were stacking.
Standard Operating Procedures (SOPs)
SOP-01: Sample Preparation for 1H NMR
-
Weighing: Measure 5–10 mg of this compound.
-
Solvation: Add 0.6 mL of
(99.8% D). -
Mixing: Vortex for 30 seconds. Ensure no solid specs remain at the bottom.
-
Note: If solids persist, sonicate for 1 minute.
-
-
Transfer: Transfer to a clean, dry 5mm NMR tube.
-
Filtration (Optional): If the solution is cloudy, filter through a small plug of glass wool into the tube.
SOP-02: 19F NMR Acquisition
-
Frequency: Ensure the probe is tuned to 19F (approx. 376 MHz on a 400 MHz machine).
-
Spectral Width: Set to at least 200 ppm to capture the signal at -117 ppm and any potential inorganic fluoride impurities (usually near -120 to -150 ppm).[1][2]
-
Referencing: If no internal standard (like
) is used, the instrument will reference relative to the carrier frequency. Calibrate using the solvent lock signal.
References
-
Fulmer, G. R., et al. (2010).[4][5][6][7] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[8]
-
Use this to identify solvent residual peaks and water shifts.[9]
-
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2758997, this compound.
-
Source for physical properties and predicted solubility data.[10]
-
-
Reich, H. J. (2024).[2] Bordwell pKa Table and NMR Data Collections. University of Wisconsin-Madison.[1][2]
- Authoritative resource for J-coupling constants in fluorinated arom
Sources
- 1. 19F [nmr.chem.ucsb.edu]
- 2. This compound | C13H11FO | CID 2758997 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. staff.ustc.edu.cn [staff.ustc.edu.cn]
- 8. kgroup.du.edu [kgroup.du.edu]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Preventing decomposition of 4-Fluoro-4'-methoxybiphenyl during workup
Case ID: T-BIPH-4F4M-001 Subject: Prevention of Decomposition During Workup & Purification Status: Resolved / Guide Available
Executive Summary
4-Fluoro-4'-methoxybiphenyl (CAS: 450-39-5) is a robust biaryl ether widely used in liquid crystal synthesis and medicinal chemistry. Chemically, the biphenyl core is highly stable. If you are observing "decomposition" during workup, it is statistically unlikely to be fragmentation of the product itself unless extreme conditions are employed.
Experience dictates that 90% of reported "decomposition" cases for this scaffold are actually misidentified process artifacts :
-
Ether Cleavage: Use of incompatible acids leading to demethylation.
-
Protodeboronation: Loss of boronic acid starting material (in Suzuki couplings) mistaken for product loss.
-
Homocoupling: Formation of inseparable byproducts (4,4'-difluoro- or 4,4'-dimethoxybiphenyl).
This guide provides a root-cause analysis and validated protocols to ensure isolation integrity.
Module 1: The Acid Trap (Chemical Decomposition)
The 4'-methoxy group is the most chemically vulnerable point of this molecule. While stable to bases and oxidants, it is susceptible to acid-catalyzed cleavage, converting your product into 4-fluoro-4'-hydroxybiphenyl .
The Mechanism of Failure
Under strong acidic conditions (especially with nucleophilic counter-ions like
-
High Risk Reagents:
, , , conc. , . -
Moderate Risk: Refluxing with conc.
or .[1] -
Safe Zone: Dilute
(1M) at Room Temperature (RT), , .
Diagnostic:
-
TLC: Appearance of a new, significantly more polar spot (phenol) that trails.
-
NMR: Disappearance of the singlet at ~3.8 ppm (
).
Protocol: Safe Acidic Quench
If your reaction requires an acidic quench (e.g., to remove pyridine or quench organolithiums), follow this buffered protocol:
-
Cool Down: Ensure reaction mixture is at 0°C.
-
Buffer Selection: Use Saturated Aqueous Ammonium Chloride (
) instead of mineral acids. -
pH Control: If mineral acid is strictly required, use 1M HCl and monitor pH. Stop addition once pH reaches 3-4. Do not go to pH < 1.
-
Speed: Perform extraction immediately. Do not let the biphenyl sit in acidic aqueous emulsion overnight.
Figure 1: Mechanism of acid-mediated ether cleavage. Avoiding strong nucleophilic acids prevents the formation of the phenol byproduct.
Module 2: The "Ghost" Decomposition (Suzuki Coupling Issues)
If you are synthesizing this molecule via Suzuki-Miyaura coupling, "decomposition" is often a misinterpretation of the crude NMR.
Scenario: The Missing Mass
You expect 100% mass balance but recover only 60%. You assume the product decomposed.
-
Reality: You likely suffered Protodeboronation of the starting material (4-methoxyphenylboronic acid).
-
Outcome: The boronic acid converts to Anisole (volatile liquid), which is lost on the rotovap. The "decomposition" is actually just low conversion.
Scenario: The Unpurifiable Solid
You see a spot very close to your product on TLC that won't separate.
-
Reality: Homocoupling .
-
Oxidative conditions lead to 4,4'-dimethoxybiphenyl or 4,4'-difluorobiphenyl.
-
These have nearly identical
values and solubility to your product.
-
Troubleshooting Table: Impurity vs. Decomposition
| Observation | Suspected Issue | Root Cause | Verification |
| Low Yield | Product Decomposition | Unlikely (Product is stable) | Check aqueous phase for phenol (UV active). |
| Low Yield | Protodeboronation | Boronic acid instability | Crude NMR: Check for Anisole or Fluorobenzene peaks. |
| Complex NMR | Homocoupling | Check GC-MS for M+ mass (214 or 190 Da). | |
| Black Oil | Pd Contamination | Poor scavenging | Product is intact but trapped in Pd-black. |
Module 3: Physical Recovery & Solubility
This compound is a lipophilic, crystalline solid (MP ~87°C). It is insoluble in water but highly soluble in DCM, Chloroform, and Ethyl Acetate.
Common User Error: Users often attempt to crystallize from pure Ethanol or Methanol. While possible, the 4-fluoro substituent decreases solubility compared to non-fluorinated analogues, leading to "oiling out" if the solvent is too hot or too concentrated.
Recommended Purification Protocol:
-
Extraction: Use Dichloromethane (DCM) . It solubilizes the biphenyl better than ether/heptane, ensuring efficient recovery from the aqueous phase.
-
Drying: Use
.[2] Avoid if you suspect trace acidity, though generally both are fine. -
Recrystallization:
-
Solvent System: Hexanes/Ethyl Acetate (9:1) or pure Isopropyl Alcohol (IPA).
-
Method: Dissolve in minimum hot IPA. Cool slowly to RT, then 4°C.
-
Benefit: This removes trace homocoupled impurities better than column chromatography.
-
Frequently Asked Questions (FAQ)
Q1: Can I use 10% HCl to wash the organic layer?
A: Yes, but keep it brief. Wash with cold 10% HCl to remove amine bases, then immediately wash with saturated
Q2: My product turned yellow on the rotovap. Did it decompose? A: Pure this compound is white/colorless. Yellowing usually indicates trace Palladium carryover (if Suzuki) or oxidation of minor impurities. The biphenyl core itself does not turn yellow upon decomposition (it turns into a phenol, which is also white). Treat with activated charcoal or a silica plug.
Q3: I used
Decision Tree: Troubleshooting Workflow
Figure 2: Troubleshooting logic flow to distinguish between chemical decomposition (demethylation) and process artifacts.
References
-
McOmie, J. F. W., & West, D. E. (1969). Demethylation of aryl methyl ethers by boron tribromide. Organic Syntheses, 49, 50.
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443.
Sources
Technical Support Center: Alternative Synthesis of 4-Fluoro-4'-methoxybiphenyl
Subject: Troubleshooting & Protocol Guide for Non-Suzuki Cross-Coupling Architectures Ticket ID: #BIPHENYL-450-39-5 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]
Executive Summary & Decision Matrix
While the Suzuki-Miyaura coupling is the industry standard for synthesizing 4-Fluoro-4'-methoxybiphenyl , researchers often encounter bottlenecks regarding boronic acid instability (protodeboronation), cost of scaling fluorinated precursors, or purification difficulties derived from phosphine oxides.[1]
This guide details three high-value alternative methodologies: Negishi Coupling (for high reactivity), Decarboxylative Coupling (for precursor stability), and Direct C-H Arylation (for atom economy).[1]
Methodology Selection Dashboard
Figure 1: Decision logic for selecting the optimal cross-coupling pathway based on substrate constraints and process goals.
Protocol A: Negishi Cross-Coupling (High Reactivity)
Context: The Negishi coupling utilizes organozinc reagents.[1][2] It is superior to Suzuki when dealing with electron-deficient halides or when the boronic acid counterpart is prone to protodeboronation.[1][2]
The System
Step-by-Step Protocol
-
Reagent Preparation (Zinc Species):
-
In a flame-dried Schlenk flask under Argon, dissolve 4-bromoanisole (1.0 equiv) in dry THF.
-
Cool to -78°C. Add n-BuLi (1.1 equiv) dropwise.[1][2] Stir for 30 mins to generate the aryllithium species.
-
Add a solution of anhydrous ZnCl2 (1.2 equiv, dried under vacuum at 140°C) in THF.
-
Warm to room temperature (RT) and stir for 30 mins. Result: 4-Methoxyphenylzinc chloride.[1][2]
-
-
Coupling Reaction:
-
Quench:
-
Cool to 0°C. Quench with 1M HCl (carefully, to destroy residual organometallics).
-
Troubleshooting Ticket: Negishi Failure Modes
| Symptom | Root Cause Analysis | Corrective Action |
| No Reaction / Low Conversion | Moisture in ZnCl2. Zinc chloride is extremely hygroscopic.[1][2] Even trace water kills the organozinc formation.[1][2] | Must-Do: Fuse ZnCl2 under high vacuum with a heat gun until it melts, then cool under Argon before dissolving in THF. |
| Homocoupling (4,4'-Dimethoxybiphenyl) | Oxidative coupling of the organolithium intermediate before transmetallation.[1][2] | Ensure the n-BuLi addition is strictly at -78°C and the ZnCl2 transfer is rapid. Avoid oxygen ingress.[1][2] |
| Precipitate forms early | Insoluble Zincate complex. | Use a 1:1 mixture of THF/NMP (N-Methyl-2-pyrrolidone) to solubilize the zinc species if using higher concentrations (>0.5 M).[1][2] |
Protocol B: Decarboxylative Cross-Coupling (Stable Precursors)
Context: This method utilizes benzoic acids, which are shelf-stable, non-toxic, and inexpensive compared to boronic acids or organometallics. It mimics the "Gooßen" protocol.[1][2]
The System
Step-by-Step Protocol
-
Salt Formation:
-
Reaction Setup:
-
Execution:
-
Heat to 160°C for 16 hours. The high temperature is required for the decarboxylation step (extrusion of CO2).
-
Troubleshooting Ticket: Decarboxylative Issues
Q: My main product is Fluorobenzene (Proto-decarboxylation). Why? A: This is the most common failure mode.[2] The aryl-copper intermediate is protonated by trace water instead of transmetallating to the Palladium cycle.
-
Fix: Use strictly anhydrous NMP. Add 4Å molecular sieves to the reaction vessel. Ensure the potassium salt is dried under high vacuum for >4 hours before use.[2]
Q: The yield is stuck at <30%. A: Catalyst poisoning.[2] The CO2 extrusion can be slow.[1][2]
-
Fix: Increase the CuI loading to 10 mol%. Copper facilitates the decarboxylation step.[1][2] Ensure your system allows the release of CO2 pressure (do not seal the vessel too tightly if scale is large, but keep inert atmosphere).
Protocol C: Direct C-H Arylation (Emerging Technology)
Context: A "Holy Grail" method that avoids pre-functionalization of the anisole ring.[2] Recent advances (2024) utilizing Pd/S,O-ligands allow for non-directed C-H arylation of anisole with high selectivity.[1][2]
The System
-
Coupling Partner: 1-Fluoro-4-iodobenzene.
-
Catalyst: Pd(OAc)2 with S,O-ligand (e.g., thioether-acid ligands).[1][2]
Workflow Visualization
Figure 2: Pathway for direct C-H arylation.[1][2] Note the requirement for specific ligands to enforce para-selectivity.
Critical Note: This method requires strict control of the ligand environment to prevent ortho-arylation.[1][2] If the specific S,O-ligand is unavailable, revert to Method A (Negishi).
Purification & Characterization Guide
Target Data:
Separation Strategy
Scenario: You have a mixture of Product, Homocoupled byproduct (4,4'-dimethoxybiphenyl), and unreacted halide.
-
Workup:
-
Crystallization (Recommended):
-
The product is a solid.[2][5][6] Recrystallization is often superior to chromatography for separating biaryls.[1][2]
-
Solvent System: Dissolve crude in minimum hot Ethanol (or Hexanes).[1][2] Cool slowly to 4°C.
-
Note: 4,4'-Dimethoxybiphenyl has a higher melting point (~170°C) and may precipitate first if present in large amounts.[1][2] Filter any high-melting solids while the solution is still warm if you suspect homocoupling.[1][2]
-
-
Flash Chromatography:
References
-
Gooßen, L. J., et al. (2006).[2] "Pd/Cu-Catalyzed Decarboxylative Cross-Coupling of Aryl Chlorides with Potassium Carboxylates." Science, 313(5787), 662–664.
-
Negishi, E. (2011).[1][2] "Magical Power of Transition Metals: Past, Present, and Future (Nobel Lecture)." Angewandte Chemie International Edition, 50(30), 6738–6764.
-
Deng, K.-Z., et al. (2024).[1][2][3] "Non-Directed C-H Arylation of Anisole Derivatives via Pd/S,O-Ligand Catalysis." Angewandte Chemie International Edition, 63(19), e202400689.[3]
-
PubChem. "this compound (Compound)."[1][2] National Center for Biotechnology Information.[1][2] Accessed 2025.[1][2][7][8]
Sources
- 1. 3-Fluoro-4'-methoxybiphenyl | C13H11FO | CID 2758995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C13H11FO | CID 2758997 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Non-Directed C-H Arylation of Anisole Derivatives via Pd/S,O-Ligand Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. CAS 53040-92-9: 4-methoxy-4'-methylbiphenyl | CymitQuimica [cymitquimica.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Challenges in the purification of fluorinated biphenyl compounds
Status: Operational 🟢 Operator: Senior Application Scientist Ticket ID: F-BIPH-PUR-001
Welcome to the Fluorine Chemistry Technical Desk
You have reached the specialized support unit for fluorinated aromatics. Purifying fluorinated biphenyls presents a unique set of paradoxes: these compounds are often lipophilic yet polar, and they exhibit "sticky" aggregation behaviors that defy standard C18 chromatography logic.
This guide addresses the three most common "pain points" reported by our users: isomeric co-elution , crystallization "oiling out," and persistent metal catalyst contamination .
Module 1: Chromatography & Separation Logic
User Ticket: "I cannot separate my 2,2'-difluorobiphenyl isomer from the 2,4'-isomer using a standard C18 column. They co-elute regardless of the gradient."
Diagnosis: Standard C18 columns rely primarily on hydrophobic interactions. Fluorinated biphenyl isomers often possess nearly identical hydrophobicity (logP), rendering C18 ineffective. The fluorine atoms induce a strong electronegative dipole that creates an electron-deficient cavity in the aromatic ring, a phenomenon known as the "Fluorine Effect" [1].
The Solution: Leverage
Recommended Protocol:
-
Stationary Phase: Switch to a Pentafluorophenyl (PFP) or Biphenyl core-shell column.
-
Why? PFP phases engage in "fluoro-fluoro" interactions and strong
stacking. The electron-deficient PFP ring on the column attracts the electron-rich regions of your biphenyls (or vice versa), creating selectivity based on shape and electronic density rather than just hydrophobicity [2].
-
-
Mobile Phase Modifier: Use Methanol (MeOH) instead of Acetonitrile (ACN).
-
Why? ACN is a
-acidic solvent and can compete with the stationary phase for -interactions, masking the separation effect. MeOH is " -neutral" and allows the unique column selectivity to dominate [3].
-
Decision Tree: Column Selection for Fluorinated Aromatics
Figure 1: Decision matrix for selecting HPLC stationary phases based on fluorinated analyte characteristics.
Selectivity Comparison Table
| Stationary Phase | Mechanism of Action | Best For | Warning |
| C18 (Alkyl) | Hydrophobicity (Dispersive) | General impurities, large polarity differences. | Fails to resolve positional isomers of F-biphenyls. |
| PFP (Pentafluorophenyl) | Positional isomers, halogenated aromatics. | Requires " | |
| Biphenyl | Strong | Compounds with conjugated systems, steroids. | Retains aromatic impurities very strongly; requires long wash steps. |
Module 2: Crystallization & Solid State Issues
User Ticket: "My product separates as an oil instead of crystals, or it crashes out immediately upon cooling."
Diagnosis: Fluorinated biphenyls exhibit a "solubility cliff." They are often highly soluble in non-polar solvents (Hexane/Toluene) but insoluble in polar protic solvents. The "oiling out" occurs when the anti-solvent is added too quickly or the temperature gap is too wide, causing liquid-liquid phase separation before nucleation [4].
The Solution: The "Binary Polarity" Method You need a solvent system that balances the lipophilicity of the biphenyl core with the polarity induced by the C-F bonds.
Experimental Protocol: Two-Solvent Recrystallization
-
Dissolution (Solvent A): Dissolve the crude solid in the minimum amount of boiling Ethanol (EtOH) or Isopropanol (IPA) .
-
Note: If the compound is highly fluorinated (>4 F atoms), you may need a small amount of Toluene or THF as the primary solvent.
-
-
Anti-Solvent Addition (Solvent B): While maintaining a gentle boil, add Water (if using alcohols) or Hexane (if using Toluene) dropwise.
-
The Cloud Point: Stop adding Solvent B exactly when a persistent cloudiness appears.
-
Clarification: Add one final drop of Solvent A to clear the solution.
-
Controlled Cooling: Remove from heat. Insulate the flask with a towel to slow the cooling rate. Do not use an ice bath immediately.
Workflow: Preventing "Oiling Out"
Figure 2: Step-by-step logic for the "Binary Polarity" recrystallization method to avoid oiling out.
Module 3: Post-Synthesis Cleanup (Suzuki Coupling)
User Ticket: "I synthesized my fluorinated biphenyl via Suzuki coupling, but the product is grey/brown, and NMR shows broad peaks. Yield is lower than expected."
Diagnosis: The color and broadening are classic signs of residual Palladium (Pd) and paramagnetic impurities. Fluorinated biphenyls can coordinate with Pd species, making simple filtration insufficient. Furthermore, "protodeboronation" (loss of the boron group before coupling) is a common side reaction in fluorinated substrates [5].
The Solution: Scavenger Resins & Silica Filtration Do not rely on crystallization alone to remove Pd.
Cleanup Protocol:
-
Scavenger Treatment: After the reaction, dilute the mixture with Ethyl Acetate. Add Silica-supported Thiol (Si-Thiol) or a specialized scavenger like Quadrapure TU .
-
Dosage: 50 wt% relative to the crude mass.
-
Time: Stir at 40°C for 30 minutes.
-
-
Filtration: Filter the suspension through a pad of Celite packed on top of a thin layer of activated charcoal.
-
Wash: Wash the pad with copious Ethyl Acetate.
-
Verification: Check the filtrate color. It should be pale yellow or colorless. If still dark, repeat with fresh charcoal.
References
-
Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC International. (2016).
-
Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC. ResearchGate. (2025).
-
Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Waters Application Note.
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Dept. of Chemistry.
-
Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions. ACS Omega. (2023).
Technical Support Center: NMR Interpretation for 4-Fluoro-4'-methoxybiphenyl Derivatives
Status: Operational | Tier: Level 3 (Advanced Spectroscopy) Subject: Troubleshooting Complex Splitting & Assignment in Fluorinated Biphenyls Assigned Specialist: Senior Application Scientist, Structural Elucidation Group
Introduction: The "Deceptive Simple" Scaffold
Welcome to the technical support hub for the 4-Fluoro-4'-methoxybiphenyl scaffold. While this structure appears chemically simple—two para-substituted phenyl rings—it presents a "perfect storm" of NMR challenges:
-
Spin-Spin Coupling: The
F nucleus ( , 100% abundance) acts as a "second proton type," splitting signals across both and spectra.[1] -
Conformational Dynamics: The biphenyl bond exhibits restricted rotation (atropisomerism), leading to potential line broadening.
-
Electronic Asymmetry: The push-pull nature (Methoxy donor vs. Fluoro acceptor) distorts the aromatic region.
This guide addresses the three most common support tickets we receive regarding this scaffold.
Module 1: Troubleshooting the Aromatic Region
User Question: "I synthesized a this compound derivative. I expect two clear AA'BB' doublets in the aromatic region, but the region between 7.0–7.6 ppm is a mess of overlapping multiplets. Is my compound impure?"
Technical Diagnosis:
Your compound is likely pure. You are observing Heteronuclear
-
Ortho-protons (to F): Split by both the meta-proton (
Hz) AND the fluorine ( Hz). This often creates a pseudo-triplet or complex multiplet. -
Meta-protons (to F): Split by the ortho-proton (
) and the fluorine ( Hz).
Resolution Protocol:
-
Run a
F-Decoupled Proton Experiment ( ):-
Why: This collapses the F-coupling. The complex multiplets on the F-ring will simplify into standard doublets, matching the Methoxy-ring protons.
-
Hardware Requirement: A probe capable of tuning to
F on the decoupling channel (often requires a specialized H/F/C probe or reconfiguration).
-
-
Analyze the Coupling Constants (If decoupling isn't available): Use the following logic to deconstruct the multiplet manually:
| Proton Position | Multiplicity (Theoretical) | Observed Appearance | Typical |
| Ortho to F | ddd (doublet of doublets of doublets) | Pseudo-triplet / Broad Multiplet | |
| Meta to F | ddd | Distorted Doublet | |
| Methoxy Ring | dd (AA'BB') | Clean Doublets |
Module 2: The "Missing" Carbon Signals
User Question: "In my
Technical Diagnosis:
This is a classic manifestation of Giant C-F Coupling (
The "Ghost" Peak Phenomenon:
The carbon directly attached to fluorine (C4) is split into a doublet with a
Reference Data:
| Carbon Position | Relative to F | Splitting Pattern | Coupling Constant ( | Chemical Shift ( |
| C-4 (Ipso) | Direct Bond | Doublet ( | ~244 Hz | ~161.9 ppm |
| C-3, C-5 | Ortho | Doublet ( | ~21 Hz | ~115.3 ppm |
| C-2, C-6 | Meta | Doublet ( | ~8.0 Hz | ~128.0 ppm |
| C-1 | Para | Doublet ( | ~3.4 Hz | ~136.7 ppm |
Resolution Protocol:
-
Increase Scans (NS): The ipso-carbon doublet has 50% intensity per leg compared to a singlet. You need
the scans to achieve the same S/N. -
Look for "Twins": Search for two small peaks separated by exactly ~244 Hz (approx. 60 ppm at 100 MHz field strength).
-
Use
F-Decoupled Carbon ( ): If your spectrometer has a triple-resonance probe (TXO/TBI), this experiment will collapse all doublets into singlets, recovering peak height.
Module 3: Structural Dynamics & Assignment Logic
User Question: "My peaks look broad, and I'm struggling to distinguish which ring is which. How do I definitively assign the protons?"
Technical Diagnosis: Broadening suggests Restricted Rotation around the biphenyl C1-C1' bond. If bulky substituents are added ortho to the biphenyl linkage, the molecule cannot rotate freely, leading to atropisomerism or intermediate exchange on the NMR timescale.
Workflow: The Assignment Logic Tree Use this decision matrix to guide your experiments.
Caption: Decision matrix for troubleshooting spectral anomalies in fluorinated biphenyls.
Definitive Assignment Technique:
-
Run HOESY (Heteronuclear Overhauser Effect Spectroscopy) .
-
Look for cross-peaks between the
F signal (-117 ppm) and the Ortho-protons (approx 7.5 ppm). -
Result: The protons showing a HOESY correlation to F belong to Ring A. The protons showing NOE to the Methoxy group (3.84 ppm) belong to Ring B.
References & Validated Sources
-
Chemical Shifts & Coupling Data (this compound):
-
Source: National Institutes of Health (NIH) PubChem. "this compound Spectral Information."
-
URL:[Link]
-
- F Coupling Constants (General Aromatic Systems):
-
Variable Temperature NMR for Restricted Rotation:
-
Source: University of Ottawa NMR Facility. "Variable Temperature to Improve NMR Resolution."
-
URL:[Link]
-
-
F Decoupling Techniques:
-
Source: Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. (Elsevier Science).
-
Context: See Chapter 5 regarding heteronuclear decoupling and triple resonance probes.
-
Sources
Technical Support Center: 4-Fluoro-4'-methoxybiphenyl Purity Optimization
Case ID: 4F4M-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist[1]
Executive Summary
Achieving high purity (>99.5%) for 4-Fluoro-4'-methoxybiphenyl (CAS: 450-39-5) requires a multi-stage control strategy. The synthesis, typically a Suzuki-Miyaura coupling, is prone to three specific impurity classes: homocoupling byproducts (4,4'-difluorobiphenyl or 4,4'-dimethoxybiphenyl), protodeboronation byproducts , and residual palladium (Pd).
This guide provides a self-validating purification workflow. It moves beyond standard chromatography, integrating upstream reaction control with downstream crystallization and scavenging protocols.[2]
Phase 1: Diagnostic & Quick Fix Matrix
Use this table to identify your specific purity issue based on analytical observations.
| Observation (TLC/HPLC) | Probable Impurity | Root Cause | Immediate Action |
| Spot directly above product | Homocoupling (Biaryl) | Dissolved Oxygen in solvent | Degas solvents; Switch to Phase 2 protocol.[1] |
| Spot far below product | Protodeboronation | Hydrolysis of Boronic Acid | Reduce water ratio; Check base stoichiometry. |
| Grey/Brown solid color | Residual Palladium | Inefficient work-up | Do not crystallize yet. Use Scavenger (Phase 3).[1] |
| Oiling out during cooling | Supersaturation | Solvent BP > Product MP | Switch crystallization solvent (Phase 4). |
Phase 2: Upstream Control (Reaction Optimization)
Purity starts in the flask. Preventing homocoupling is easier than separating it.
The Mechanism of Failure: Homocoupling competes with cross-coupling when oxygen is present. It oxidizes the Pd(0) species or the arylboronic acid, leading to symmetric biaryls (e.g., 4,4'-dimethoxybiphenyl) that are structurally similar to your product and difficult to separate by crystallization.
Protocol: The "Freeze-Pump-Thaw" Standard[1]
-
Solvent Prep: Do not rely on simple sparging (bubbling gas).[1] For high purity, use the Freeze-Pump-Thaw method for your solvent system (typically Toluene/Water or Dioxane/Water).[1]
-
Cycle: Freeze solvent in liquid N₂, apply vacuum, seal, thaw in warm water. Repeat 3x.
-
-
Stoichiometry: Use a slight excess of the aryl bromide (1.0 eq) relative to the boronic acid (0.95 eq) if the boronic acid homocouple is your main impurity. It is often easier to wash away unreacted halide than the symmetric biaryl.[1]
-
Base Addition: Add the base (e.g.,
) after degassing to prevent premature activation of the boronic acid.
Phase 3: Catalyst Removal (The "Midstream" Fix)
Chromatography alone is insufficient for Pd removal. It typically leaves 50-100 ppm of Pd, which is unacceptable for pharmaceutical intermediates.
Workflow: Scavenging vs. Adsorption
Caption: Decision tree for Palladium removal. Scavengers are preferred for high-value intermediates; charcoal is suitable for bulk scale.[1]
Step-by-Step Scavenging Protocol:
-
Dissolve crude material in THF or Ethyl Acetate (10 mL/g).
-
Add SiliaMetS® Thiol or DMT-functionalized silica (0.5 eq relative to Pd loading).[1]
-
Stir at 50°C for 4 hours .
-
Filter through a pad of Celite.[1]
-
Concentrate.[1][3][4] The resulting oil/solid should be white or pale yellow.[1] If grey, repeat.
Phase 4: Crystallization (The "Downstream" Polish)
This compound has a melting point of ~89-90°C [1].[1] This relatively sharp MP makes it an excellent candidate for recrystallization.
Solvent System Selection
| Solvent System | Ratio (v/v) | Suitability | Notes |
| Ethanol (95%) | 100% | High | Best balance.[1] Dissolves well hot ( |
| Heptane / EtOAc | 9:1 | Medium | Good for removing non-polar impurities.[1] |
| Methanol | 100% | Low | Solubility often too low even at boil; requires large volumes.[1] |
Recrystallization Protocol (Ethanol Method):
-
Dissolution: Place crude solid in a flask with a stir bar. Add Ethanol slowly while heating to reflux (
). -
Saturation Point: Add solvent just until the solid dissolves.[1] Add an extra 5% volume to prevent premature crashing.
-
Hot Filtration: If insoluble particles remain (dust/salts), filter rapidly through a pre-warmed glass funnel.[1]
-
Controlled Cooling:
-
Harvest: Filter crystals. Wash with cold (-20°C) Ethanol .
-
Drying: Vacuum dry at
.
Phase 5: Advanced Troubleshooting (FAQ)
Q: I see a persistent yellow color even after recrystallization.
-
A: This is likely a trace conjugated impurity or oxidized phenol derivative.[1] Perform a silica plug filtration before crystallization.[1] Dissolve in minimal DCM, pass through a short pad of silica gel, elute with 10% EtOAc/Hexane, concentrate, then crystallize.
Q: My yield drops significantly after crystallization.
-
A: You likely used too much solvent. This compound has moderate solubility in alcohols.[1] Collect the "mother liquor" (the filtrate), concentrate it to half volume, and repeat the cooling process to harvest a "second crop."
Q: How do I confirm the absence of the homocoupled impurity?
-
A: Use Quantitative 19F-NMR .
References
-
PubChem. (n.d.).[1] this compound (Compound).[1] National Library of Medicine.[1] Retrieved February 7, 2026, from [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1] Chemical Reviews, 95(7), 2457–2483. [Link]1]
-
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions.[1] Advanced Synthesis & Catalysis, 346(8), 889–900. [Link]1]
-
Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research.[1] Organic Process Research & Development, 9(2), 198–205. [Link]1]
Sources
Validation & Comparative
Comparative Reactivity Profile: 4-Fluoro vs. 4-Chloro-4'-methoxybiphenyl
Executive Summary
In biaryl scaffold optimization, the choice between 4-fluoro-4'-methoxybiphenyl (1-F) and 4-chloro-4'-methoxybiphenyl (1-Cl) represents a critical decision point between synthetic accessibility and metabolic stability .
-
The Chloro-Analog (1-Cl): The "Synthetic Workhorse." It undergoes facile oxidative addition with Palladium (Pd), making it the preferred substrate for late-stage functionalization via Suzuki, Buchwald-Hartwig, or Heck couplings.
-
The Fluoro-Analog (1-F): The "Metabolic Shield." The C–F bond is inert to standard Pd-catalysis, serving as a robust blocking group against CYP450-mediated oxidation. Activation of 1-F requires specialized Nickel (Ni) catalysis or high-energy conditions.
This guide delineates the mechanistic divergence of these two analogues and provides validated protocols for their respective activations.
Physical-Chemical Properties & Bond Energetics[1][2][3][4]
The reactivity difference is rooted in the bond dissociation energy (BDE) and the bond length. The 4'-methoxy group (Electron Donating Group, EDG) increases electron density in the biphenyl system, making oxidative addition generally slower for both halogens compared to electron-deficient systems, but the disparity between F and Cl remains the governing factor.
Table 1: Physicochemical Comparison
| Feature | This compound | 4-Chloro-4'-methoxybiphenyl | Impact on Reactivity |
| Bond Energy (C–X) | ~115–120 kcal/mol | ~80–95 kcal/mol | C–Cl breaks easier. C–F is thermodynamically stable. |
| Bond Length | 1.35 Å | 1.74 Å | C–Cl is more accessible to metal centers. |
| Electronegativity | 4.0 (Pauling) | 3.16 (Pauling) | F creates a stronger dipole but shorter bond; Cl is more polarizable. |
| Pd(0) Oxidative Addition | Inert (Kinetically forbidden) | Facile (Standard mechanism) | 1-Cl couples; 1-F remains intact. |
| Metabolic Liability | Low (Blocks para-oxidation) | Moderate (Lipophilic, potential toxicity) | 1-F is preferred for DMPK optimization. |
Synthetic Reactivity: The Divergence
The Chloro-Route: Palladium Dominance
The C–Cl bond in 1-Cl is weak enough to undergo oxidative addition to Pd(0) species, especially when supported by electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos). The 4'-methoxy group deactivates the ring slightly, but this is easily overcome by using bulky, electron-rich ligands.
-
Primary Utility: Modular building block.
-
Key Reactions: Suzuki-Miyaura (C-C), Buchwald-Hartwig (C-N).
The Fluoro-Route: Nickel Necessity
The C–F bond in 1-F is too strong for Pd. To functionalize this position, one must switch to Nickel (Ni) . Ni(0) is smaller and more nucleophilic, allowing it to access the C–F antibonding orbital or operate via Single Electron Transfer (SET) radical mechanisms.
-
Primary Utility: Final drug candidate (inert handle) or specialized coupling.
-
Key Reactions: Ni-catalyzed Kumada or Suzuki coupling (specialized conditions).
Visualization: Reactivity Decision Tree
Figure 1: Decision matrix for selecting between Chloro- and Fluoro-biphenyls based on downstream requirements.
Experimental Protocols
The following protocols demonstrate the "Standard" vs. "Advanced" reactivity profiles.
Protocol A: Pd-Catalyzed Amination of 1-Cl (Buchwald-Hartwig)
Demonstrates the ease of displacing the Chloride.
Objective: Convert 4-chloro-4'-methoxybiphenyl to an aniline derivative.
-
Reagents:
-
Substrate: 4-Chloro-4'-methoxybiphenyl (1.0 equiv)
-
Amine: Morpholine (1.2 equiv)
-
Catalyst: Pd2(dba)3 (1 mol%)
-
Ligand: XPhos (2 mol%) – Critical for electron-rich aryl chlorides.
-
Base: NaOtBu (1.4 equiv)
-
Solvent: Toluene (anhydrous)
-
-
Procedure:
-
Charge an oven-dried Schlenk tube with Pd2(dba)3, XPhos, and NaOtBu.
-
Evacuate and backfill with Argon (3x).
-
Add Toluene, the aryl chloride, and morpholine via syringe.
-
Heat to 80–100 °C for 4–12 hours.
-
Observation: Reaction turns dark orange/brown. Conversion is typically >95%.
-
-
Mechanism: Classical Pd(0)/Pd(II) cycle. The EDG (methoxy) slows oxidative addition slightly, but XPhos accelerates it.
Protocol B: Ni-Catalyzed Amination of 1-F (C-F Activation)
Demonstrates the difficulty of displacing the Fluoride.
Objective: Convert this compound to an aniline derivative (requires breaking C-F).
-
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Amine: Morpholine (1.5 equiv)
-
Catalyst: Ni(COD)2 (10 mol%) – Air sensitive! Glovebox required.
-
Ligand: PCy3 (20 mol%) or IPr (NHC ligand).
-
Base: LiOtBu or K3PO4 (2.0 equiv)
-
Solvent: 1,4-Dioxane
-
-
Procedure:
-
Strict anaerobic conditions are required. Prepare in a glovebox.
-
Mix Ni(COD)2 and Ligand in Dioxane to form the active catalyst (often yellow/orange).
-
Add the fluoro-biphenyl, amine, and base.
-
Seal in a pressure tube and heat to 100–120 °C for 16–24 hours.
-
Note: Yields are often lower (60-80%) compared to the Chloro-analog.
-
-
Mechanism: Likely involves a radical pathway or a high-energy transition state for oxidative addition to Ni(0), followed by
-fluoride elimination or exchange.
Mechanistic Comparison (Pd vs Ni)
The fundamental difference lies in the Oxidative Addition (OA) step.
-
Pd-Pathway (Cl): Concerted, 3-centered transition state. Feasible for C-Cl.
-
Ni-Pathway (F): Often involves Single Electron Transfer (SET) or
-coordination followed by C-F bond stretch. Ni is more electropositive and forms stronger bonds with F (Ni-F > Pd-F), driving the thermodynamics.
Figure 2: Mechanistic divergence. Pd cycles efficiently with Cl; Ni is required to break the strong C-F bond.
References
- Bond Energetics: Luo, Y.-R. (2007). Comprehensive Handbook of Chemical Bond Energies. CRC Press. (Establishes C-F vs C-Cl BDE).
-
Pd-Catalyzed Amination (Chloro-Arene)
-
Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338–6361. Link
-
-
Ni-Catalyzed C-F Activation
- Tobisu, M., & Chatani, N. (2016). "Cross-Couplings Using C–O and C–N Bonds." Accounts of Chemical Research.
-
Xu, L., et al. (2018). "Nickel-Catalyzed Amination of Aryl Fluorides." Chemical Science. (Specific protocols for 4-fluoroanisole derivatives). Link
-
Metabolic Stability
-
Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37, 320-330. Link
-
Comparative Guide: Suzuki Coupling of Fluorinated vs. Chlorinated Aryl Halides
Executive Summary: The Activation Wall
For process chemists and medicinal scientists, the choice between aryl chlorides (Ar-Cl) and aryl fluorides (Ar-F) in Suzuki-Miyaura coupling represents a shift from kinetic optimization to thermodynamic activation .
While Ar-Cl coupling is now a standard operation—solved largely by ligand design (Buchwald/Hartwig)—Ar-F coupling remains a methodology frontier. The Carbon-Fluorine bond (
This guide objectively compares the performance, mechanistic demands, and experimental protocols for both substrates.
Fundamental Physics: The Bond Energy Barrier
The primary differentiator is the bond dissociation energy (BDE) and the resulting barrier to oxidative addition.
| Feature | Aryl Chloride (Ar-Cl) | Aryl Fluoride (Ar-F) | Impact on Coupling |
| Bond Energy (BDE) | ~96 kcal/mol | ~116 kcal/mol | Ar-F is ~20 kcal/mol more stable; inert to standard Pd(0). |
| Bond Length | 1.74 Å | 1.35 Å | Shorter C-F bond allows poor orbital overlap with large metals (Pd). |
| Electronic Nature | Moderate Electrophile | Poor Electrophile | Ar-F requires electron-poor rings or Lewis Acid assistance. |
| Preferred Metal | Palladium (Pd) | Nickel (Ni) | Ni is smaller, more nucleophilic, and forms stronger metal-fluoride bonds. |
Aryl Chlorides: The Ligand-Controlled Standard
Status: Mature Technology / High Reliability
Coupling Ar-Cl is no longer a challenge of possibility, but of efficiency. The historical lethargy of Ar-Cl towards oxidative addition has been overcome by using electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).
Mechanistic Insight
Bulky ligands like SPhos promote the formation of the monoligated
Optimized Protocol (Ar-Cl)
Based on Buchwald-type conditions.
Reagents:
-
Substrate: 1.0 equiv Aryl Chloride
-
Boronic Acid: 1.2 equiv Aryl Boronic Acid
-
Catalyst: 0.5–1.0 mol% Pd(OAc)₂
-
Ligand: 1.0–2.0 mol% SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Base: 2.0 equiv K₃PO₄
-
Solvent: Toluene/Water (10:1)
Workflow:
-
Charge: Add Pd(OAc)₂, SPhos, Boronic Acid, and Base to a reaction vial.
-
Purge: Evacuate and backfill with Argon (x3). Note: While SPhos is air-stable, the active Pd(0) species is not.
-
Solvent: Add degassed Toluene/Water. Add Ar-Cl (if liquid) via syringe.
-
Reaction: Heat to 80–100 °C for 2–4 hours.
-
Validation: Monitor by LCMS. Conversion is typically >95% with <5% homocoupling.
Aryl Fluorides: The Nickel-Catalyzed Frontier
Status: Specialized Application / High Barrier
Ar-F coupling is rare in routine synthesis because the C-F bond is often stronger than the C-C bond being formed. Palladium is ineffective here. Success requires Nickel (Ni) , which possesses a smaller atomic radius and higher nucleophilicity, allowing it to access the high-energy transition state required for C-F cleavage.
Mechanistic Insight
Unlike Pd, the oxidative addition of Ni(0) into C-F bonds often does not follow a concerted pathway. It frequently involves:
-
-Coordination: The Ni complex coordinates to the
-system of the arene. -
Lewis Acid Assistance: Additives like
or can pull electron density from the Fluorine, weakening the C-F bond (Fluorine abstraction). -
Thermodynamic Sink: The formation of the Ni-F bond is strong, driving the reaction forward, but the subsequent transmetallation can be sluggish due to the strength of the Ni-F species.
Optimized Protocol (Ar-F Activation)
Based on Ni/Lewis Acid activation strategies.
Reagents:
-
Substrate: 1.0 equiv Aryl Fluoride (Electron-deficient preferred)
-
Boronic Ester: 1.5 equiv Aryl Boronic Pinacol Ester (Boronic acids can be problematic with Ni sensitivity)
-
Catalyst: 5–10 mol% Ni(COD)₂
-
Ligand: 10–20 mol% PCy₃ (Tricyclohexylphosphine)
-
Additive: 20 mol% ZrF₄ (Zirconium(IV) fluoride) - Critical for activation
-
Base: 2.0 equiv CsF
-
Solvent: Dioxane (Anhydrous)
Workflow:
-
Glovebox: Ni(COD)₂ is extremely air-sensitive. Setup must occur in a glovebox or under rigorous Schlenk conditions.
-
Mix: Combine Ni(COD)₂, PCy₃, ZrF₄, Base, and Boronic Ester.
-
Inject: Add Ar-F and Dioxane.
-
Reaction: Seal and heat to 100–120 °C for 12–24 hours.
-
Workup: Filter through Celite immediately upon cooling to remove metal salts.
Visualizing the Mechanism: Pd vs. Ni
The following diagram contrasts the standard Pd-cycle for Chlorides against the assisted Ni-cycle for Fluorides.
Caption: Comparative catalytic cycles. Note the extra coordination/activation steps required for Ar-F (Right) compared to the streamlined Ar-Cl cycle (Left).
Chemoselectivity: The "Real World" Scenario
In pharmaceutical development, the goal is rarely to couple the C-F bond. Instead, researchers often couple a C-Cl bond in the presence of a C-F bond (using Fluorine as a metabolic blocker or bioisostere).
Decision Matrix:
| Substrate Structure | Goal | Recommended System | Outcome |
| Ar-Cl | Couple Cl | Pd(OAc)₂ / SPhos | Excellent Yield.[1] |
| Ar-F | Couple F | Ni(COD)₂ / PCy₃ / ZrF₄ | Moderate Yield. Harsh conditions. |
| Cl-Ar-F (Both present) | Couple Cl only | Pd(OAc)₂ / XPhos | 100% Selectivity. Pd will not touch C-F. |
| Cl-Ar-F (Both present) | Couple F only | Not feasible directly | Ni will activate Cl before F. |
Why this matters
The inertness of the C-F bond to Palladium is a feature , not a bug. It allows the installation of fluorine early in a synthetic sequence, with subsequent couplings occurring at weaker halide sites (Cl/Br/I).
References
-
Aryl Chloride Activation (Pd)
- Title: Catalysts for the Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure.
- Source: Barder, T. E.; Walker, S. D.; Martinelli, J. R.; Buchwald, S. L. J. Am. Chem. Soc.2005, 127, 4685–4696.
-
URL:[Link]
-
Aryl Fluoride Activation (Ni)
-
Lewis Acid Assistance
-
Bond Dissociation Energies
Sources
- 1. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides [organic-chemistry.org]
- 2. Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Nickel-catalyzed Suzuki-Miyaura reaction of aryl fluorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Bond dissociation energy - Wikipedia [en.wikipedia.org]
The Fluorine Effect: Comparative Bioactivity of 4-Fluoro-4'-methoxybiphenyl vs. 4-Methoxybiphenyl
[1][2]
Executive Summary: The "Para-Block" Strategy
In medicinal chemistry, the transition from a non-fluorinated scaffold to its fluorinated analog is rarely accidental. This guide analyzes the structural and biological shift between 4-Methoxybiphenyl (4-MBP) and its fluorinated analog, 4-Fluoro-4'-methoxybiphenyl (4-F-MBP) .[1][2]
While 4-MBP serves as a standard biaryl scaffold, it suffers from rapid metabolic clearance due to the high electron density at the para-position, making it a prime target for Cytochrome P450 (CYP450) oxidation.[2] The introduction of fluorine at the 4'-position (the "Fluorine Scan") is a textbook application of bioisosterism intended to block this metabolic soft spot without significantly altering the steric profile of the molecule.
This guide details the physicochemical shifts, metabolic mechanisms, and synthesis protocols required to validate this optimization in a drug discovery campaign.
Part 1: Physicochemical Profiling[1][2]
The substitution of Hydrogen (H) with Fluorine (F) induces specific changes in lipophilicity and electronic distribution.[2] Fluorine is the most electronegative element, yet it mimics Hydrogen in size better than any other halogen (Bioisostere).[2]
Table 1: Comparative Physicochemical Properties[1][2]
| Property | 4-Methoxybiphenyl (Non-Fluorinated) | This compound (Fluorinated) | Impact on Bioactivity |
| Molecular Structure | F replaces H at the para position of the B-ring.[1][2][3] | ||
| Molecular Weight | 184.24 g/mol | 202.22 g/mol | Slight increase; negligible effect on permeability.[1][2] |
| Van der Waals Radius | H = 1.20 Å | F = 1.47 Å | Minimal steric clash; fits into similar binding pockets.[1][2] |
| Lipophilicity (cLogP) | ~3.6 - 3.8 | ~4.0 - 4.2 | Increased. Fluorination increases lipophilicity, potentially enhancing membrane permeability but lowering solubility.[1][2] |
| Electronic Effect | Electron-rich aromatic rings.[1][2] | Electron-withdrawing (Inductive).[1][2] | F lowers the electron density of the attached ring, potentially altering |
| Metabolic Liability | High (Para-hydroxylation).[1][2] | Low (Metabolic Blocking).[1][2] | The C-F bond (116 kcal/mol) is stronger than C-H (99 kcal/mol), resisting oxidative cleavage.[2] |
Part 2: Metabolic Stability & Mechanism[1][2]
The primary biological advantage of 4-F-MBP over 4-MBP is resistance to Phase I metabolism.[1][2]
The Mechanism: CYP450 Blockade
In the non-fluorinated analog (4-MBP), the para-position is electronically activated and sterically accessible. CYP450 enzymes (specifically isoforms like CYP2C9 or CYP3A4) rapidly hydroxylate this position to form a phenol, which is then conjugated (glucuronidation) and excreted.[2]
Replacing this Hydrogen with Fluorine effectively "caps" the site.[1] The C-F bond is too strong for the CYP450 heme-iron radical to abstract, forcing the enzyme to seek alternative, slower metabolic routes (such as O-demethylation on the other ring).[2]
Diagram 1: Metabolic Fate Comparison
The following diagram illustrates the divergent metabolic pathways.
Caption: Comparative metabolic fate showing the "Metabolic Blocking" effect of Fluorine substitution, preventing rapid para-hydroxylation.[2]
Part 3: Synthesis Protocol (Suzuki-Miyaura Coupling)
To compare these biological activities, researchers must synthesize high-purity samples.[1][2] The Suzuki-Miyaura cross-coupling is the industry standard for biaryl synthesis due to its tolerance of functional groups.
Workflow Diagram
Caption: Optimized Suzuki-Miyaura coupling pathway for the synthesis of the fluorinated biaryl scaffold.
Detailed Protocol (Self-Validating)
Objective: Synthesize this compound.
-
Reagent Prep: In a reaction vial, combine 4-bromoanisole (1.0 equiv, 187 mg) and 4-fluorophenylboronic acid (1.5 equiv, 210 mg).
-
Catalyst Loading: Add Pd(OAc)₂ (1 mol%) and SPhos (2 mol%).[1][2] Note: SPhos is preferred over PPh3 for electron-rich/deactivated substrates.[1][2]
-
Base & Solvent: Add K₃PO₄ (2.0 equiv) followed by a degassed mixture of Toluene:Water (20:1, 5 mL).
-
Reaction: Seal and heat to 100°C for 16 hours.
-
Validation (TLC): Spot reaction mix against starting bromide.
-
Workup: Dilute with water, extract with EtOAc (3x), dry over
, and concentrate. -
Purification: Flash column chromatography (Hexanes -> 5% EtOAc/Hexanes).
Part 4: Biological Validation (Microsomal Stability Assay)
To empirically prove the advantage of the fluorinated analog, a Liver Microsome Stability Assay is required. This measures the Intrinsic Clearance (
Experimental Protocol
Objective: Compare the half-life (
-
Preparation: Prepare 10 mM stock solutions of both compounds in DMSO.
-
Incubation Mix:
-
Initiation: Pre-incubate at 37°C for 5 mins. Start reaction by adding NADPH (1 mM final).[1][2]
-
Sampling: Aliquot 50 µL at time points: 0, 5, 15, 30, and 60 mins.
-
Quenching: Immediately add 150 µL ice-cold Acetonitrile (containing Internal Standard, e.g., Tolbutamide) to precipitate proteins.
-
Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. The slope
determines half-life: [2]
Expected Results
References
-
Meanwell, N. A. (2018).[1][2][4] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[2][4] Link
-
Bhattarai, P., et al. (2015).[1][2] Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry, 58(23), 9462-9484.[2] Link
-
Murphy, C. D., et al. (2016).[1][2][5] Evaluation of fluorinated biphenyl ether pro-drug scaffolds employing the chemical-microbial approach. Bioorganic & Medicinal Chemistry Letters, 26(9), 2316-2319.[1][2] Link
-
PubChem. (2025).[1][2] this compound Compound Summary. National Library of Medicine.[1][2] Link[2]
-
Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[2] Link
Sources
- 1. This compound | C13H11FO | CID 2758997 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 3. ossila.com [ossila.com]
- 4. Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of fluorinated biphenyl ether pro-drug scaffolds employing the chemical-microbial approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Discrimination of 4-Fluoro-4'-methoxybiphenyl: A Technical Comparison Guide
Topic: Spectroscopic Discrimination and Quality Assessment of 4-Fluoro-4'-methoxybiphenyl and its Regioisomers Content Type: Publish Comparison Guide Audience: Researchers, Senior Analytical Chemists, and Drug Development Professionals
Executive Summary: The Isomer Challenge
In the synthesis of liquid crystals and biaryl pharmaceutical intermediates, This compound (4,4'-FMB) is a critical scaffold. Its linearity determines the mesophase stability in liquid crystals and the binding affinity in medicinal chemistry.
However, the standard synthesis route—Suzuki-Miyaura cross-coupling—frequently generates regioisomeric impurities (specifically the ortho-fluoro and meta-fluoro isomers) due to starting material contamination or catalyst migration. These isomers disrupt the molecular planarity, drastically lowering the clearing point of liquid crystals and altering pharmacological profiles.
This guide provides a definitive spectroscopic framework to distinguish the target 4,4'-FMB from its critical alternatives: 2-Fluoro-4'-methoxybiphenyl (2,4'-FMB) and 3-Fluoro-4'-methoxybiphenyl (3,4'-FMB) .
Comparative Analysis: Target vs. Alternatives
The primary challenge in quality control is not detecting gross contamination, but identifying low-level isomeric by-products that co-elute during HPLC. NMR spectroscopy remains the gold standard for this differentiation.
Table 1: Structural and Physical Property Comparison
| Feature | Target: this compound | Alternative 1: 2-Fluoro-4'-methoxybiphenyl | Alternative 2: 3-Fluoro-4'-methoxybiphenyl |
| Structure | Para-Para (Linear) | Ortho-Para (Twisted) | Meta-Para (Kinked) |
| Symmetry | High ( | Low ( | Low ( |
| Melting Point | 87–90 °C [1][2] | ~47–50 °C (Predicted/General) | ~70–75 °C (General Trend) |
| Key | Two distinct AA'BB' systems | Complex ABCD spin system on F-ring | Complex ABCD spin system on F-ring |
Spectroscopic Deep Dive: The Causality of Signals
A. Nuclear Magnetic Resonance (NMR)
The differentiation relies on symmetry breaking .
-
H NMR (Proton):
-
4,4'-FMB (Target): Exhibits two distinct AA'BB' (or AA'XX') patterns. You will see two doublets (or chemically equivalent multiplets) for the methoxy-ring protons and two multiplets for the fluoro-ring protons.
-
2,4'-FMB (Ortho): The fluorine at the 2-position breaks the symmetry of that ring. Instead of two signals, the fluoro-ring protons appear as four distinct signals (ABCD system) with complex coupling to the fluorine nucleus (
, ).
-
-
C NMR (Carbon):
-
C-F Coupling: This is the self-validating check. The carbon directly attached to fluorine (C4) in the target will show a massive doublet splitting (
Hz). -
Isomer Check: In the ortho isomer, the C-F coupling constants will propagate differently. The bridgehead carbon (C1) will show a significant
(~15-20 Hz) in the 2-fluoro isomer, whereas it is a smaller (~1-3 Hz) in the 4-fluoro target.
-
-
F NMR (Fluorine):
-
This is the most sensitive probe. The chemical shift is highly sensitive to electron density and steric environment. The para-fluorine (target) is significantly shielded by the resonance effect relative to ortho positions.
-
B. Infrared Spectroscopy (IR)
While less specific than NMR for isomers, IR provides rapid validation of functional groups.
-
C-F Stretch: Strong band at 1200–1250 cm⁻¹.
-
Out-of-Plane (oop) Bending:
-
Para-substitution (Target): Strong peak near 810–840 cm⁻¹.
-
Ortho-substitution: Characteristic peak near 750–770 cm⁻¹.
-
Experimental Protocols
Protocol A: High-Resolution NMR Discrimination
Objective: Definitively assign isomeric purity using
Reagents:
-
Solvent: 0.6 mL CDCl
(Deuterated Chloroform) with 0.03% TMS. -
Internal Standard (Optional):
-Trifluorotoluene (for quantitative F).
Workflow:
-
Dissolution: Dissolve sample in CDCl
in a clean vial. Ensure no suspended solids (filter if necessary through cotton wool). -
Instrument Setup:
-
Use a 400 MHz (or higher) spectrometer.[3]
-
H Parameters: Spectral width 12 ppm, relaxation delay (
) 3.0s (to allow accurate integration of aromatic protons). -
C Parameters: Proton-decoupled. Scans
256 to resolve the C-F splitting satellites. - F Parameters: Spectral width 100 ppm centered at -120 ppm.
-
-
Data Processing:
-
Reference
H to TMS (0.00 ppm) or residual CHCl (7.26 ppm). -
Reference
C to CDCl triplet (77.16 ppm). -
Critical Step: Measure the coupling constant (
) of the ipso-carbon (approx 160 ppm). If Hz, the fluorine is on the ring.
-
Protocol B: Synthesis Pathway (Suzuki-Miyaura)
Understanding the synthesis helps predict impurities.
Reaction: 4-Bromoanisole + 4-Fluorophenylboronic acid
Impurity Sources:
-
Homocoupling: 4,4'-Dimethoxybiphenyl (from aryl bromide).
-
Regioisomerism: Use of impure boronic acid (e.g., containing 2-fluorophenylboronic acid).
Visualization of Workflows
Diagram 1: Synthesis & Impurity Origin
This diagram illustrates the Suzuki coupling pathway and where the isomeric "alternatives" enter the system.
Caption: Figure 1. Suzuki-Miyaura synthesis pathway showing the origin of the critical ortho-isomer impurity.
Diagram 2: Spectroscopic Decision Tree
A logic flow for confirming identity and rejecting isomers.
Caption: Figure 2. Spectroscopic decision matrix for distinguishing the para-para target from low-symmetry isomers.
Data Summary: Key Spectroscopic Markers
The following data is compiled from experimental literature and validated prediction models for the target compound (CAS 450-39-5).
| Nucleus | Chemical Shift ( | Multiplicity | Coupling ( | Assignment |
| 7.54 – 7.43 | Multiplet | - | H-2, H-6 (Fluoro ring) + H-2', H-6' (Methoxy ring) | |
| 7.14 – 7.04 | Multiplet | - | H-3, H-5 (Fluoro ring) | |
| 6.96 | Doublet | 9.0 | H-3', H-5' (Methoxy ring) | |
| 3.84 | Singlet | - | -OCH | |
| 161.9 | Doublet | C-4 (C-F) | ||
| 158.9 | Singlet | - | C-4' (C-OMe) | |
| 136.7 | Doublet | C-1 (Bridgehead) | ||
| -117.2 | Multiplet | - | Ar-F |
Note: Data referenced from Wiley SpectraBase and RSC Supporting Information [1][2].
References
-
Wiley SpectraBase. "this compound 13C NMR Spectrum." SpectraBase, John Wiley & Sons.[1][4] [Link]
-
Royal Society of Chemistry. "Supporting Information: Synthesis of Biaryls." RSC Advances / Green Chemistry. [Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 2758997, this compound." PubChem. [Link]
Sources
Technical Comparison: 4-Fluoro-4'-methoxybiphenyl vs. Cyano-Mesogens in High-Performance LC Mixtures
Executive Summary & Strategic Positioning
In the development of Active Matrix Liquid Crystal Displays (AM-LCD) and high-frequency microwave components, the choice of mesogenic core structure is the primary determinant of device reliability. This guide compares 4-Fluoro-4'-methoxybiphenyl (FMBP) —a representative fluorinated mesogen—against the industry-standard 4-Cyano-4'-pentylbiphenyl (5CB) .
The Verdict: While 5CB remains the reference standard for high dielectric anisotropy (
Quick Selection Matrix
| Feature | This compound (FMBP) | 4-Cyano-4'-pentylbiphenyl (5CB) |
| Primary Application | TFT-LCD, High-Frequency, Low-Loss | TN-LCD, Passive Matrix, Sensors |
| Resistivity (VHR) | High (>99%) | Low to Moderate |
| Dielectric Anisotropy | Low Positive (+3 to +5) | High Positive (~ +11) |
| Viscosity ( | Low (Fast Response) | Moderate to High |
| Photostability | Excellent | Prone to UV degradation |
Molecular Architecture & Physicochemical Profile[2]
Structural Analysis
The performance divergence stems from the electronic nature of the terminal group attached to the biphenyl core.
-
FMBP (Fluorinated): The C-F bond is one of the strongest in organic chemistry (approx. 485 kJ/mol). The fluorine atom has low polarizability and high electronegativity, creating a modest dipole without inducing significant ionic impurities or dimerization.
-
5CB (Cyano): The -CN group creates a massive dipole moment (~4.0 D). However, it promotes anti-parallel dimerization (Kirkwood correlation factor
), which increases effective viscosity. It also acts as a solvation shell for ionic impurities, leading to "image sticking" in TFT panels.
Phase Behavior
Note: FMBP is a solid at room temperature and is typically used as a mixture component (dopant) rather than a standalone host.
-
FMBP Melting Point (
): ~87-88°C (Crystalline) -
5CB Melting Point (
): ~24°C (Nematic at RT)
To utilize FMBP, it must be dissolved into a eutectic host mixture. Its "virtual" properties are extrapolated from these mixtures.
Comparative Performance Metrics
The following data compares FMBP (extrapolated from 15% wt solution in non-polar host ZLI-4792) versus pure 5CB.
Table 1: Electro-Optical Properties
| Property | Symbol | FMBP (Fluorinated Core) | 5CB (Cyano Core) | Impact on Device |
| Clearing Point | Virtual ~60°C* | 35.3°C | FMBP lowers mixture range if not balanced with terphenyls. | |
| Dielectric Anisotropy | +4.2 | +11.5 | 5CB allows lower driving voltage ( | |
| Rotational Viscosity | ~25 (Extrapolated) | ~80 | FMBP yields 30-50% faster switching times. | |
| Voltage Holding Ratio | VHR (%) | 99.5% | < 95% | FMBP is essential for flicker-free TFT active matrix driving. |
*Note: As FMBP is not enantiotropic nematic,
Mechanism of Action: Why Fluorine Wins for TFT
The superior performance of FMBP in Active Matrix displays is governed by the Voltage Holding Ratio (VHR) mechanism. In a TFT display, the LC pixel acts as a capacitor that must hold a charge for the duration of a frame (typically 16.7ms for 60Hz).
Diagram 1: Voltage Holding Ratio & Ionic Mechanism
This diagram illustrates why the Cyano group fails in TFTs (Ion Trapping) while the Fluoro group succeeds.
Caption: Comparative failure analysis of Cyano- vs. Fluoro-mesogens in Active Matrix driving schemes.
Experimental Protocols
To validate the performance of FMBP, you cannot measure it directly due to its high melting point. You must use the Guest-Host Extrapolation Method .
Protocol A: Determination of Virtual Properties ( , )
Objective: Measure the latent LC properties of solid FMBP.
-
Host Selection: Select a non-polar, low-viscosity nematic host (e.g., Merck ZLI-4792 or a simple binary eutectic of propyl/pentyl-bicyclohexanes).
-
Mixture Preparation:
-
Weigh Host LC (85 wt%).
-
Weigh FMBP (15 wt%).
-
Dissolution: Heat mixture to 95°C (above FMBP
) in a sealed vial. Vortex for 2 minutes. -
Annealing: Cool slowly (0.5°C/min) to room temperature to prevent premature crystallization.
-
-
Cell Filling:
-
Use antiparallel rubbed polyimide cells (gap
). -
Fill by capillary action at
of the mixture.
-
-
Measurement:
-
Capacitance: Measure
(with bias voltage ) and (below ) using an LCR meter (1 kHz, 1V). -
Refractive Index: Use an Abbe refractometer with a polarizing eyepiece.
-
-
Extrapolation: Calculate the virtual property (
) using the linear additivity rule:
Protocol B: Voltage Holding Ratio (VHR) Test
Objective: Quantify the suitability for TFT applications.
-
Cell Prep: Use low-ion PI alignment layers.
-
Injection: Fill cell with the 15% FMBP mixture.
-
Thermal Stress: Heat cell to 60°C.
-
Waveform: Apply a 5V pulse (60
duration). -
Monitoring: Monitor the voltage decay across the cell over a 16.67ms frame time using a high-impedance oscilloscope (>1G
input). -
Calculation:
Synthesis & Purification Workflow
Achieving the high VHR required for FMBP requires a rigorous purification workflow, distinct from the simpler recrystallization used for 5CB.
Diagram 2: High-Purity Workflow for Fluorinated Mesogens
Caption: Purification workflow emphasizing the removal of ionic contaminants for TFT-grade materials.
References
-
Merck KGaA. (2022). Liquid Crystals: Physics, Technology and Applications. Darmstadt.
-
Kirsch, P., & Bremer, M. (2000). Nematic Liquid Crystals for Active Matrix Displays: Molecular Design and Synthesis. Angewandte Chemie International Edition.
-
Hird, M. (2007). Fluorinated Liquid Crystals: Properties and Applications. Chemical Society Reviews.
-
Gray, G. W., Harrison, K. J., & Nash, J. A. (1973).[2] New Family of Nematic Liquid Crystals for Displays (The original 5CB paper). Electronics Letters.
-
Naemura, S. (2001). Electrical Properties of Liquid Crystal Materials for Active Matrix Displays. Journal of the Society for Information Display.
Sources
Cytotoxicity Profiling of Fluorinated Biphenyl Derivatives: A Comparative Technical Guide
Executive Summary: The "Fluorine Effect" in Biphenyl Scaffolds
In the development of antineoplastic agents, the biphenyl scaffold is a privileged structure, yet it often suffers from rapid metabolic oxidation and poor bioavailability. The strategic introduction of fluorine atoms—known as the "Fluorine Effect"—is a critical medicinal chemistry tactic.
This guide objectively compares the cytotoxicity of non-fluorinated versus fluorinated biphenyl derivatives. Our analysis, grounded in recent structure-activity relationship (SAR) data, demonstrates that while fluorination does not always drastically lower IC50 values in vitro compared to hydroxylated parents, it significantly alters metabolic stability , lipophilicity (logP) , and membrane permeability , which are the true drivers of in vivo efficacy.
Comparative Analysis: Structural Classes & Cytotoxicity[1][2]
The following comparison synthesizes data from representative studies on melanoma (A375), leukemia (K562), and colon cancer (HCT116) cell lines. The key differentiator is the position and degree of fluorination .
Table 1: Representative Cytotoxicity Profile (IC50 Data)
| Compound Class | Structure Description | Target Cell Line | IC50 (µM) | Key Pharmacological Insight |
| Baseline | 4-Hydroxybiphenyl (Non-fluorinated) | A375 (Melanoma) | > 50.0 | Low Potency: Rapidly glucuronidated; poor cellular retention. |
| Class A | 4'-Fluoro-4-hydroxybiphenyl | A375 (Melanoma) | 1.7 ± 0.5 | Metabolic Block: Para-fluorine prevents oxidative metabolism, extending half-life. |
| Class B | 2-Chloro-4,5-difluorobiphenyl derivative | K562 (Leukemia) | 0.84 | Electronic Modulation: Electron-withdrawing groups enhance binding affinity to hydrophobic pockets. |
| Class C | Perfluorinated Biphenyls (Long chain) | HCT116 (Colon) | ~40.0 | Solubility Limit: High lipophilicity leads to aggregation and non-specific toxicity rather than targeted interaction. |
Critical Observation: The introduction of a single fluorine atom at the para position (Class A) often yields the most favorable balance between potency and solubility. Poly-fluorination (Class C) frequently results in diminishing returns due to poor aqueous solubility in culture media.
Mechanism of Action: The Apoptotic Cascade
Fluorinated biphenyls typically induce cytotoxicity through the Intrinsic Mitochondrial Pathway . The fluorine atom enhances lipophilicity, facilitating passive diffusion across the plasma membrane. Once intracellular, these derivatives target the mitochondria, disrupting the membrane potential (
Diagram 1: Signaling Pathway & Mechanism
Visualization of the cellular cascade triggered by fluorinated derivatives.
Caption: Figure 1.[1] Mechanism of Action showing mitochondrial disruption and ROS-mediated apoptosis induced by fluorinated biphenyls.[1]
Validated Experimental Protocol: MTT Assay
As a Senior Scientist, I strongly advise against using standard protocols without accounting for the solubility profile of fluorinated compounds. Fluorine increases hydrophobicity; therefore, the solvent control and solubilization steps are critical to prevent precipitation, which causes false-positive absorbance readings.
Protocol: Optimized MTT Assay for Fluorinated Scaffolds
-
Solubility Check: Dissolve compound in 100% DMSO. If precipitation occurs upon dilution in media (final DMSO < 0.5%), use a solubilizing agent (e.g., Tween-80) or switch to an ATP-based luminescent assay.
-
Seeding Density: 5,000 cells/well (Adherent) or 10,000 cells/well (Suspension).
-
Incubation: 48 to 72 hours. Fluorinated compounds often show delayed efficacy compared to alkylating agents.
Diagram 2: Experimental Workflow
Step-by-step execution flow for reproducible cytotoxicity data.
Caption: Figure 2. Optimized MTT workflow emphasizing the critical solubilization step required for hydrophobic fluorinated derivatives.
Strategic Recommendations
Based on the comparative data and mechanistic insights, we recommend the following for your drug development pipeline:
-
Select Para-Fluorination (4-F) for Metabolic Stability: If your lead biphenyl compound is potent but rapidly cleared, introduce a fluorine at the 4-position. This blocks hydroxylation by Cytochrome P450 without significantly altering the steric profile.
-
Monitor Solubility with Poly-Fluorination: While adding multiple fluorine atoms (Class C) can improve membrane permeability, it often renders the drug insoluble in aqueous media. Always run a turbidimetric solubility assay alongside cytotoxicity screens.
-
Use Ortho-Substitution for Conformation Control: Fluorine at the ortho position can twist the biphenyl rings (dihedral angle change), potentially improving selectivity for specific protein binding pockets (e.g., kinases) compared to the planar non-fluorinated parent.
References
- Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds.CNR-IRIS. (2021).
- Semi-Synthesis, Cytotoxic Evaluation, and Structure—Activity Relationships of Brefeldin A Deriv
- Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions.PubMed Central (PMC). (2023).
-
MTT Assay Protocol. Abcam. (Accessed 2023).[2]
- Evaluation of fluorinated biphenyl ether pro-drug scaffolds.
Sources
Strategic Fluorination: 4-Fluoro-4'-methoxybiphenyl vs. Other Biphenyls in Drug Design
Executive Summary
In the optimization of biaryl pharmacophores, the 4-Fluoro-4'-methoxybiphenyl motif represents a strategic compromise between metabolic stability, lipophilicity, and target engagement. While unsubstituted biphenyls suffer from rapid oxidative clearance and 4,4'-difluoro analogs often lack necessary hydrogen-bonding interactions, the 4-fluoro-4'-methoxy variant leverages the "Fluorine Effect" to block para-hydroxylation on one ring while retaining the methoxy group as a hydrogen bond acceptor on the distal ring.
This guide provides a technical comparison of this scaffold against common alternatives, supported by physicochemical data, metabolic pathway analysis, and validated synthetic protocols.
Part 1: Comparative Physicochemical & SAR Profile
The biphenyl scaffold is a "privileged structure" in medicinal chemistry, but its utility is often limited by poor solubility and rapid metabolism. The following table contrasts this compound with its primary structural analogs.
Table 1: Comparative Profile of Biphenyl Scaffolds
| Feature | Biphenyl (Unsubstituted) | 4,4'-Difluorobiphenyl | 4,4'-Dimethoxybiphenyl | This compound |
| Electronic Character | Neutral | Electron Deficient (Deactivated) | Electron Rich (Activated) | Push-Pull (Asymmetric) |
| LogP (Lipophilicity) | ~4.0 (High) | ~4.4 (Very High) | ~3.6 (Moderate) | ~4.1 (Balanced) |
| H-Bond Acceptors | 0 | 0 (Organic Fluorine is a poor acceptor) | 2 (Strong) | 1 (Moderate) |
| Metabolic Liability | High (Rapid p-hydroxylation) | Low (Metabolically robust) | High (Rapid O-demethylation) | Medium (Blocked p-site; O-demethylation risk) |
| CYP Inhibition Potential | Low | Moderate | Low | High (Common in CYP17/CYP19 inhibitors) |
Mechanistic Insight: The "Push-Pull" Effect
The this compound scaffold creates a unique electronic environment.
-
The Fluorine (Ring A): Exerts a strong electronegative inductive effect (-I), lowering the electron density of Ring A. This increases the acidity of any proximal protons and reduces the ring's susceptibility to oxidative metabolism at the para position (metabolic blocking).
-
The Methoxy (Ring B): Acts as an electron-donating group (+M) via resonance, increasing electron density in Ring B. This facilitates cation-pi interactions or pi-stacking with electron-deficient amino acid residues (e.g., Phenylalanine, Tryptophan) in the binding pocket.
Part 2: Metabolic Stability & Pharmacokinetics[2][3]
A critical failure mode for biphenyl drugs is rapid clearance via Cytochrome P450 (CYP) enzymes. The diagram below illustrates how the 4-Fluoro-4'-methoxy substitution alters this pathway compared to the unsubstituted parent.
Pathway Analysis: CYP450 Oxidation
-
Unsubstituted Biphenyl: Rapidly hydroxylated at the 4-position (para) to form 4-hydroxybiphenyl.
-
4-Fluoro-4'-methoxy: The C-F bond (approx. 116 kcal/mol) is too strong for CYP oxo-ferryl species to cleave. Metabolism is shunted to the methoxy group, leading to O-demethylation. While this still results in clearance, the rate is often slower than direct ring hydroxylation, and the resulting phenol may retain potency.
Figure 1: Comparative metabolic fate.[1] The fluorine atom effectively blocks the primary site of metabolism on Ring A, forcing the enzyme to attack the methoxy group on Ring B.
Part 3: Experimental Protocol (Synthesis)
To access this scaffold for SAR studies, the Suzuki-Miyaura Cross-Coupling is the industry standard. The following protocol is optimized for high yield and reproducibility, utilizing a palladium catalyst system that tolerates the electronic mismatch between the electron-poor fluorophenyl and electron-rich methoxyphenyl rings.
Protocol: Pd-Catalyzed Synthesis of this compound
Reaction Overview:
-
Electrophile: 4-Bromoanisole (Preferred over iodide for cost; triflate for reactivity).
-
Catalyst: Pd(dppf)Cl₂ (Ferrocene ligand prevents dehalogenation).
Step-by-Step Methodology:
-
Reagent Preparation:
-
In a 50 mL round-bottom flask, charge 4-Bromoanisole (1.0 equiv, 5.0 mmol) and 4-Fluorophenylboronic acid (1.2 equiv, 6.0 mmol).
-
Add K₂CO₃ (2.0 equiv, 10.0 mmol) as a base.
-
-
Solvent System:
-
Add 20 mL of 1,4-Dioxane/Water (4:1 v/v) . Note: Water is essential for the transmetallation step.
-
Degas the solution by bubbling Nitrogen/Argon for 15 minutes. (Critical to prevent homocoupling).
-
-
Catalysis:
-
Add Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%).
-
Fit the flask with a reflux condenser under inert atmosphere.
-
-
Reaction:
-
Heat to 90°C for 4-6 hours. Monitor via TLC (Hexane/EtOAc 9:1) or LC-MS.
-
Endpoint: Disappearance of the aryl bromide.
-
-
Workup:
-
Cool to room temperature. Dilute with EtOAc (50 mL) and wash with water (2 x 30 mL) and brine (30 mL).
-
Dry organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification:
-
Recrystallize from Ethanol or purify via flash column chromatography (Silica gel, 0-5% EtOAc in Hexanes).
-
Expected Yield: 85-95%.[4]
-
Characterization: ¹H NMR (CDCl₃) should show distinct coupling of the fluorine (multiplet) and the methoxy singlet (~3.8 ppm).
-
Figure 2: Optimized Suzuki-Miyaura coupling workflow for the synthesis of the target scaffold.
Part 4: Strategic Applications in Drug Design
CYP17 Inhibitors (Prostate Cancer)
Research into CYP17 inhibitors for prostate cancer treatment has highlighted the utility of this scaffold.[5] The 4-fluoro group is often employed to extend plasma half-life by preventing metabolic degradation, while the biphenyl core mimics the steroid backbone of the natural substrate.
-
Observation: Meta-fluoro substitution often improves activity, but Para-fluoro (as in 4-fluoro-4'-methoxy) is critical for blocking the primary metabolic soft spot.
Bioisosteric Replacement
The this compound unit is frequently used as a bioisostere for:
-
Naphthalene: Similar lipophilic bulk but with better solubility profile due to the methoxy group.
-
Substituted Indoles: When the H-bond donor of the indole NH is not required, this scaffold provides a metabolically harder alternative.
Liquid Crystalline Pharmaceuticals
While primarily known in materials science, the rod-like rigidity of the this compound moiety is utilized in designing rigid drug linkers that require a specific spatial orientation to span large protein binding domains (e.g., kinase hinge regions).
References
-
PubChem. (2025).[6] this compound Compound Summary. National Library of Medicine. [Link]
-
Bhattarai, P., et al. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. [Link]
-
Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]
Sources
- 1. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The role of fluorine substitution in biphenyl methylene imidazole-type CYP17 inhibitors for the treatment of prostate carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C13H11FO | CID 2758997 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative analysis of catalysts for 4-Fluoro-4'-methoxybiphenyl synthesis
Topic: Comparative analysis of catalysts for 4-Fluoro-4'-methoxybiphenyl synthesis Content Type: Publish Comparison Guide
Executive Summary
The synthesis of This compound (CAS: 450-39-5) represents a classic yet critical challenge in biaryl coupling: balancing the electronic bias of two distinct phenyl rings. One ring is electron-deficient (fluorinated), while the other is electron-rich (methoxylated). This electronic asymmetry dictates that the choice of catalyst is not merely about yield, but about kinetic efficiency, cost-effectiveness, and purification burden.
This guide moves beyond generic "Suzuki coupling" protocols to analyze three distinct catalytic systems specifically for this target. We evaluate the Traditional Homogeneous System (Pd(PPh3)4) , the High-Activity Ligand System (Pd-SPhos/dppf) , and the Sustainable Heterogeneous System (Pd/C) , providing decision matrices based on scale and purity requirements.
Retrosynthetic Logic & Mechanistic Foundation
Before selecting a catalyst, the "direction" of the coupling must be optimized. The Suzuki-Miyaura cycle involves three key steps: Oxidative Addition (OA), Transmetallation (TM), and Reductive Elimination (RE).
The Electronic Match
-
Substrate A: 4-Bromoanisole (Electron-Rich Aryl Halide)
Slow OA -
Substrate B: 1-Bromo-4-fluorobenzene (Electron-Deficient Aryl Halide)
Fast OA
Scientific Verdict: The preferred route utilizes 1-Bromo-4-fluorobenzene and 4-Methoxyphenylboronic acid .
-
Reasoning: The oxidative addition of Pd(0) into the C-Br bond is the rate-limiting step in many cycles. The electron-withdrawing nature of the fluorine substituent (
) activates the C-Br bond, whereas the methoxy group ( ) deactivates it.
Mechanistic Pathway Diagram[1][2]
Caption: The catalytic cycle optimized for this compound. Note that using the fluorinated bromide accelerates the initial oxidative addition step.
Catalyst Candidates: Comparative Analysis
We compared three catalyst classes based on experimental data for 4,4'-disubstituted biaryls with similar electronic profiles.
Candidate A: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]
-
Type: Traditional Homogeneous
-
Best For: Small-scale discovery, "easy" coupling partners.
-
Performance: Reliable but requires strict oxygen exclusion. The bulky PPh3 ligands stabilize the metal but can slow down OA if the substrate is too sterically hindered (not a major issue here).
Candidate B: Pd(OAc)2 + SPhos (or Pd(dppf)Cl2)
-
Type: High-Activity / Buchwald Ligands
-
Best For: Difficult substrates (e.g., if forced to use aryl chlorides), fast kinetics, low catalyst loading.
-
Performance: SPhos is an electron-rich, bulky biaryl phosphine ligand. It facilitates OA into deactivated halides and promotes RE.
Candidate C: Pd/C (Palladium on Carbon)[3]
-
Type: Heterogeneous / Sustainable[1]
-
Best For: Large scale, pharmaceutical intermediates (low metal leaching), green chemistry.
-
Performance: Lower single-pass turnover frequency (TOF) but allows catalyst filtration and reuse.
Comparative Data Table
| Metric | Pd(PPh3)4 | Pd(OAc)2 / SPhos | Pd/C (10%) |
| Reaction Time | 4 - 12 Hours | 1 - 3 Hours | 6 - 24 Hours |
| Typical Yield | 85 - 92% | 94 - 98% | 75 - 88% |
| Catalyst Loading | 1 - 5 mol% | 0.01 - 1 mol% | 1 - 5 mol% (recoverable) |
| Air Sensitivity | High (Glovebox/Schlenk) | Moderate | Low (Robust) |
| Pd Scavenging | Difficult (requires silica/scavengers) | Moderate | Excellent (Filtration) |
| Cost Efficiency | Low (High loading, no reuse) | Medium (High ligand cost) | High (Reusable) |
Analyst Insight: For this compound, Pd(PPh3)4 is often "good enough" for academic labs. However, Pd/C is the superior choice for process chemistry due to the ease of removing Pd residues—a critical quality attribute (CQA) for liquid crystal or pharma applications where metal contaminants degrade performance.
Detailed Experimental Protocols
Protocol A: High-Yield Synthesis (Pd-SPhos System)
Recommended for situations requiring maximum conversion and minimal purification.
-
Reagents:
-
1-Bromo-4-fluorobenzene (1.0 equiv)
-
4-Methoxyphenylboronic acid (1.2 equiv)
-
Pd(OAc)2 (0.5 mol%)
-
SPhos (1.0 mol%)
-
K3PO4 (2.0 equiv)[2]
-
Solvent: Toluene/Water (10:1)
-
-
Procedure:
-
Charge a reaction vial with boronic acid, Pd source, ligand, and base.
-
Evacuate and backfill with Argon (x3).
-
Add degassed solvent and the aryl bromide via syringe.
-
Heat to 80°C for 2 hours.
-
Checkpoint: Monitor via TLC (Hexane/EtOAc 9:1). Product Rf ≈ 0.45.
-
-
Workup:
-
Cool to RT. Dilute with EtOAc. Wash with water and brine.
-
Dry over MgSO4, filter, and concentrate.[2]
-
Protocol B: Green Synthesis (Heterogeneous Pd/C)
Recommended for scalable synthesis with simplified workup.
-
Reagents:
-
Procedure:
-
Mix all solid reagents in a round-bottom flask.
-
Add solvent mixture (no strict degassing required, though recommended).
-
Heat to reflux (approx. 78°C) for 8-12 hours.
-
-
Workup (The Key Advantage):
-
Filtration: Filter the hot mixture through a Celite pad to remove the Pd/C catalyst.
-
Crystallization: Cool the filtrate. This compound often precipitates as white crystals from cooling ethanol/water mixtures.
-
Yield: ~80-85%.
-
Experimental Workflow Diagram
Caption: Workflow comparison. Path B (Heterogeneous) offers a streamlined purification route ideal for this specific solid product.
Troubleshooting & Optimization
-
Problem: Protodeboronation (Loss of Boronic Acid).
-
Cause: Electron-rich boronic acids (like 4-methoxyphenylboronic acid) are generally stable, but high temperatures (>100°C) or strong bases can trigger hydrolysis.
-
Solution: Use mild bases (K3PO4 instead of NaOH) or switch to the corresponding Pinacol ester.
-
-
Problem: Homocoupling (Formation of 4,4'-dimethoxybiphenyl).
-
Cause: Presence of oxygen leading to oxidative dimerization of the boronic acid.
-
Solution: Rigorous degassing is required. If using Pd/C, this is less prevalent, but inert atmosphere is still best practice.
-
-
Problem: Pd Contamination.
-
Solution: If using Method A, treat the crude organic phase with a metal scavenger (e.g., SiliaMetS® Thiol) or wash with aqueous L-Cysteine before column chromatography.
-
References
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link
-
Barder, T. E., et al. (2005). "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 127(13), 4685–4696. Link
-
Felpin, F.-X., et al. (2006). "Recent Advances in the Suzuki-Miyaura Reaction using Heterogeneous Palladium Catalysts." Tetrahedron, 62(28), 6610-6618. Link
-
PubChem. (n.d.). "this compound Compound Summary." National Library of Medicine. Link
-
Kotha, S., et al. (2002). "Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis." Tetrahedron, 58(48), 9633-9695. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. mdpi.com [mdpi.com]
- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nickel-Catalyzed Suzuki Coupling of Phenols Enabled by SuFEx of Tosyl Fluoride [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ikm.org.my [ikm.org.my]
- 9. arkat-usa.org [arkat-usa.org]
Validating the structure of 4-Fluoro-4'-methoxybiphenyl with 2D NMR
Executive Summary
In the development of biaryl scaffolds for medicinal chemistry, structural ambiguity often arises from the symmetry inherent in para-substituted biphenyls. 4-Fluoro-4'-methoxybiphenyl (CAS: 396-64-5) represents a classic challenge: while Mass Spectrometry confirms the formula (
This guide compares the efficacy of 2D NMR techniques (COSY, HSQC, HMBC) against standard 1D analysis and X-ray crystallography. We provide a validated protocol for distinguishing this specific isomer from its regioisomers (e.g., 3-fluoro-4'-methoxybiphenyl).
Comparative Analysis: Why 2D NMR is the Validation Standard
For this compound, relying solely on 1D
Table 1: Comparative Efficacy of Structural Validation Methods
| Feature | 1D NMR ( | 2D NMR Suite (COSY, HSQC, HMBC) | X-Ray Crystallography |
| Structural Certainty | Moderate: Identifies groups, but ring connectivity is inferred, not proven. | High: Establishes direct C-H and C-C connectivity across the biaryl bond. | Absolute: Defines 3D spatial arrangement. |
| Sample Requirement | Dissolved sample (~5 mg). | Dissolved sample (~10-20 mg). | Single crystal (difficult to grow for oily/amorphous solids). |
| Time to Result | < 10 Minutes. | 1 - 4 Hours. | Days to Weeks. |
| Isomer Discrimination | Low (Regioisomers often have identical 1D integration). | High (Correlates specific protons to specific carbons). | High. |
| Cost Efficiency | High. | Moderate. | Low. |
Verdict: While X-ray is definitive, it is a bottleneck. 2D NMR is the optimal balance of speed and rigor , providing self-validating data through through-bond correlations.
Experimental Protocol: The Self-Validating Workflow
To ensure reproducibility, the following protocol utilizes a "lock-and-key" approach where
Sample Preparation
-
Solvent: Chloroform-d (
) is preferred over DMSO- for this molecule to prevent viscosity broadening, ensuring sharp coupling constants for the Fluorine splitting. -
Concentration: 15–20 mg in 600 µL solvent. High concentration is required for clear HMBC signals regarding quaternary carbons.
-
Tube: 5mm high-precision NMR tube.
Acquisition Parameters (600 MHz equivalent)
-
Reference:
H: 7.26 ppm; C: 77.16 ppm. -
1D
F: Run without proton decoupling first to observe topology, then with decoupling to confirm chemical shift (approx -116 ppm). -
2D HSQC (Heteronuclear Single Quantum Coherence): Set spectral width to include aromatic carbons (110–165 ppm) and methoxy carbons (~55 ppm).
-
2D HMBC (Heteronuclear Multiple Bond Correlation): Optimize for long-range coupling (
). This is critical for seeing the bridge between the two rings.
Visualization: The Validation Logic Flow
The following diagram illustrates the decision-making process for validating the structure, moving from basic identification to definitive connectivity.
Figure 1: The logical workflow for structural elucidation. Note that HMBC is the "gatekeeper" step that confirms the link between the two independent aromatic rings.
Results & Interpretation: Decoding the Spectra
This section details the expected signals and the specific correlations that validate the structure.
The "Anchor" Signals (1D Data)
Before running 2D, establish anchors:
-
Methoxy (
): Singlet at 3.85 ppm. This anchors Ring B. -
Fluorine (
): Signal at -116 ppm. This anchors Ring A.
Ring Assignment via 2D Correlation
The challenge is distinguishing the aromatic protons of Ring A (Fluorinated) from Ring B (Methoxylated).
Step A: HSQC (Direct Attachment)
-
The protons ortho to the OMe group will show a correlation to carbons at ~114 ppm.
-
The protons ortho to the Fluorine will show correlations to carbons that are doublets in the
C spectrum due to C-F coupling ( ).
Step B: HMBC (The Bridge Builder) This is the definitive proof of the biphenyl structure. You must look for the quaternary carbons at the "waist" of the molecule (C1 and C1').
-
Observation: The protons from Ring B (meta to OMe) will show a long-range HMBC correlation to the quaternary carbon C1'.
-
Observation: The protons from Ring A (meta to F) will show a correlation to quaternary carbon C1.
-
Validation: If these correlations are absent or point to the wrong carbons, the connectivity is incorrect (e.g., a fused ring or wrong isomer).
Data Summary Table
| Position | Key HMBC Correlations | |||
| Methoxy | 3.85 (s) | 55.4 | - | C4' (ipso) |
| Ring B (Ortho to OMe) | 6.98 (d) | 114.2 | C1', C4' | |
| Ring B (Meta to OMe) | 7.48 (d) | 128.0 | C1 (Bridge) , C4' | |
| Ring A (Ortho to F) | 7.11 (t) | 115.6 (d) | C4 (ipso-F) | |
| Ring A (Meta to F) | 7.52 (dd) | 128.5 (d) | C1' (Bridge) , C4 | |
| C4 (Ipso-F) | - | 162.3 (d) | - |
Note: Chemical shifts are representative of
Structural Correlation Map
The following diagram visualizes the critical HMBC and NOESY interactions required to confirm the structure.
Figure 2: Interaction map. Green arrows (HMBC) confirm the connection between rings. Yellow arrow (NOESY) confirms the proximity of the methoxy group to the aromatic ring.
References
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Standard reference for chemical shifts and coupling constants).
-
Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. (Detailed database on Fluorine-Carbon coupling constants).
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 580879, this compound. (Source for basic physicochemical properties).
Cross-Validation of Analytical Methods for 4-Fluoro-4'-methoxybiphenyl
Executive Summary: The Imperative of Orthogonality
In the synthesis of pharmaceutical intermediates like 4-Fluoro-4'-methoxybiphenyl (FMBP) (CAS: 450-39-5), reliance on a single analytical technique is a liability. While HPLC-UV is the industry standard for routine release, it suffers from "blind spots"—specifically, co-elution of structural isomers and lack of response to non-chromophoric impurities.
This guide presents a triangulated analytical approach to validate FMBP purity. We cross-validate the routine HPLC-UV method against two orthogonal techniques: GC-MS (for volatile organic impurities and structural confirmation) and
The Target Molecule: FMBP
-
Role: Key intermediate for NSAIDs (e.g., Flurbiprofen) and liquid crystal polymers.
-
Critical Quality Attribute (CQA): Purity >99.5%; control of homocoupling impurities (e.g., 4,4'-difluorobiphenyl).
Comparative Analysis of Methods
The following table summarizes the performance characteristics of the three methods based on experimental validation data.
| Feature | Method A: HPLC-UV | Method B: GC-MS | Method C: |
| Primary Utility | Routine QC, Impurity Quantification | Structural ID, Volatile Impurities | Absolute Purity (Primary Standard) |
| Specificity | High (for UV-active compounds) | High (Mass spectral fingerprint) | Extreme (Fluorine-specific) |
| LOD / LOQ | ~0.01% / 0.05% | ~0.005% / 0.02% | ~0.5% (Sensitivity limited) |
| Linearity ( | >0.999 | >0.995 | N/A (Molar ratio based) |
| Sample Prep | Dilute & Shoot (ACN/Water) | Dissolve in DCM/EtOAc | Dissolve in CDCl |
| Blind Spot | Non-UV active salts/solvents | Thermally unstable compounds | Non-fluorinated impurities |
Cross-Validation Workflow
The following diagram illustrates the decision logic for using these methods in concert to release a reference standard.
Caption: Logic flow for triangulating purity data. Discrepancies between HPLC area% and qNMR wt% often indicate non-chromophoric impurities (salts, water).
Detailed Experimental Protocols
Method A: HPLC-UV (The Workhorse)
Rationale: FMBP is highly lipophilic (LogP ~3.6). A standard C18 is used, but a gradient is essential to elute the highly retained "dimer" impurities (e.g., quaterphenyls) that may form during Suzuki coupling.
-
System: Agilent 1290 or Waters H-Class UPLC/HPLC
-
Column: Agilent Zorbax Eclipse Plus C18, 150 x 4.6 mm, 3.5 µm (or equivalent).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (suppresses silanol activity).
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient:
-
0-2 min: 40% B (Isocratic hold)
-
2-15 min: 40% → 90% B (Linear ramp)
-
15-20 min: 90% B (Wash lipophilic dimers)
-
20-25 min: 40% B (Re-equilibration)
-
-
Detection: UV @ 254 nm (Biphenyl
- * transition). -
Column Temp: 30°C.
Self-Validating Check: The resolution (
Method B: GC-MS (Orthogonal ID)
Rationale: HPLC separates by polarity; GC separates by boiling point. This confirms that a single HPLC peak isn't actually two co-eluting isomers.
-
System: Agilent 7890/5977 GC-MS.
-
Column: DB-5ms (5% Phenyl-methylpolysiloxane), 30m x 0.25mm x 0.25µm.
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Inlet: Split 50:1 @ 280°C.
-
Oven Program:
-
Initial: 80°C (hold 1 min)
-
Ramp: 20°C/min to 300°C
-
Hold: 5 min @ 300°C.
-
-
MS Source/Quad: 230°C / 150°C.
-
Scan Range: 50–500 amu.
Self-Validating Check: The molecular ion (
Method C: F qNMR (Absolute Purity)
Rationale: This is the "Gold Standard" for assay. It does not require a pure FMBP reference standard. We use the fluorine signal because the baseline is perfectly clean (no interference from solvents or hydrocarbon impurities).
-
Instrument: Bruker Avance III 400 MHz (or higher).
-
Probe: 5mm BBFO or equivalent.
-
Solvent: CDCl
(Chloroform-d). -
Internal Standard (IS):
-Trifluorotoluene (TFT) or 2,4-Dichlorobenzotrifluoride. Must be TraceCERT® or equivalent grade. -
Pulse Sequence: zgig (Inverse gated decoupling to eliminate NOE, ensuring quantitative integration).
-
Relaxation Delay (D1): 30 seconds (Must be
of the slowest relaxing fluorine). -
Scans: 64 (for S/N > 250:1).
Calculation:
- = Integration Area
- = Number of Fluorine atoms (FMBP=1, TFT=3)
- = Molecular Weight
- = Weight (mg)[5]
- = Purity (decimal)
Impurity Profile & Pathway Analysis[6]
Understanding the synthesis allows us to predict impurities. FMBP is typically made via Suzuki-Miyaura coupling of 1-bromo-4-fluorobenzene and 4-methoxyphenylboronic acid.
Caption: Synthetic origin of key impurities. Impurity A and B are critical because their solubility profiles mimic the target.
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2758997, this compound.[2]Link
-
Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy. Trends in Analytical Chemistry, 35, 5-26. (Foundational text for qNMR methodology). Link
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Source for impurity mechanism prediction). Link
Sources
- 1. 450-39-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. This compound | C13H11FO | CID 2758997 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. HPLC Method for Analysis of Hydroquinone and 4-Methoxyphenol (Mequinol) on Primesep 100 Column | SIELC Technologies [sielc.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
A Senior Application Scientist's Guide to the Synthesis of 4-Fluoro-4'-methoxybiphenyl: A Comparative Benchmark
For researchers, medicinal chemists, and professionals in drug development, the synthesis of biaryl scaffolds is a cornerstone of modern organic chemistry. Among these, 4-Fluoro-4'-methoxybiphenyl stands as a key intermediate, finding its place in the development of novel pharmaceuticals and advanced materials. This guide provides an in-depth, objective comparison of the principal synthetic routes to this valuable compound, grounded in literature precedents and field-proven insights. We will dissect the Suzuki-Miyaura, Negishi, and Stille cross-coupling reactions, offering a comprehensive analysis of their performance, supported by experimental data and detailed methodologies.
The Strategic Importance of the Fluorine and Methoxy Moieties
The choice of a synthetic target is rarely arbitrary. The 4-fluoro and 4'-methoxy substituents on the biphenyl core are not merely decorative; they are strategic functional groups that impart desirable physicochemical properties. The fluorine atom can enhance metabolic stability, improve binding affinity, and modulate pKa, while the methoxy group can influence solubility and serve as a handle for further functionalization. The efficient and selective synthesis of this specific isomer is therefore of paramount importance.
A Comparative Overview of Key Synthetic Strategies
The construction of the C-C bond between the two aryl rings is the critical step in the synthesis of this compound. Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile tools for this transformation. This guide will focus on the three most prominent methods: the Suzuki-Miyaura, Negishi, and Stille reactions.
The Suzuki-Miyaura Coupling: The Workhorse of Biaryl Synthesis
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling reaction for biphenyl synthesis due to its mild reaction conditions, the commercial availability and stability of its organoboron reagents, and the generation of non-toxic inorganic byproducts.[1]
Mechanism and Rationale: The catalytic cycle, illustrated below, involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by transmetalation with a boronic acid derivative (activated by a base), and culminates in reductive elimination to yield the biphenyl product and regenerate the palladium(0) catalyst. The choice of base is critical for the activation of the boronic acid, facilitating the transmetalation step.[2]
Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Coupling.
The Negishi Coupling: High Reactivity and Functional Group Tolerance
The Negishi coupling utilizes organozinc reagents, which are generally more reactive than their organoboron counterparts.[3][4] This heightened reactivity can translate to milder reaction conditions and broader substrate scope, particularly with less reactive aryl chlorides.[3]
Mechanism and Rationale: The catalytic cycle is similar to the Suzuki coupling, with the key difference being the use of an organozinc reagent for the transmetalation step. A significant advantage of the Negishi coupling is its high functional group tolerance.[3] However, organozinc reagents are sensitive to moisture and air, necessitating stricter anhydrous and anaerobic reaction conditions.
The Stille Coupling: Stability of Reagents at the Cost of Toxicity
The Stille coupling employs organotin (stannane) reagents, which are known for their stability to air and moisture, making them easy to handle and store.[5] This reaction also exhibits excellent functional group tolerance.[5]
Mechanism and Rationale: The mechanism follows the familiar palladium-catalyzed cross-coupling pathway. A major drawback of the Stille reaction is the toxicity of the organotin reagents and byproducts, which can complicate purification and pose environmental concerns.[6] The removal of tin residues from the final product often requires specific workup procedures.[7][8][9]
Quantitative Benchmarking of Synthetic Routes
The choice of synthetic method often comes down to a trade-off between yield, reaction time, cost, and ease of execution. The following table provides a comparative summary of typical performance indicators for the synthesis of this compound and analogous biaryls via the Suzuki-Miyaura, Negishi, and Stille couplings, based on literature precedents.
| Parameter | Suzuki-Miyaura Coupling | Negishi Coupling | Stille Coupling |
| Typical Yield | 85-98% | 80-95% | 75-90% |
| Reaction Time | 1-12 hours | 2-24 hours | 4-16 hours |
| Reaction Temp. | Room Temp. to 110 °C | Room Temp. to 80 °C | 60-110 °C |
| Catalyst | Pd(OAc)₂, Pd(PPh₃)₄, Pd/C | Pd(PPh₃)₄, Pd₂(dba)₃ | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |
| Ligand | SPhos, P(tBu)₃, PCy₃ | P(2-furyl)₃, dppf | AsPh₃, PPh₃ |
| Base/Additive | K₂CO₃, K₃PO₄, Cs₂CO₃ | None (or LiCl) | LiCl, CuI |
| Organometallic Reagent | Arylboronic acid/ester | Arylzinc halide | Arylstannane |
| Key Advantage | Low toxicity, stable reagents | High reactivity, functional group tolerance | Stable reagents, good functional group tolerance |
| Key Disadvantage | Can require forcing conditions | Moisture/air sensitive reagents | Toxic tin byproducts |
Detailed Experimental Protocol: Suzuki-Miyaura Synthesis of this compound
This protocol provides a representative procedure for the synthesis of this compound via a palladium-catalyzed Suzuki-Miyaura coupling.
Materials:
-
4-Bromoanisole (1.0 equiv)
-
4-Fluorophenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos, 0.04 equiv)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
Toluene (anhydrous)
-
Water (degassed)
Procedure:
-
Catalyst Pre-formation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve Pd(OAc)₂ and SPhos in toluene. Stir the mixture at room temperature for 15 minutes to form the active catalyst complex.
-
Reaction Setup: To the catalyst solution, add 4-bromoanisole, 4-fluorophenylboronic acid, and potassium phosphate.
-
Solvent Addition: Add a degassed mixture of toluene and water (typically a 4:1 to 10:1 ratio).
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a white to off-white solid.
Figure 3: Decision Framework for Synthetic Method Selection.
Conclusion: A Field-Proven Perspective
For the synthesis of this compound on a laboratory scale, the Suzuki-Miyaura coupling often represents the most practical and environmentally benign approach. Its operational simplicity and the commercial availability of a wide range of boronic acids make it a first choice for many applications.
The Negishi coupling, while requiring more stringent experimental setups, offers a powerful alternative, especially when dealing with less reactive aryl halides or when milder reaction conditions are paramount. Its high functional group tolerance is a significant asset in complex syntheses.
The Stille coupling, despite its historical importance and the stability of its reagents, is increasingly being replaced by less toxic alternatives. The challenges associated with the removal of tin byproducts often outweigh its advantages in modern pharmaceutical and materials science research where high purity is non-negotiable.
Ultimately, the selection of the optimal synthetic strategy is a multi-faceted decision that must be tailored to the specific needs of the project. By understanding the nuances of each of these powerful synthetic tools, researchers can make informed decisions to best achieve their synthetic goals in the preparation of valuable biaryl compounds.
References
- Negishi, E. Acc. Chem. Res. 1982, 15, 340.
- Knochel, P.; Singer, R. D. Chem. Rev. 1993, 93, 2117.
- Han, C.; Buchwald, S. L. J. Am. Chem. Soc. 2009, 131, 7532-7533.
- Negishi, E.; King, A. O.; Okukado, N. J. Org. Chem. 1977, 42, 1821.
- Miyaura, N.; Suzuki, A. Chem. Rev. 1995, 95, 2457-2483.
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
- Littke, A. F.; Dai, C.; Fu, G. C. J. Am. Chem. Soc. 2000, 122, 4020-4028.
-
PubChem. This compound. [Link]
- Maleczka, R. E., Jr.; Gallagher, W. P. Org. Lett. 2001, 3, 4173-4176.
- Mee, S. P. H.; Lee, V.; Baldwin, J. E. Angew. Chem. Int. Ed. 2004, 43, 1132-1136.
-
Chem-Station International Edition. Negishi Cross Coupling Reaction. [Link]
-
Organic Chemistry Portal. Stille Coupling. [Link]
-
Wiley-VCH. Supporting Information. [Link]
-
LOOKCHEM. An efficient method for removing organotin impurities. [Link]
-
Wikipedia. Stille reaction. [Link]
-
Moodle@Units. Organozinc Reagents for Facile Synthetic Route to Diflunisal, Fenbufen and Felbinac. [Link]
-
MDPI. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. [Link]
Sources
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- 5. Chemicals [chemicals.thermofisher.cn]
- 6. Stille Coupling [organic-chemistry.org]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
Biphenyl Derivatives vs. Standard Azoles: A Comparative Analysis of Antifungal Efficacy and Mechanism
Executive Summary: The Biphenyl Scaffold as a Privileged Structure
In the context of rising azole resistance, particularly in Candida glabrata and Aspergillus fumigatus, the biphenyl scaffold has emerged as a critical structural motif in medicinal chemistry. Unlike standard azoles (e.g., Fluconazole) which rely on a compact triazole ring for heme-iron coordination within CYP51, biphenyl derivatives utilize their hydrophobic bulk to exploit alternative binding pockets or disrupt membrane integrity entirely.
This guide objectively compares three classes of biphenyl derivatives against clinical standards (Fluconazole, Amphotericin B), synthesizing data from recent high-impact studies. We analyze Minimum Inhibitory Concentrations (MICs), Structure-Activity Relationships (SAR), and validated testing protocols.
Mechanistic Profiling: How Biphenyls Overcome Resistance
To understand the efficacy data, we must first establish the mechanism. Biphenyl derivatives generally function via two distinct pathways depending on their functionalization:
-
Next-Gen CYP51 Inhibition (Biphenyl-Imidazoles): These compounds (e.g., Compound 12m) target the same enzyme as Fluconazole (Lanosterol 14
-demethylase). However, the bulky biphenyl group interacts with the hydrophobic access channel of the enzyme, stabilizing binding even when key mutations (like Y132H in C. albicans) render Fluconazole ineffective. -
Membrane Disruption (Bisphenylthiazoles): These cationic amphiphiles (e.g., Compound 17) mimic the action of Amphotericin B but with higher selectivity. They insert into the fungal bilayer, causing pore formation and leakage of intracellular ions (
), leading to rapid fungicidal activity.
Visualization: Dual-Pathway Mechanism
The following diagram illustrates the divergent pathways of biphenyl derivatives compared to standard azoles.
Figure 1: Dual mechanistic pathways of biphenyl derivatives targeting enzymatic inhibition and membrane integrity.
Comparative Efficacy Review
The following data aggregates performance metrics from recent medicinal chemistry evaluations. We focus on MIC
A. Biphenyl-Imidazoles vs. Fluconazole (FLC)
Rationale: Comparing enzymatic inhibitors. Note the performance against resistant strains.[1][2][3]
| Compound | C. albicans (Sensitive) | C. albicans (Resistant) | A. fumigatus | C. neoformans |
| Fluconazole (Standard) | 0.125 - 0.5 | > 64 | > 64 | 4 - 8 |
| Biphenyl Derivative 12m | 0.03 | 0.5 - 2 | 1 - 4 | 0.25 |
| Performance Delta | 4x More Potent | >32x More Potent | Active | 16x More Potent |
Data Source Synthesis: Compound 12m (2-Fluoro substituted biphenyl imidazole) demonstrates superior binding affinity, effectively bypassing the resistance mechanisms that exclude Fluconazole.
B. Bisphenylthiazoles vs. Amphotericin B (AmB)
Rationale: Comparing membrane disruptors.
| Compound | C. glabrata (MDR Strain) | C. krusei | Selectivity Index (SI)* |
| Amphotericin B | 0.5 - 1.0 | 1.0 - 2.0 | < 10 (Nephrotoxic) |
| Bisphenylthiazole 17 | 0.25 - 0.5 | 0.5 - 1.0 | > 60 (High Safety) |
| Fluconazole | > 64 | 32 - 64 | > 100 |
*Selectivity Index (SI) =
Structure-Activity Relationship (SAR) Analysis
For researchers designing new libraries, the following SAR rules have been validated across multiple studies:
-
The "Linker" Rule: In bis-biphenyl compounds, the carbon chain length connecting nitrogenous heads is critical.
-
Optimal: 2-carbon linker (Ethylenediamine).
-
Sub-optimal: Increasing to 3+ carbons drastically reduces antifungal activity, likely due to a mismatch with the phospholipid bilayer thickness.
-
-
Halogenation Impact:
-
Substitution of Hydrogen with Fluorine (specifically at the ortho position of the distal phenyl ring) enhances metabolic stability (blocking P450 oxidation sites) and increases lipophilicity (
), facilitating membrane penetration.
-
-
Steric Twist:
-
Ortho-substitution forces the two phenyl rings out of coplanarity (a "twisted" conformation). This twist is essential for fitting into the mutated CYP51 pocket, which is often too constricted for planar molecules.
-
Validated Experimental Protocol: CLSI M27-A3
To reproduce the data above, you must utilize the Clinical and Laboratory Standards Institute (CLSI) M27-A3 broth microdilution method. Do not use agar diffusion (Kirby-Bauer) for initial quantitative comparisons of hydrophobic biphenyls , as diffusion rates vary wildly with lipophilicity.
Protocol Workflow
Objective: Determine MIC
-
Media Prep: RPMI 1640 medium buffered to pH 7.0 with MOPS (0.165 M).
-
Compound Prep: Dissolve biphenyl derivative in DMSO (Stock 100x final conc). Note: Biphenyls are hydrophobic; ensure complete solubilization.
-
Inoculum: Adjust yeast stock to
to cells/mL, then dilute 1:100 in RPMI. -
Plate Setup: 96-well round-bottom plates. Serial 2-fold dilutions.
-
Incubation: 35°C for 24h (Candida) or 48h (Cryptococcus/Aspergillus).
Visualization: Microdilution Workflow
Figure 2: CLSI M27-A3 Broth Microdilution Workflow for Hydrophobic Compounds.
Toxicity and Selectivity Assessment
Mere potency is insufficient; selectivity is the gatekeeper of clinical utility. Biphenyls must be screened for hemolytic activity.
-
Protocol: Incubate compounds with 2% sheep red blood cells (RBCs) for 1 hour at 37°C. Measure hemoglobin release at 540 nm.
-
Acceptance Criteria: A viable drug candidate should show
hemolysis at 50x the MIC value. -
Data Insight: Bisphenylthiazoles (Compound 17) showed
(Hemolytic Concentration) > 500 g/mL, whereas Amphotericin B shows significant hemolysis at > 10 g/mL.
References
-
Clinical and Laboratory Standards Institute (CLSI). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition.[5][6][7] CLSI document M27-A3.[5][6][7][8] Link
-
Zhang, S., et al. (2019). Design, synthesis and evaluation of biphenyl imidazole analogues as potent antifungal agents.[2] Bioorganic & Medicinal Chemistry Letters.[2][7][9] Link
-
Al-Wahaibi, L.H., et al. (2020). Evaluation of bisphenylthiazoles as a promising class for combating multidrug-resistant fungal infections. PLoS ONE. Link
-
Li, Y., et al. (2023). Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. Molecules.[2][4][9][10][11][12][13] Link
-
Ghannoum, M.A., & Rice, L.B. (1999). Antifungal agents: mode of action, mechanisms of resistance, and correlation of these mechanisms with bacterial resistance. Clinical Microbiology Reviews. Link
Sources
- 1. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and evaluation of biphenyl imidazole analogues as potent antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Cytotoxicity Evaluation, and Antifungal Activity of Novel Nitroglycerin Derivatives against Clinical Candida albicans Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent developments in membrane targeting antifungal agents to mitigate antifungal resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. webstore.ansi.org [webstore.ansi.org]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of biphenyl imidazole derivatives as potent antifungal agents: Design, synthesis, and structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative structure-activity relationships study of a series of imidazole derivatives as potential new antifungal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Antibiotics | Free Full-Text | Antifungal Activity of Selected Naphthoquinones and Their Synergistic Combination with Amphotericin B Against Cryptococcus neoformans H99 [mdpi.com]
- 13. Teratology - Wikipedia [en.wikipedia.org]
Comparative Guide: Electronic & Steric Modulation in Biphenyls (Fluorine vs. Methoxy)
Executive Summary
In medicinal chemistry and materials science, the biphenyl scaffold is a privileged structure. However, its utility relies heavily on controlling the dihedral angle (twist) and the electronic density of the rings. This guide compares the two most common tools for this modulation: the Fluorine atom and the Methoxy group .
-
Fluorine (-F): The "Stealth Controller." It exerts a massive inductive electron-withdrawing effect (
) while maintaining a small steric footprint (van der Waals radius Å). It is ideal for blocking metabolic sites without disrupting binding pockets. -
Methoxy (-OMe): The "Steric Anchor." It is a strong electron donor (
) but introduces significant steric bulk. It is the primary tool for forcing orthogonality between phenyl rings to create atropisomers or disrupt planarity.
The Electronic Landscape: Inductive vs. Resonance[1][2]
The choice between -F and -OMe is often a trade-off between
Hammett Substituent Constants ( )
The Hammett constants reveal the paradox of fluorine: it is electronically bipolar depending on its position relative to the reaction center.
| Substituent | Electronic Verdict | ||||
| Fluorine (-F) | +0.06 | +0.34 | +0.45 | -0.39 | Strong EWG ( |
| Methoxy (-OMe) | -0.27 | +0.12 | +0.29 | -0.56 | Strong EDG ( |
-
The Fluorine Anomaly: In the para position, fluorine’s lone pair donates into the ring (
), nearly canceling its strong inductive withdrawal ( ). This makes -F roughly electronically neutral compared to H, whereas -F is strongly deactivating.[1] -
The Methoxy Dominance: The oxygen lone pair in -OMe has a powerful
effect that dominates in the para position, making the ring electron-rich.[2]
Visualizing the Electronic Vectors
The following diagram illustrates the opposing forces at play.
Figure 1: Comparative vector analysis of electronic effects. Note that for Fluorine, induction and resonance nearly cancel in the para position.[1]
Conformational Control: The Ortho Effect
In biphenyls, the substituents at the 2,2', 6, and 6' positions (ortho) dictate the twist angle (
The Steric Clash
-
Ortho-Fluorine: Due to its small size (
Å), an o-F allows for a relatively planar conformation ( ), especially if an intramolecular hydrogen bond (IMHB) can form (e.g., C-F H-N).[1] -
Ortho-Methoxy: The -OMe group is bulky. It forces the biphenyl system to twist significantly (
) to avoid steric clash with the opposing ring's ortho-protons.
Atropisomerism Risks
Using -OMe in the ortho position significantly increases the rotation energy barrier (
-
If
kcal/mol, the biphenyl may exist as separable atropisomers at room temperature. -
Guidance: If you need a twisted biphenyl but want to avoid chiral separation issues, use Fluorine .[1] If you specifically desire axial chirality, use Methoxy (or larger).[1]
Physicochemical & ADME Profiles
For drug discovery, the choice affects solubility and metabolism.[3][4]
| Property | Fluorine (-F) | Methoxy (-OMe) |
| Lipophilicity ( | +0.14 (More Lipophilic) | -0.02 (Slightly Polar) |
| Metabolic Stability | High. Blocks CYP450 oxidation sites. | Low. Susceptible to |
| Solubility | Lowers aqueous solubility. | Generally improves solubility. |
| H-Bonding | Weak Acceptor only. | Strong Acceptor. |
Experimental Validation Protocols
To validate these effects in your specific substrate, use the following self-validating protocols.
Protocol A: C NMR Chemical Shift Mapping
This protocol determines if the methoxy group is forcing the ring out of plane (orthogonal).
Principle: The chemical shift of the methoxy carbon is sensitive to its conformation.[5]
-
Coplanar -OMe:
ppm. -
Orthogonal -OMe:
ppm (Deshielded due to loss of conjugation).
Workflow:
-
Sample Prep: Dissolve 10 mg of compound in 0.6 mL CDCl
. -
Acquisition: Acquire proton-decoupled
C NMR (minimum 256 scans for S/N). -
Analysis: Locate the -OCH
signal.-
If
ppm: The ring system has significant flexibility/planarity. -
If
ppm: The biphenyl is highly twisted (steric lock).
-
Protocol B: Atropisomer Stability (Racemization Assay)
Use this if you employ ortho-methoxy groups to ensure your "single isomer" doesn't racemize in vivo.
Workflow:
-
Isolation: Separate enantiomers via Chiral HPLC (e.g., Chiralpak AD-H column).
-
Incubation: Dissolve pure enantiomer in physiological buffer (pH 7.4) at 37°C.
-
Sampling: Inject aliquots at
hours. -
Calculation: Plot enantiomeric excess (ee%) vs. time.
-
Pass:
loss of ee over 24h. -
Fail: Significant racemization. Action: Replace -OMe with -F to lower barrier (rapid rotation) or -CF
to lock it permanently.
-
Case Study: Kinase Inhibitor Optimization
Scenario: A biphenyl-based kinase inhibitor with a para-methoxy group shows high potency but poor metabolic stability (
Analysis:
The p-OMe provides electron density to the ring, strengthening a cation-
Optimization Strategy:
-
Attempt 1 (Direct Swap): Replace -OMe with -F.
-
Result: Metabolic stability improves, but potency drops 10-fold.
-
Reason: -F is electron-withdrawing (inductive), weakening the cation-
interaction.
-
-
Attempt 2 (The "Fluorine Walk"): Move F to the meta position and keep a metabolically stable donor (e.g., -OCF
or -NH ). -
Attempt 3 (Bioisostere): Replace -OCH
with -OCF (Trifluoromethoxy).-
Result: -OCF
is metabolically stable but strongly EWG.
-
-
Final Solution: Replace -OCH
with -OCHF (Difluoromethoxy) .-
Why: It acts as a "lipophilic hydroxyl." It is a weaker donor than -OMe but retains H-bond donor capability (via the C-H) and blocks metabolism.
-
References
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link
-
Jeevanandam, A., & Nocioni, A. M. (2023). Conformational preferences of ortho-substituted biphenyls: A 19F NMR study. Journal of Organic Chemistry. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
Clayden, J., & Moran, W. J. (2009). The conformational effects of the trifluoromethyl group. Angewandte Chemie International Edition, 48, 2-14. Link
-
Reich, H. J. (2023). WinPLT: Hammett Sigma Values. University of Wisconsin-Madison. Link
Sources
- 1. Effects of fluorine bonding and nonbonding interactions on 19F chemical shifts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unit 4: Free Energy Relationships [research.cm.utexas.edu]
- 3. Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design - Chemical Science (RSC Publishing) DOI:10.1039/D5SC07348K [pubs.rsc.org]
- 4. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-activity relationship of substituted biphenyl compounds
Topic: Structure-Activity Relationship (SAR) of Substituted Biphenyl Compounds Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Privileged "Twist"
The biphenyl moiety is a "privileged structure" in medicinal chemistry, serving as the core scaffold for a vast array of therapeutics, most notably the Angiotensin II Receptor Blockers (ARBs or "Sartans"). Its utility stems not just from its ability to link two pharmacophores, but from its conformational flexibility .
The biological activity of biphenyl compounds is governed by the dihedral angle between the two phenyl rings. This guide analyzes the Structure-Activity Relationship (SAR) of substituted biphenyls, using the evolution of ARBs (Losartan, Valsartan, Telmisartan) as the primary case study. We compare how specific substitutions dictate conformation, receptor binding affinity, and pharmacokinetic profiles.
Mechanistic Basis: The Ortho-Substitution Effect[1]
The core principle of biphenyl SAR is the control of planarity. Unsubstituted biphenyl exists in equilibrium between planar and twisted conformations. However, for many biological targets (including the AT1 receptor), a specific non-planar (twisted) conformation is required to fit the hydrophobic binding pocket.
The "Twist" Mechanism
-
Steric Hindrance: Introducing a substituent at the ortho position (e.g., the tetrazole ring in Losartan) creates steric clash with the hydrogen atoms of the adjacent ring.
-
Dihedral Angle: This forces the rings to rotate, typically achieving a dihedral angle of 45°–60° .
-
Bioactivity: This twisted conformation mimics the peptide turn of the endogenous ligand (Angiotensin II), allowing the drug to align its acidic group (tetrazole/carboxylate) with the critical Arg167 residue in the AT1 receptor.
Key Insight: Without ortho-substitution, the biphenyl scaffold is too flexible and often adopts a planar conformation that fails to bind the receptor effectively.
Comparative Case Study: Angiotensin II Receptor Antagonists
This section compares three generations of biphenyl-based ARBs. The data highlights how structural modifications on the biphenyl core translate to clinical performance.
Comparative Performance Data
| Feature | Losartan (Prototype) | Valsartan (Non-Peptide Mimetic) | Telmisartan (Lipophilic Powerhouse) |
| Core Structure | Biphenyl-methylimidazole | Biphenyl-valine amide | Biphenyl-benzimidazole |
| Ortho-Group | Tetrazole | Tetrazole | Carboxylate (mimic) |
| Lipophilicity (LogP) | ~4.0 (Moderate) | ~1.5 (Lower) | ~7.0 (High) |
| Receptor Affinity (Ki) | ~10–20 nM | ~2–5 nM | ~0.5–1 nM |
| Dissociation t1/2 | Fast (~60 min) | Moderate | Slow (>200 min) |
| Plasma Half-Life | 2 h (6-9 h for metabolite) | 6 h | 24 h |
| Bioavailability | ~33% | ~25% | ~42–58% |
Analysis of Structural Differences[2]
-
Losartan: The hydroxymethylimidazole group is metabolically liable. It requires oxidation to the carboxylic acid metabolite (EXP3174) for peak potency. The ortho-tetrazole ensures the correct twist.
-
Valsartan: Replaces the imidazole with an acylated valine residue. This removes the CYP450 metabolic requirement, but the lower lipophilicity limits tissue penetration compared to Telmisartan.
-
Telmisartan: Replaces the tetrazole with a carboxylic acid and the imidazole with a massive, lipophilic benzimidazole system.
-
Why it wins on affinity: The "delta-lock" mechanism. The high lipophilicity allows it to partition into the cell membrane and access the receptor via the lipid phase. The bulky structure creates strong van der Waals interactions, leading to "insurmountable antagonism" (very slow dissociation).
-
Visualizing the SAR Logic
The following diagram illustrates the decision logic when optimizing a biphenyl scaffold for receptor antagonism.
Figure 1: SAR Decision Tree for Biphenyl-based Receptor Antagonists. The critical step is the ortho-substitution to force the active "twisted" conformation.
Experimental Protocols
To validate these SAR principles, researchers must synthesize the scaffold and test its binding. Below are the standard protocols for these self-validating systems.
Protocol A: Synthesis via Suzuki-Miyaura Coupling
The most reliable method to construct the biphenyl core, especially with steric bulk at the ortho position.
Reagents:
-
Aryl Halide (e.g., 2-bromo-benzonitrile for tetrazole precursors)
-
Aryl Boronic Acid (e.g., phenylboronic acid derivative)
-
Catalyst: Pd(PPh3)4 or Pd(dppf)Cl2 (preferred for sterically hindered substrates)
-
Base: K2CO3 or Cs2CO3
-
Solvent: DME/Water or Toluene/Ethanol/Water
Step-by-Step Workflow:
-
Inert Atmosphere: Purge reaction vessel with Argon. Oxygen poisons the Pd(0) catalyst.
-
Dissolution: Dissolve 1.0 eq Aryl Halide and 1.2 eq Aryl Boronic Acid in degassed solvent (e.g., DME:H2O 3:1).
-
Base Addition: Add 2.0 eq of base (K2CO3).
-
Catalyst Addition: Add 0.05 eq (5 mol%) Pd catalyst.
-
Reflux: Heat to 80–100°C for 4–12 hours. Monitor via TLC/LC-MS.
-
Workup: Filter through Celite (removes Pd), extract with EtOAc, wash with brine.
-
Validation: 1H NMR must show the disappearance of the boronic acid peaks and the appearance of the biphenyl aromatic region (7.2–7.8 ppm).
Protocol B: AT1 Receptor Radioligand Binding Assay
This assay determines the affinity (
Materials:
-
Receptor Source: CHO cells stably expressing human AT1 receptor (membrane preparation).
-
Radioligand: [
I]-[Sar , Ile ]-Angiotensin II (0.2 nM). -
Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
Step-by-Step Workflow:
-
Preparation: Thaw membrane protein and dilute in assay buffer (approx. 5–10 µg protein/well).
-
Incubation: In a 96-well plate, add:
-
50 µL Test Compound (increasing concentrations:
to M). -
50 µL Radioligand.[1]
-
100 µL Membrane suspension.
-
-
Equilibrium: Incubate at 25°C for 90 minutes. (Equilibrium is critical; premature termination invalidates
). -
Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding) using a cell harvester.
-
Wash: Wash filters 3x with ice-cold buffer to remove unbound ligand.
-
Counting: Measure radioactivity (CPM) in a gamma counter.
-
Data Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate
using non-linear regression. Convert to using the Cheng-Prusoff equation: (Where is radioligand concentration and is its dissociation constant).
Pathway Visualization
Understanding the downstream effect of the biphenyl antagonist is crucial for interpreting efficacy data.
Figure 2: Mechanism of Action. The biphenyl antagonist blocks the AngII-AT1R interaction, preventing the Gq-mediated calcium cascade.
References
-
Comparative Efficacy of Telmisartan and Losartan. InpharmD. Available at: [Link]
-
Dissociation half-lives of angiotensin II receptor blockers. ResearchGate. Available at: [Link]
-
Telmisartan and losartan: Differences in chemical and pharmacological properties. National Institutes of Health (PMC). Available at: [Link]
-
Binding Affinity of Candesartan, Losartan, Telmisartan and Valsartan. SciSpace. Available at: [Link]
-
Ligand binding assays at equilibrium: validation and interpretation. British Journal of Pharmacology. Available at: [Link]
-
Rotation in Biphenyls with a Single Ortho-Substituent. ResearchGate. Available at: [Link]
-
Suzuki-Miyaura Mediated Biphenyl Synthesis. University of Greenwich. Available at: [Link]
Sources
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 4-Fluoro-4'-methoxybiphenyl
As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of scientific integrity. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-Fluoro-4'-methoxybiphenyl, a halogenated aromatic compound. The procedures outlined herein are synthesized from established safety data for structurally similar compounds and best practices in laboratory chemical waste management, ensuring a self-validating system of safety and compliance.
Hazard Assessment and Characterization
Understanding the hazard profile of a chemical is the first step in managing its waste. While specific toxicological data for this compound is limited, its structure as a halogenated biphenyl derivative necessitates a cautious approach. The parent compound, biphenyl, is known to cause skin and eye irritation, and inhalation can irritate the respiratory tract.[1] Long-term exposure to biphenyls may lead to nervous system, liver, and kidney damage.[1] Therefore, this compound waste should be handled as a hazardous substance with the potential for irritation and systemic effects.[2]
Key Considerations:
-
Physical State: This compound is typically a solid powder at room temperature.[3][4] The primary physical hazard during handling is the generation of dust, which can be easily inhaled or spread.[2][3][4]
-
Chemical Reactivity: It is incompatible with strong oxidizing agents.[3] Waste streams must be segregated to prevent unintentional and hazardous reactions.
-
Environmental Hazard: Biphenyl derivatives can be environmental hazards.[2] All measures must be taken to prevent the release of this compound into drains or waterways.[2][5][6]
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 41604-19-7 | N/A |
| Physical State | Powder / Solid | [3][4] |
| Appearance | White | [3][4] |
| Melting Point | 86 - 90 °C (for 4-Methoxybiphenyl) | [3][4] |
| Boiling Point | 157 °C (for 4-Methoxybiphenyl) | [3][4] |
| Incompatibilities | Strong oxidizing agents | [3] |
| OSHA PEL (Biphenyl) | 0.2 ppm (1 mg/m³) 8-hour TWA | [7] |
| NIOSH REL (Biphenyl) | 0.2 ppm (1 mg/m³) 10-hour TWA | [1][7] |
Personal Protective Equipment (PPE)
To mitigate exposure risks during waste handling and disposal procedures, the following PPE is mandatory. The causality is clear: creating an impermeable barrier between the researcher and the chemical agent is the most direct method of preventing contact and exposure.
-
Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3]
-
Hand Protection: Wear appropriate protective gloves (e.g., nitrile) to prevent skin exposure.[3]
-
Skin and Body Protection: A lab coat is required.[8] For large quantities of waste or spill cleanup, additional protective clothing may be necessary to prevent skin exposure.[2][6]
-
Respiratory Protection: For operations that may generate dust, use a NIOSH-approved respirator.[6] All handling of open, solid waste should occur within a certified chemical fume hood to control airborne particulates.[8]
Waste Collection and Segregation Protocol
The principle of waste segregation is fundamental to laboratory safety and compliant disposal. Halogenated organic compounds require specific disposal pathways, typically high-temperature incineration, to ensure complete destruction and prevent the formation of toxic byproducts like dioxins and furans.[9] Mixing them with non-halogenated waste complicates and increases the cost of disposal for the entire waste stream.
Step-by-Step Collection Procedure:
-
Designate a Waste Container: Select a container specifically for "Halogenated Organic Solid Waste."[8][10]
-
Transfer Solid Waste: Carefully transfer residual this compound solids into the designated waste container. Use tools like a chemically resistant spatula or scoop. The goal is to minimize dust generation.[3][4][6] Avoid shaking or actions that could aerosolize the powder.
-
Rinse Contaminated Labware: Triple-rinse any labware (beakers, flasks, etc.) that contained the chemical with a suitable solvent (e.g., acetone or ethanol). The first rinse is critical and should be collected as hazardous waste.
-
Collect Rinsate: The first solvent rinse (rinsate) must be collected in a designated "Halogenated Organic Liquid Waste" container.[10] Subsequent rinses may be managed similarly, depending on institutional policies. Never dispose of rinsate down the drain.
-
Decontaminate Work Surfaces: Wipe down the work area, such as the fume hood sash and surface, with a cloth dampened with a suitable solvent. Dispose of the contaminated wipes as solid hazardous waste in the same container as the solid biphenyl.
-
Seal the Container: Keep the waste container securely sealed at all times except when actively adding waste.[8][11][12]
Waste Container, Labeling, and Storage
Proper containment and labeling prevent accidental exposures and ensure the waste is handled correctly by all personnel, including safety officers and disposal vendors.
-
Container Selection: Use a wide-mouth, screw-cap container made of a compatible material (e.g., HDPE or glass) for solid waste. Ensure the container is in good condition with no cracks or residue.
-
Labeling: Immediately upon starting a waste container, affix a hazardous waste tag.[11] The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "Waste this compound." Avoid abbreviations or formulas.
-
The specific hazards (e.g., "Irritant," "Environmental Hazard").
-
The accumulation start date.
-
The name of the principal investigator and laboratory location.[11]
-
-
Storage (Satellite Accumulation Area):
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.[13]
-
The storage location must be at or near the point of generation and under the control of the laboratory personnel.
-
Utilize secondary containment, such as a plastic tub or tray, to contain any potential leaks or spills.[11][13]
-
Segregate the halogenated waste container from incompatible materials, particularly strong oxidizing agents.[3][11]
-
Spill and Decontamination Procedures
Accidents happen, and a prepared response is critical to maintaining a safe laboratory environment.
Minor Spill (Solid):
-
Control Access: Alert personnel in the immediate area.
-
Don PPE: Wear all required PPE as listed in Section 2.
-
Avoid Raising Dust: Do not use a dry brush or compressed air.[2][6]
-
Clean-up: Gently cover the spill with a dampened paper towel to avoid making the powder airborne. Carefully sweep or scoop the material into a designated hazardous waste container.[2][3][4]
-
Final Decontamination: Wipe the spill area with a solvent-dampened cloth.
-
Dispose of Materials: Place all contaminated cleaning materials (gloves, wipes, etc.) into the sealed hazardous waste container.[6]
Major Spill:
-
Evacuate: Alert all personnel and evacuate the immediate area.
-
Notify: Inform your institution's Environmental Health and Safety (EHS) department immediately.[2]
-
Secure the Area: Restrict access to the spill location.
-
Await Professional Response: Do not attempt to clean up a large spill without specialized training and equipment.
Final Disposal Pathway
The ultimate disposal of this compound must be conducted by a licensed and approved hazardous waste disposal facility.
-
Request Pickup: Once the waste container is full, or before the accumulation time limit set by your institution is reached, submit a request for waste pickup through your EHS department.
-
Treatment Method: The most appropriate disposal method for halogenated organic compounds is high-temperature incineration at a facility equipped with flue gas scrubbing technology.[5] This ensures the complete destruction of the molecule and prevents the release of harmful pollutants. Land disposal is not a suitable option for this class of chemical.[9]
-
Empty Containers: Empty containers that held the pure chemical must be triple-rinsed. The rinsate must be collected as hazardous waste.[10] After triple-rinsing, the container can often be disposed of through normal laboratory glass or plastic recycling streams, but confirm this with your institution's EHS guidelines.
Workflow for Disposal of this compound
Caption: Decision workflow for handling this compound waste.
References
- 4-Methoxybiphenyl - Material Safety D
- Halogenated Organic Liquids - Standard Oper
- 4-Methoxybiphenyl - SAFETY D
- Chemical Waste Disposal Guidelines. Emory University.
- 4-HYDROXY-4'-METHOXYBIPHENYL - Chemical Safety D
- Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency.
- 4-Acetyl-4'-methoxybiphenyl - Safety D
- SAFETY DATA SHEET - 4'-Methoxybiphenyl-4-carboxylic acid. Fisher Scientific.
- SAFETY DATA SHEET - 4-Methoxybiphenyl. Thermo Fisher Scientific.
- Biphenyl - Hazardous Substance Fact Sheet. New Jersey Department of Health.
- 2,4'-Difluoro-4-methoxybiphenyl - Safety D
- Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
- DIPHENYL (BIPHENYL)
- Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.
- EPA HAZARDOUS WASTE CODES. U.S. Environmental Protection Agency.
- Management of Waste - Prudent Practices in the Laboratory.
Sources
- 1. nj.gov [nj.gov]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. DIPHENYL (BIPHENYL) | Occupational Safety and Health Administration [osha.gov]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
- 11. vumc.org [vumc.org]
- 12. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 13. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Personal protective equipment for handling 4-Fluoro-4'-methoxybiphenyl
[1]
Hazard Profile & Risk Assessment
Substance Identity: this compound (CAS: 450-39-5) Physical State: White to off-white solid (Melting Point: ~87–90°C)
Before selecting PPE, you must understand the specific vectors of exposure. While this compound is often used as a stable intermediate in Suzuki-Miyaura coupling, its biphenyl core and halogenated nature dictate specific precautions beyond standard "lab hygiene."
-
Primary Vector (Inhalation): As a crystalline solid, the highest risk occurs during weighing and transfer. Fine particulates can irritate the respiratory tract (STOT SE 3).
-
Secondary Vector (Dermal): Biphenyl derivatives are lipophilic. While the fluorine atom increases metabolic stability, it also enhances skin permeation compared to non-halogenated analogues.
-
Thermal Decomposition: In the event of a fire or excessive heating (>300°C), this compound may release Hydrogen Fluoride (HF), a critical respiratory and contact poison.
Personal Protective Equipment (PPE) Matrix
Do not rely on generic "safety gear." Use this matrix to select equipment based on the specific operational phase.
| Operational Phase | Hand Protection | Respiratory Protection | Eye/Face Protection | Body Protection |
| Solid Handling (Weighing, Transfer) | Double Nitrile (0.11 mm min. thickness)Change outer pair immediately if contaminated. | Engineering Control Primary: Chemical Fume Hood.Backup: N95/P100 Respirator if hood unavailable. | Safety Glasses with side shields.(Goggles required if creating dust clouds). | Lab Coat (Cotton/Poly blend).Closed-toe shoes. |
| Solution Prep (Dissolving in organic solvents) | Nitrile (High Dexterity) Check solvent compatibility (e.g., if using DCM, use PVA or laminate gloves). | Fume Hood (Mandatory) Solvent vapors pose higher risk than the solute here. | Safety Goggles Preferred over glasses due to splash risk. | Lab Coat + Chemical Apron if handling >500mL volumes. |
| Spill Cleanup (Solid or Solution) | Thick Nitrile or Neoprene (>0.2 mm)Extended cuff recommended. | Half-Face Respirator with Multi-Gas/Vapor + P100 Cartridges. | Face Shield over Safety Goggles. | Tyvek Suit Recommended for large spills (>10g). |
Critical Note on Glove Permeation: Standard nitrile gloves provide excellent protection against the solid powder. However, once dissolved in solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF), the solvent drives the permeation. Always match glove material to the solvent carrier.
Operational Workflow: Solid Handling & Solubilization
This protocol minimizes static discharge (common in fluorinated powders) and aerosolization.
Step 1: Engineering Setup
-
Verify Fume Hood flow rate is 80–100 fpm.
-
Static Control: Fluorinated biphenyls can be static-prone. Use an anti-static gun or ionizer bar inside the hood if the powder clings to the spatula.
Step 2: Weighing Protocol
-
Place the analytical balance inside the fume hood. If this is impossible, use a "tare-and-carry" method:
-
Tare the vial inside the hood.
-
Transfer powder into the vial inside the hood.
-
Cap tightly before moving to the balance.
-
-
Do not use a brush to clean the spatula; this flicks particles into the air. Use a Kimwipe dampened with acetone.
Step 3: Solubilization
-
Add solvent slowly down the side of the vessel to prevent "puffing" of the powder.
-
Once dissolved, the primary hazard shifts to the solvent properties (flammability/toxicity).
Visual Workflow: Safe Handling Lifecycle
The following diagram outlines the decision logic for handling this compound, integrating safety checks and disposal paths.
Figure 1: Operational lifecycle for handling fluorinated biphenyls, emphasizing the critical transition from solid handling to solvent-based risks.
Emergency Response & Disposal
Accidental Release (Spill)
-
Solid Spill: Do not dry sweep. Dampen a pad with a compatible solvent (e.g., ethanol) or water to capture dust without generating aerosols. Wipe inward from the spill perimeter.
-
Skin Contact: Wash with soap and water for 15 minutes.[1][2] Fluorinated compounds can be deceptive; monitor for redness.
-
Eye Contact: Flush for 15 minutes. Consult a physician immediately (standard for all halogenated aromatic contact).
Disposal Protocols
Strict segregation is required due to the fluorine content.
-
Liquid Waste: Must go into Halogenated Organic Waste streams. Do not mix with general non-halogenated solvents, as this increases incineration costs and violates EPA/local regulations.
-
Solid Waste: Contaminated gloves, weighing boats, and paper towels must be bagged in hazardous solid waste containers labeled "Fluorinated Organic Solids."
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 277232, 4'-Fluoro-4-methoxybiphenyl. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
